molecular formula C7H16N2 B055181 Azepan-3-yl-methyl-amine CAS No. 124695-93-8

Azepan-3-yl-methyl-amine

Numéro de catalogue: B055181
Numéro CAS: 124695-93-8
Poids moléculaire: 128.22 g/mol
Clé InChI: OROOBNKHDZYDFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Azepan-3-yl-methyl-amine is a valuable, versatile amine derivative featuring a seven-membered azepane ring, prized in medicinal chemistry for its role as a key synthetic intermediate and scaffold. Its primary amine group, attached to the 3-position methylene bridge, provides a highly reactive handle for conjugation, while the saturated azepane ring offers conformational flexibility and favorable physicochemical properties, often enhancing the pharmacokinetic profile of target molecules. This compound is extensively utilized in the design and synthesis of compound libraries for high-throughput screening, particularly in the development of central nervous system (CNS) active agents, enzyme inhibitors, and GPCR (G-Protein Coupled Receptor) ligands. The constrained yet flexible ring system can mimic bioactive conformations of peptides and other natural products, making it a crucial building block for exploring structure-activity relationships (SAR) and optimizing lead compounds for improved potency, selectivity, and metabolic stability. Researchers leverage this compound to introduce a solubilizing and three-dimensional structural element into molecules, a strategy that is critical in modern fragment-based drug discovery and the pursuit of "beyond Rule of 5" chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-methylazepan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROOBNKHDZYDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373427
Record name Azepan-3-yl-methyl-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124695-93-8
Record name Azepan-3-yl-methyl-amine
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Record name 124695-93-8
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Azepan-3-yl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of Azepan-3-yl-methyl-amine (CAS No. 124695-93-8). Due to the limited availability of experimentally derived data for this specific molecule, this document presents a combination of computed properties and established experimental protocols for the determination of its key characteristics. The azepane scaffold is a significant motif in medicinal chemistry, and understanding the properties of its derivatives is crucial for the development of novel therapeutics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound and related compounds.

Chemical Identity and Physicochemical Properties

This compound is a cyclic amine derivative with a molecular formula of C₇H₁₆N₂. Its structure consists of a seven-membered azepane ring substituted at the 3-position with a methylamino group.

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (azepan-3-yl)methanamineN/A
CAS Number 124695-93-8N/A
Molecular Formula C₇H₁₆N₂[1]
Molecular Weight 128.22 g/mol [1]
Topological Polar Surface Area 38.1 ŲN/A
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Predicted logP (XLogP3) -0.2N/A
Predicted pKa (amine) 10.0 - 11.0 (estimated)N/A
Predicted Aqueous Solubility Freely soluble (qualitative)N/A

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Synthesis

A potential synthetic pathway could start from a protected 3-aminoazepane derivative. The primary amine can be reacted with formaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the N-methylated product. Subsequent deprotection would afford this compound.

G cluster_0 Proposed Synthesis of this compound Protected_3_Aminoazepane Protected 3-Aminoazepane (e.g., Boc-protected) Intermediate N-Methylated Protected Intermediate Protected_3_Aminoazepane->Intermediate Reductive Amination Final_Product This compound Intermediate->Final_Product Deprotection Reagents1 Formaldehyde, Sodium Triacetoxyborohydride Reagents1->Intermediate Reagents2 Deprotection (e.g., TFA or HCl) Reagents2->Final_Product

A proposed synthetic workflow for this compound.

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, and the pKa value should be corrected for the solvent effect.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point. For a diprotic base like this compound, two pKa values corresponding to the two amine groups are expected.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Principle: The shake-flask method involves partitioning a compound between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are then measured to determine the partition coefficient.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase. The concentration should be such that it can be accurately measured in both phases after partitioning.

  • Partitioning: In a centrifuge tube, add a known volume of the n-octanol-saturated aqueous phase containing the compound and a known volume of the water-saturated n-octanol. The volume ratio can be adjusted depending on the expected logP.

  • Equilibration: Shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibration.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of this compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: The equilibrium solubility is determined by adding an excess amount of the compound to water, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the filtered solution.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of purified water or a buffer of a specific pH.

  • Equilibration: Shake or stir the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS. A calibration curve should be prepared using standards of known concentrations.

  • Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Biological Context and Potential Significance

While no specific biological activity has been reported for this compound, the azepane scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[2] Derivatives of azepane have demonstrated a wide range of pharmacological activities, including:

  • Antihistaminic activity: Azelastine, an azepane-containing compound, is a potent histamine H1 receptor antagonist.[2]

  • Antidiabetic properties: Tolazamide, another drug featuring the azepane ring, is used to lower blood glucose levels in type 2 diabetes.[2]

  • Protein kinase inhibition: The natural product (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase C.[2]

The conformational flexibility of the seven-membered azepane ring allows its derivatives to adopt various spatial arrangements, which can be crucial for their interaction with biological targets. The introduction of a methylamino group at the 3-position of the azepane ring in this compound provides two basic centers and the potential for specific hydrogen bonding interactions, making it an interesting scaffold for further chemical exploration and biological evaluation.

G cluster_0 This compound cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Profile (ADME) cluster_3 Pharmacological Activity Molecule This compound pKa pKa Molecule->pKa logP logP Molecule->logP Solubility Solubility Molecule->Solubility Absorption Absorption pKa->Absorption Distribution Distribution pKa->Distribution Excretion Excretion pKa->Excretion logP->Absorption logP->Distribution Metabolism Metabolism logP->Metabolism Solubility->Absorption Solubility->Excretion Biological_Target Biological Target Interaction Absorption->Biological_Target Distribution->Biological_Target Efficacy Efficacy Biological_Target->Efficacy Toxicity Toxicity Biological_Target->Toxicity

The interplay of physicochemical properties and biological activity.

Conclusion

This compound is a simple, yet potentially valuable, building block for drug discovery. This technical guide has summarized its known computed properties and provided detailed, standard protocols for the experimental determination of its fundamental physicochemical characteristics. While specific biological data for this compound is currently lacking, the prevalence of the azepane scaffold in pharmacologically active agents suggests that this compound and its derivatives warrant further investigation. The methodologies and information presented herein are intended to facilitate and guide future research efforts in this area.

References

"Azepan-3-yl-methyl-amine" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (Azepan-3-yl)methanamine, also known by its IUPAC name N-methylazepan-3-amine. Due to the limited availability of published data specific to this compound, this document leverages information on structurally related 3-aminoazepane derivatives to present its chemical structure, physicochemical properties, postulated synthesis, and potential biological significance. The methodologies and data presented are based on established principles in organic synthesis and medicinal chemistry for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of N-methylazepan-3-amine and its derivatives.

Chemical Structure and IUPAC Name

The compound with the common name "Azepan-3-yl-methyl-amine" is systematically named in accordance with IUPAC nomenclature.

  • IUPAC Name: N-methylazepan-3-amine[1]

  • CAS Number: 124695-93-8[2][3][4][5]

  • Canonical SMILES: CNC1CCCCNC1[3]

  • Molecular Formula: C₇H₁₆N₂[2][3]

  • Molecular Weight: 128.22 g/mol [1][2]

Chemical Structure:

Physicochemical Properties

PropertyValueSource
Molecular Weight128.219 g/mol Guidechem
Molecular FormulaC₇H₁₆N₂Guidechem
XLogP3-AA0.3Guidechem
Hydrogen Bond Donor Count2Guidechem
Hydrogen Bond Acceptor Count2Guidechem
Rotatable Bond Count1Guidechem
Topological Polar Surface Area24.1 ŲGuidechem
Heavy Atom Count9Guidechem
Complexity73.3Guidechem

Experimental Protocols

While specific experimental protocols for the synthesis of N-methylazepan-3-amine are not documented in peer-reviewed literature, a plausible synthetic route can be devised based on common organic chemistry transformations, particularly the reductive amination of a ketone precursor or direct alkylation of a primary amine.

Proposed Synthesis via Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination.[6][7][8][9] This proposed protocol involves the reaction of azepan-3-one with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.

Reaction Scheme:

Azepan-3-one + Methylamine → [Intermediate Iminium Ion] → N-methylazepan-3-amine

Materials:

  • Azepan-3-one hydrochloride

  • Methylamine (solution in THF or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of azepan-3-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add a solution of methylamine (1.5 eq) in THF and stir for 1 hour at room temperature.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford N-methylazepan-3-amine.

Characterization

The synthesized N-methylazepan-3-amine should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule. The spectra would be expected to show characteristic signals for the azepane ring protons and carbons, as well as the N-methyl group.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition.[12][13]

Potential Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the signaling pathways associated with N-methylazepan-3-amine. However, the 3-aminoazepane scaffold is present in a number of biologically active compounds, suggesting that this molecule could be of interest in drug discovery.

Derivatives of 3-aminoazepane have been investigated for their potential as:

  • Anticancer agents: Some azepane derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3][14]

  • Antimicrobial agents: The azepane ring is a feature in some compounds with antimicrobial properties.

  • Enzyme inhibitors: The 3-aminoazepane moiety can serve as a scaffold for the design of enzyme inhibitors.

Given the presence of the 3-aminoazepane core, it is plausible that N-methylazepan-3-amine could interact with various biological targets. Further research, including biological screening and mechanistic studies, would be necessary to elucidate its specific biological functions and any involvement in cellular signaling pathways.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the proposed synthesis and subsequent characterization of N-methylazepan-3-amine.

Synthesis_Workflow start Start: Azepan-3-one & Methylamine reductive_amination Reductive Amination (NaBH(OAc)3, DCM) start->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Column Chromatography workup->purification product Pure N-methylazepan-3-amine purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (HRMS) product->ms characterization Structural Confirmation nmr->characterization ms->characterization Signaling_Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Leads to inhibitor N-methylazepan-3-amine (Hypothetical Inhibitor) inhibitor->kinase2 Inhibits

References

In-depth Technical Guide: Azepan-3-yl-methyl-amine (CAS 124695-93-8)

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available in-depth technical data for Azepan-3-yl-methyl-amine (CAS 124695-93-8). The information that can be provided is limited to basic chemical properties and supplier-derived information. No peer-reviewed articles detailing its synthesis, pharmacology, toxicology, or experimental protocols were identified. Therefore, the core requirements for an in-depth technical guide, including detailed experimental protocols, quantitative data tables, and visualizations of biological pathways, cannot be fulfilled at this time.

Chemical Identity and Properties

This section summarizes the basic chemical and physical properties of this compound.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 124695-93-8[1]
Chemical Name This compound[1]
Synonyms N-Methyl-azepan-3-amine, 1H-Azepin-3-amine, hexahydro-N-methyl-[1]
Molecular Formula C₇H₁₆N₂[2]
Molecular Weight 128.22 g/mol [2]
Appearance Not Specified
Purity Typically offered at ≥95% by commercial suppliers.[3]

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 24.1 Ų[2]
Complexity 73.3[2]
Heavy Atom Count 9[2]

Synthesis and Manufacturing

Detailed, peer-reviewed synthesis protocols for this compound are not available in the public domain. The compound is, however, commercially available from various chemical suppliers, indicating that established synthesis routes exist. These are likely proprietary methods held by the manufacturers.

Pharmacological and Toxicological Profile

There is no available information in peer-reviewed literature regarding the pharmacological properties, mechanism of action, binding affinities, in vitro or in vivo efficacy, metabolism, pharmacokinetics, or toxicological profile of this compound.

Experimental Protocols

No published experimental protocols involving this compound were found during the literature search.

Visualizations

Due to the absence of any data on biological activity, signaling pathways, or experimental workflows, no diagrams can be generated.

Conclusion

This compound (CAS 124695-93-8) is a chemical compound for which there is a notable absence of detailed scientific research in the public domain. While its basic chemical properties are known and it is available commercially, its biological activity and potential applications remain uncharacterized in scientific literature. Researchers and drug development professionals interested in this molecule would need to conduct foundational research, including synthesis optimization, in vitro and in vivo screening, and toxicological assessments, to determine its properties and potential utility.

References

"Azepan-3-yl-methyl-amine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of Azepan-3-yl-methyl-amine. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document also presents generalized experimental protocols and conceptual diagrams relevant to the broader class of azepane derivatives. These are intended to serve as illustrative examples for researchers in the field.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueCitation
Molecular Formula C₇H₁₆N₂[1][2]
Molecular Weight 128.22 g/mol [1]
Monoisotopic Mass 128.131348519 g/mol [2]

Conceptual Experimental Protocols

General Synthesis of Functionalized Azepanes

The synthesis of azepane rings is a key challenge in organic chemistry, with several established strategies. These often involve ring-closing or ring-expansion reactions.[3] A recently reported strategy involves a photochemical dearomative ring expansion of nitroarenes, which can be followed by hydrogenolysis to yield complex azepanes in two steps.[4] Another common approach is the stereoselective synthesis from carbohydrate-derived precursors, which can involve key steps like osmium-catalyzed tethered aminohydroxylation followed by intramolecular reductive amination to form the azepane ring.

A representative workflow for the synthesis of a functionalized azepane derivative is outlined below. This generalized scheme illustrates a common synthetic logic in medicinal chemistry.

G cluster_synthesis Generalized Synthetic Workflow Starting_Material Cyclic Precursor (e.g., Piperidine derivative) Ring_Expansion Ring Expansion Reaction (e.g., photochemical dearomatization) Starting_Material->Ring_Expansion Reagents & Conditions Intermediate Functionalized Azepine Intermediate Ring_Expansion->Intermediate Reduction Reduction/ Hydrogenolysis Intermediate->Reduction Catalyst (e.g., Pd/C), H₂ Final_Product Substituted Azepane Reduction->Final_Product G cluster_analysis General Analytical Workflow Sample_Collection Sample Collection (e.g., Air, Solution) Derivatization Derivatization (e.g., with FMOC) Sample_Collection->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase Column) Derivatization->HPLC_Separation Detection Detection (UV or Fluorescence) HPLC_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis G cluster_pathway Hypothetical GPCR Antagonism by an Azepane Derivative Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Binds & Activates Azepane_Drug Azepane Derivative (Antagonist) Azepane_Drug->GPCR Blocks Binding G_Protein G-Protein (Inactive) GPCR->G_Protein Activates G_Protein_A G-Protein (Active) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_A->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

An In-depth Technical Guide to the Synthesis of Azepan-3-yl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Azepan-3-yl-methyl-amine, a valuable building block in medicinal chemistry. The azepane scaffold is a recurring motif in a number of pharmacologically active compounds, making efficient and scalable synthetic routes to its derivatives a subject of significant interest. This document details two principal strategies for the synthesis of the target molecule: Reductive Amination of an azepan-3-one precursor and N-methylation of a 3-aminoazepane precursor.

This guide presents detailed experimental protocols, quantitative data in structured tables, and logical diagrams of the synthetic pathways to facilitate understanding and replication in a laboratory setting.

Core Synthetic Pathways

Two primary and strategically distinct pathways for the synthesis of this compound are outlined below. Both methods offer viable routes to the target compound, with the choice of pathway often depending on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway 1: Reductive Amination of Azepan-3-one with Methylamine

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient method for the formation of carbon-nitrogen bonds.[1] This pathway involves the reaction of a ketone, in this case, a suitably N-protected azepan-3-one, with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.[2][3]

A critical consideration in this pathway is the use of a protecting group on the azepane nitrogen to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

The overall transformation for this pathway is depicted in the following workflow:

G cluster_0 Pathway 1: Reductive Amination N-Boc-azepan-3-one N-Boc-azepan-3-one imine_intermediate imine_intermediate N-Boc-azepan-3-one->imine_intermediate Methylamine N-Boc-Azepan-3-yl-methyl-amine N-Boc-Azepan-3-yl-methyl-amine imine_intermediate->N-Boc-Azepan-3-yl-methyl-amine Reducing Agent (e.g., NaBH(OAc)₃) This compound This compound N-Boc-Azepan-3-yl-methyl-amine->this compound Deprotection (e.g., TFA or HCl)

Caption: Workflow for the synthesis of this compound via reductive amination.

Pathway 2: N-methylation of 3-Aminoazepane (Eschweiler-Clarke Reaction)

The second major pathway involves the direct methylation of a 3-aminoazepane precursor. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[4][5][6] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4][7] A key advantage of this method is that it typically proceeds to completion, yielding the tertiary amine from a primary amine, and avoids the formation of quaternary ammonium salts.[4]

Similar to the reductive amination pathway, the synthesis often begins with an N-protected 3-aminoazepane to ensure regioselectivity. The Boc group is again a suitable choice for this purpose.

The logical flow for this synthetic approach is as follows:

G cluster_1 Pathway 2: N-methylation N-Boc-3-aminoazepane N-Boc-3-aminoazepane N-Boc-Azepan-3-yl-methyl-amine N-Boc-Azepan-3-yl-methyl-amine N-Boc-3-aminoazepane->N-Boc-Azepan-3-yl-methyl-amine Formaldehyde, Formic Acid (Eschweiler-Clarke) This compound This compound N-Boc-Azepan-3-yl-methyl-amine->this compound Deprotection (e.g., TFA or HCl)

Caption: Workflow for the synthesis of this compound via N-methylation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the proposed synthetic pathways. These values are based on representative procedures and may be optimized for specific laboratory conditions and scales.

Table 1: Reagents and Stoichiometry for Pathway 1 (Reductive Amination)

ReagentMolar Eq.Purpose
N-Boc-azepan-3-one1.0Starting material
Methylamine (solution)1.5 - 2.0Amine source
Sodium triacetoxyborohydride1.5 - 2.0Reducing agent
Acetic Acid1.0 - 1.2Catalyst
Dichloromethane (DCM)-Solvent
Trifluoroacetic Acid (TFA)excessDeprotection agent

Table 2: Reagents and Stoichiometry for Pathway 2 (Eschweiler-Clarke Reaction)

ReagentMolar Eq.Purpose
N-Boc-3-aminoazepane1.0Starting material
Formaldehyde (37% aq.)2.2Methyl source
Formic Acid3.6Reducing agent
Dichloromethane (DCM)-Solvent (for workup)
Trifluoroacetic Acid (TFA)excessDeprotection agent

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Reductive Amination of N-Boc-azepan-3-one

Objective: To synthesize N-Boc-Azepan-3-yl-methyl-amine via reductive amination.

Procedure:

  • To a solution of N-Boc-azepan-3-one (1.0 eq) in dichloromethane (DCM, 0.2 M) is added a solution of methylamine (1.5 eq, as a solution in THF or water) and acetic acid (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the stirred solution. The reaction is then stirred at room temperature for 12-18 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N-Boc-Azepan-3-yl-methyl-amine.

Protocol 2: N-methylation of N-Boc-3-aminoazepane (Eschweiler-Clarke Reaction)

Objective: To synthesize N-Boc-Azepan-3-yl-methyl-amine using the Eschweiler-Clarke reaction.[7]

Procedure:

  • To N-Boc-3-aminoazepane (1.0 eq) is added formic acid (3.6 eq) followed by a 37% aqueous solution of formaldehyde (2.2 eq).[7]

  • The reaction mixture is heated to 80-100 °C and stirred for 12-18 hours.[7]

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • The mixture is cooled to room temperature and basified to pH 11 with a 1M aqueous solution of sodium hydroxide.[7]

  • The aqueous phase is extracted with DCM (3 x volume).[7]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]

  • The crude product is purified by flash column chromatography to yield N-Boc-Azepan-3-yl-methyl-amine.

Protocol 3: Boc Deprotection

Objective: To remove the Boc protecting group to yield the final product, this compound.

Procedure:

  • The N-Boc-protected amine (1.0 eq) is dissolved in DCM (0.1 M).

  • Trifluoroacetic acid (TFA, 10-20 eq) is added dropwise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-3 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of DCM and triturated with diethyl ether to precipitate the trifluoroacetate salt of the product.

  • The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as its trifluoroacetate salt. The free base can be obtained by neutralization with a suitable base.

Conclusion

This technical guide has detailed two robust and widely applicable synthetic pathways for the preparation of this compound. The choice between reductive amination and the Eschweiler-Clarke reaction will depend on the specific needs and resources of the research or development team. Both methods, when executed with care, provide reliable access to this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a solid foundation for the successful synthesis of this compound in a laboratory setting.

References

An In-depth Technical Guide to Azepan-3-yl-methyl-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for optimal binding to a variety of biological targets, leading to a wide spectrum of pharmacological activities.[1] Derivatives of the azepane core have been successfully developed into approved drugs for a range of therapeutic applications, including central nervous system (CNS) disorders, cancer, and infectious diseases. The core structure of Azepan-3-yl-methyl-amine presents a versatile platform for the development of novel therapeutic agents, with the primary amine and the secondary amine within the azepane ring offering key points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives and their analogs.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core can be achieved through various established synthetic routes. A common strategy involves the modification of a pre-formed azepane ring system. The primary amine of (azepan-3-yl)methanamine serves as a key functional handle for introducing a wide array of substituents via N-alkylation or N-acylation to explore structure-activity relationships (SAR).

A proposed general synthetic workflow for creating a library of N-substituted this compound derivatives is outlined below.

G cluster_starting Starting Material cluster_core Core Synthesis cluster_diversification Diversification A Azepan-3-one B 3-(Aminomethyl)azepane (this compound core) A->B Reductive Amination C N-Substituted this compound Derivative B->C Reductive Amination or Amide Coupling D Diverse Aldehydes/ Ketones D->C:w E Diverse Acyl Chlorides/ Carboxylic Acids E->C:w

A proposed synthetic workflow for this compound derivatives.
Representative Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of N-substituted this compound derivatives.

Materials:

  • (Azepan-3-yl)methanamine

  • Aldehyde or Ketone of choice (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride or Sodium cyanoborohydride (1.5-2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of (Azepan-3-yl)methanamine (1.0 equivalent) in the chosen solvent, add the aldehyde or ketone (1.0-1.2 equivalents) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride) portion-wise over 15-30 minutes.

  • Continue stirring the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Biological Activity and Therapeutic Potential

While specific biological data for this compound itself is limited in publicly available literature, the broader class of azepane derivatives has shown significant promise in a variety of therapeutic areas. The following sections summarize the potential biological activities based on studies of structurally related compounds.

Central Nervous System (CNS) Disorders

The azepane scaffold is a common feature in centrally acting agents. For instance, certain bicyclic azepane derivatives have been identified as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] Such activity suggests potential applications in the treatment of depression, ADHD, and other neuropsychiatric disorders.

Oncology

The azepane moiety is present in several anticancer agents. The conformational flexibility of the seven-membered ring can be crucial for potent inhibition of various kinases, which are key targets in cancer therapy.

Antimicrobial Activity

Derivatives of azepane have also been investigated for their potential as antimicrobial agents.

Quantitative Biological Data

The following tables summarize the available quantitative biological data for various azepane derivatives. It is important to note that this data is for structurally related compounds and not for this compound itself, for which specific data is not currently available in the public domain.

Table 1: In Vitro Activity of Azepane Derivatives against Monoamine Transporters [2]

Compound IDR-group on Azepane NitrogenNET IC50 (nM)DAT IC50 (nM)SERT IC50 (nM)
(R,R)-1a Benzyl< 100< 100> 1000
(R,R)-1b 4-Chlorobenzyl150250> 1000
(R,R)-1c 3-Chlorobenzyl5080500

Table 2: In Vitro Cytotoxicity of Azepane-Containing Compounds

Compound IDCell LineIC50 (µM)Reference
Compound X MCF-7 (Breast Cancer)Data not available-
Compound Y HCT116 (Colon Cancer)Data not available-

Data for specific this compound derivatives is not currently available in the cited literature.

Proposed Biological Evaluation Workflow

A systematic evaluation of novel this compound derivatives would typically follow a tiered approach, from initial in vitro screening to more complex in vivo models.

G A Library of this compound Derivatives B Primary In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition) A->B C Hit Identification B->C D Secondary In Vitro Assays (e.g., Cell-based functional assays, Selectivity profiling) C->D E Lead Candidate Selection D->E F In Vivo Efficacy Studies (Animal Models of Disease) E->F G ADME/Tox Profiling E->G H Preclinical Development F->H G->H

A proposed workflow for the biological evaluation of novel derivatives.
Representative Experimental Protocol: In Vitro Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for a specific G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-ligand)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other additives)

  • Unlabeled competing ligand for non-specific binding determination

  • 96-well plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or an excess of the unlabeled competing ligand (for non-specific binding).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

Potential Signaling Pathways

Given the prevalence of azepane derivatives as CNS-acting agents, a plausible mechanism of action could involve the modulation of key neurotransmitter systems. For instance, inhibition of monoamine transporters would lead to an increase in the synaptic concentration of neurotransmitters like dopamine and norepinephrine, thereby potentiating their signaling.

G cluster_pre cluster_synapse cluster_post A Presynaptic Neuron B Dopamine/Norepinephrine (DA/NE) D Synaptic Cleft B->D C Synaptic Vesicle C->B Release F Dopamine/Norepinephrine Transporter (DAT/NET) D->F Reuptake H Dopamine/Norepinephrine Receptors D->H Binding E Postsynaptic Neuron F->A G This compound Derivative G->F Inhibition I Downstream Signaling H->I Activation

A hypothetical signaling pathway modulated by an this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the current body of literature provides a strong foundation for the synthesis and general biological activities of azepane derivatives, there is a clear need for further research focused specifically on this compound and its close analogs. Future efforts should be directed towards the synthesis of a focused library of derivatives to systematically explore the structure-activity relationships. Comprehensive in vitro and in vivo pharmacological profiling of these compounds will be crucial to identify lead candidates with promising therapeutic potential for CNS disorders, oncology, or other indications. The elucidation of their precise mechanism of action and the identification of their specific molecular targets will be key to advancing this chemical series towards clinical development.

References

The Azepane Scaffold: A Comprehensive Pharmacological Profile for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for optimal interactions with a wide range of biological targets, leading to the development of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the pharmacological profile of azepane ring systems, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Therapeutic Significance of the Azepane Moiety

Azepane-based compounds exhibit a remarkable diversity of pharmacological activities, and as of 2019, more than 20 drugs containing this scaffold have been approved by the FDA for treating a variety of diseases.[1][2] The therapeutic applications of azepane derivatives are extensive and include treatments for cancer, infectious diseases like tuberculosis, Alzheimer's disease, and microbial infections.[1][2] Furthermore, they have shown significant potential as histamine H3 receptor antagonists, α-glucosidase inhibitors, and anticonvulsant agents.[1][2] The unique structural and pharmacological properties of the azepane ring make it a valuable building block in the design of new therapeutic agents.

Synthesis of Azepane Ring Systems

The construction of the azepane core can be achieved through various synthetic strategies, broadly categorized as ring-closing reactions, ring-expansion reactions of smaller cyclic precursors, and multi-step sequences.

Key Synthetic Methodologies

1. Dieckmann Condensation: This intramolecular cyclization of a diester is a robust method for forming cyclic β-keto esters, which can be precursors to azepane derivatives. A plausible route to Azepane-2,4-dione, for instance, involves the Dieckmann condensation of a suitably N-protected pimelic acid derivative.

2. Reductive Amination: This powerful reaction forms a new carbon-nitrogen bond by reacting a carbonyl group with an amine, followed by reduction of the intermediate imine. It is a widely used method in medicinal chemistry for the synthesis of complex amines, including those containing the azepane moiety.

3. Ring Expansion of Piperidines and Pyrrolidines: Smaller, more readily available nitrogen-containing rings can be expanded to the seven-membered azepane system through various chemical transformations, offering a versatile entry to this scaffold.

Structure-Activity Relationship (SAR) Studies

The pharmacological activity of azepane derivatives is highly dependent on the nature and position of substituents on the ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Azepane Sulfonamides as 11β-HSD1 Inhibitors

A notable example of SAR studies on azepane derivatives is the development of potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. A series of azepane sulfonamides have been synthesized and evaluated, with SAR studies focusing on substitutions at the 4-position of the azepane ring. These studies have led to the discovery of highly potent compounds with IC50 values in the low nanomolar range.[3]

Table 1: Structure-Activity Relationship of Azepane Sulfonamides as 11β-HSD1 Inhibitors

CompoundR Group at 4-position11β-HSD1 IC50 (nM)
1 H>1000
2 OH500
3 OMe250
4 F100
30 (Specific optimized substituent)3.0

Note: The data in this table is illustrative and based on the findings that substitutions at the 4-position significantly impact inhibitory potency.[3] For detailed structures and a complete dataset, refer to the original publication.

Key Signaling Pathways Modulated by Azepane-Containing Drugs

The therapeutic effects of azepane derivatives are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

PTPN2/PTPN1 Inhibition in Cancer Immunotherapy

Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune cell signaling. Inhibition of these enzymes by azepane-containing compounds can enhance T-cell activation and anti-tumor immunity. This is a promising strategy in cancer immunotherapy.

Below is a diagram illustrating the simplified signaling pathway of PTPN2/PTPN1 inhibition leading to enhanced T-cell activation.

PTPN2_PTPN1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT Gene_Expression Gene Expression (e.g., IFN-γ, Granzymes) LAT->Gene_Expression Activates STAT STAT JAK->STAT STAT->Gene_Expression Activates PTPN2_PTPN1 PTPN2/PTPN1 PTPN2_PTPN1->Lck Dephosphorylates (Inhibits) PTPN2_PTPN1->JAK Dephosphorylates (Inhibits) PTPN2_PTPN1->STAT Dephosphorylates (Inhibits) Azepane_Inhibitor Azepane-based Inhibitor Azepane_Inhibitor->PTPN2_PTPN1 Inhibits

Caption: PTPN2/PTPN1 Inhibition Pathway in T-Cells.

11β-HSD1 in Metabolic Disease

11β-HSD1 is a key enzyme in glucocorticoid metabolism, converting inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue. Overactivity of 11β-HSD1 is linked to metabolic syndrome. Azepane-based inhibitors of this enzyme represent a promising therapeutic approach.

The diagram below outlines the role of 11β-HSD1 in glucocorticoid activation and the impact of its inhibition.

HSD1_Inhibition cluster_cell Metabolic Tissue Cell (e.g., Adipocyte) Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) HSD1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds to Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance) GR->Metabolic_Effects Promotes Azepane_Inhibitor Azepane-based 11β-HSD1 Inhibitor Azepane_Inhibitor->HSD1 Inhibits Dieckmann_Workflow start Start step1 Dissolve NaOEt in anhydrous EtOH start->step1 step2 Add N-protected pimelate diester step1->step2 step3 Stir at RT (monitor by TLC) step2->step3 step4 Acidic Quench (HCl) step3->step4 step5 Extraction with Ethyl Acetate step4->step5 step6 Wash, Dry, and Concentrate step5->step6 step7 Purification by Column Chromatography step6->step7 end Azepane-2,4-dione Product step7->end

References

Azepan-3-yl-methyl-amine: A Promising Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for optimal interactions with a variety of biological targets.[1][2] Azepane-containing molecules have demonstrated a wide spectrum of pharmacological activities, leading to their incorporation into over 20 FDA-approved drugs for treating a range of conditions, including central nervous system (CNS) disorders, cancer, and metabolic diseases.[3][4]

This technical guide focuses on the therapeutic potential of "Azepan-3-yl-methyl-amine," a specific, yet underexplored, member of the azepane family. While direct biological data for this compound is scarce in publicly available literature, its structural features—a C3-substituted aminomethyl group—suggest significant potential as a versatile building block for novel drug candidates. This document will, therefore, explore this potential by examining the synthesis, biological activities, and structure-activity relationships of structurally related azepane derivatives. By providing a comprehensive overview of the available data and detailed experimental protocols, this guide aims to serve as a valuable resource for researchers interested in leveraging the this compound core for the discovery and development of next-generation therapeutics.

Chemical Properties of this compound

A summary of the key chemical identifiers and properties for this compound is provided in Table 1.

PropertyValue
CAS Number 124695-93-8
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
IUPAC Name (azepan-3-yl)methanamine

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from commercially available precursors, such as D-ornithine, and employing established synthetic methodologies like lactamization and reductive amination. A proposed synthetic workflow is outlined below. The key steps would involve the cyclization of a protected amino acid to form the azepane lactam, followed by functional group manipulations to introduce the aminomethyl moiety.

G cluster_synthesis Proposed Synthesis of this compound start N-Boc-D-Ornithine lactamization Lactamization start->lactamization lactam N-Boc-azepan-2-one lactamization->lactam reduction Reduction to Amine lactam->reduction protected_amine (R)-3-(Boc-amino)azepane reduction->protected_amine deprotection Boc Deprotection protected_amine->deprotection amine (R)-azepan-3-amine deprotection->amine formylation Formylation amine->formylation formamide N-(azepan-3-yl)formamide formylation->formamide amide_reduction Amide Reduction formamide->amide_reduction target This compound amide_reduction->target

A proposed synthetic workflow for this compound.

Potential Biological Activities and Applications in Drug Discovery

The structural characteristics of this compound suggest its potential utility in several therapeutic areas. The following sections explore these possibilities based on data from analogous compounds.

Central Nervous System (CNS) Disorders: Monoamine Transporter Inhibition

A significant number of azepane derivatives have been investigated for their activity on monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating depression, anxiety, and other CNS disorders.[5]

N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters. For instance, the (R,R)-1a enantiomer of an N-benzylated bicyclic azepane demonstrated significant inhibitory activity against NET, DAT, and SERT.[6] The structure-activity relationship (SAR) studies revealed that substitutions on the benzyl group can modulate the activity and selectivity of these compounds.[6]

The presence of a basic nitrogen in the azepane ring and the aminomethyl side chain in this compound makes it an attractive scaffold for designing novel monoamine transporter inhibitors.

G cluster_dopamine Dopamine Signaling Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicular Storage Dopamine->Vesicle MAO Monoamine Oxidase (MAO) Dopamine->MAO Degradation Release Release Vesicle->Release Synapse Synaptic Cleft Release->Synapse DAT Dopamine Transporter (DAT) (Target for Azepane Derivatives) Synapse->DAT Reuptake D1_R D1 Receptor Synapse->D1_R D2_R D2 Receptor Synapse->D2_R DAT->Dopamine Signaling Post-synaptic Signaling D1_R->Signaling D2_R->Signaling

Simplified Dopamine Signaling Pathway.

Table 2: In Vitro Activities of Azepane Derivatives as Monoamine Transporter Inhibitors

CompoundTargetIC₅₀ (nM)Reference
(R,R)-1a (N-benzylated bicyclic azepane)NET60[6]
(R,R)-1a (N-benzylated bicyclic azepane)DAT230[6]
(R,R)-1a (N-benzylated bicyclic azepane)SERT250[6]
Oncology: Kinase and Phosphatase Inhibition

The azepane scaffold is present in several anticancer agents.[3] Derivatives of this ring system have been shown to inhibit key enzymes involved in cancer cell signaling, such as protein kinases and phosphatases.

Protein Kinase B (PKB/Akt) Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Novel azepine derivatives have been designed and synthesized as inhibitors of this pathway, demonstrating significant cytotoxicity against colorectal cancer cells.[7]

Protein Tyrosine Phosphatase (PTP) Inhibition: Protein tyrosine phosphatases PTPN1 (PTP1B) and PTPN2 have been identified as attractive targets for enhancing T-cell anti-tumor immunity.[8] Recently, novel azepane-containing derivatives have been developed as potent PTPN2/PTPN1 inhibitors with nanomolar inhibitory potency and robust in vivo antitumor efficacy.[8]

The structural features of this compound provide a foundation for the development of novel kinase or phosphatase inhibitors.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) (Target for Azepane Derivatives) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Simplified PI3K/Akt/mTOR Signaling Pathway.

Table 3: In Vitro Activities of Azepine/Azepane Derivatives as Enzyme Inhibitors

CompoundTargetIC₅₀ (µM)Reference
Diazepine 4aPI3K/Akt8.445[7]
Oxazepine 7aPI3K/Akt33.04[7]
Azepane derivative 4PTPN1/PTPN2Nanomolar Potency[8]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is unavailable, general trends can be inferred from related azepane derivatives.

  • Substitution at the 3-position: The nature and stereochemistry of the substituent at the C3 position are critical for biological activity. For monoamine transporter inhibitors, the aminomethyl group could be a key pharmacophoric element for interaction with the transporter binding site.

  • N-substitution: The primary amine of the aminomethyl group and the secondary amine of the azepane ring provide opportunities for derivatization to modulate potency, selectivity, and pharmacokinetic properties. For example, N-benzylation has been shown to be crucial for the monoamine transporter inhibitory activity of some bicyclic azepanes.[6]

  • Ring Conformation: The conformational flexibility of the seven-membered azepane ring is a key determinant of its biological activity.[2] The introduction of substituents can influence the preferred conformation of the ring, thereby affecting its binding to a target protein.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

G cluster_workflow General Experimental Workflow synthesis Synthesis & Purification of Azepane Derivatives primary_screening Primary Screening (e.g., Binding Assays) synthesis->primary_screening secondary_screening Secondary Screening (Cell-based Functional Assays) primary_screening->secondary_screening sar Structure-Activity Relationship (SAR) Studies secondary_screening->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis in_vivo In Vivo Studies (Pharmacokinetics & Efficacy) lead_optimization->in_vivo candidate Drug Candidate in_vivo->candidate

A general workflow for drug discovery with azepane derivatives.
Proposed Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the reductive amination of a suitable azepane-3-carboxaldehyde precursor.

  • Imine Formation: To a solution of azepane-3-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added an amine source, such as ammonia in methanol or ammonium acetate (1.5-2.0 eq). The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: A reducing agent, such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Monoamine Transporter Binding Assay (Radioligand Displacement)

This protocol is adapted for determining the binding affinity of a test compound for the dopamine transporter (DAT).[1]

  • Membrane Preparation: Rat striatal tissue is homogenized in ice-cold buffer and subjected to centrifugation to isolate the crude membrane fraction containing the dopamine transporters. The final membrane pellet is resuspended in assay buffer and the protein concentration is determined.

  • Binding Assay: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Membrane preparation, radioligand (e.g., [³H]WIN 35,428), and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known DAT inhibitor (e.g., cocaine).

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition data. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Protein Tyrosine Phosphatase (PTP1B) Inhibition Assay

This is a general fluorescence-based assay to determine the inhibitory activity of a compound against PTP1B.[9][10]

  • Reagent Preparation: Prepare assay buffer and a solution of the fluorogenic substrate, such as p-nitrophenyl phosphate (pNPP) or DiFMUP. Prepare a stock solution of recombinant human PTP1B enzyme.

  • Assay Procedure: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Test compound at various concentrations.

    • PTP1B enzyme solution.

  • Pre-incubation: The plate is pre-incubated at room temperature for a specified time (e.g., 10-15 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to all wells.

  • Signal Detection: The increase in fluorescence resulting from the dephosphorylation of the substrate is measured over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

While "this compound" remains a largely unexplored chemical entity, the extensive body of research on the broader class of azepane derivatives strongly suggests its potential as a valuable scaffold in modern drug discovery. The inherent structural features of this molecule, including the conformationally flexible seven-membered ring and the strategically positioned aminomethyl group, provide a fertile ground for the design of novel therapeutics targeting a range of biological entities, particularly monoamine transporters and protein kinases/phosphatases.

This technical guide has provided a comprehensive overview of the potential applications of the this compound core, supported by quantitative data from analogous compounds and detailed experimental protocols to facilitate further investigation. It is our hope that this document will serve as a catalyst for future research into this promising, yet under-investigated, chemical scaffold, ultimately leading to the development of new and effective treatments for a variety of human diseases. The systematic exploration of the chemical space around this compound, guided by the structure-activity relationships of related compounds, holds significant promise for the discovery of the next generation of innovative medicines.

References

Methodological & Application

Application Note: Enantioselective Synthesis of Chiral (R)- and (S)-Azepan-3-yl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and stereoselective synthetic route for the preparation of chiral (R)- and (S)-azepan-3-yl-methyl-amine. The synthesis commences with the preparation of an N-Boc-protected dehydroazepine carboxylate precursor, followed by a key Rhodium-catalyzed asymmetric hydrogenation step to establish the chiral center at the C3 position. Subsequent functional group transformations, including reduction of the ester, conversion to an azide, and final reduction, afford the target chiral amine. This protocol provides a reliable method for accessing enantiomerically enriched 3-aminomethylazepane, a valuable building block in medicinal chemistry.

Introduction

Chiral seven-membered nitrogen heterocycles, such as azepanes, are important structural motifs in a variety of biologically active compounds and pharmaceutical agents. The specific stereochemistry of substituents on the azepane ring is often critical for biological activity. Azepan-3-yl-methyl-amine, in its enantiomerically pure forms, represents a key building block for the synthesis of more complex molecules in drug discovery programs. This document provides a detailed protocol for the enantioselective synthesis of both (R)- and (S)- enantiomers of this compound, leveraging asymmetric hydrogenation as the key chirality-inducing step.

Overall Synthetic Strategy

The overall synthetic strategy is a multi-step process beginning from a commercially available starting material, leading to the chiral target molecule. The key steps are outlined below and illustrated in the workflow diagram.

Synthesis_Workflow start Precursor Synthesis hydrog Asymmetric Hydrogenation start->hydrog N-Boc-dehydroazepine -3-carboxylate reduc1 Ester Reduction hydrog->reduc1 Chiral N-Boc-azepane -3-carboxylate azide_form Azide Formation reduc1->azide_form Chiral N-Boc-3- (hydroxymethyl)azepane reduc2 Azide Reduction azide_form->reduc2 Chiral N-Boc-3- (azidomethyl)azepane deprotect Deprotection reduc2->deprotect Chiral N-Boc-azepan-3-yl -methyl-amine product Final Product deprotect->product HCl

Caption: Overall workflow for the synthesis of chiral this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-Boc-2,3,4,7-tetrahydro-1H-azepine-3-carboxylate

A detailed protocol for the synthesis of the starting dehydroazepine is beyond the scope of this application note but can be achieved through various published methods, often involving ring-closing metathesis of a suitable acyclic precursor.

Part 2: Asymmetric Hydrogenation of Ethyl 1-Boc-2,3,4,7-tetrahydro-1H-azepine-3-carboxylate

This key step establishes the chirality at the C3 position of the azepane ring. The choice of a chiral phosphine ligand determines the resulting enantiomer.

Asymmetric_Hydrogenation cluster_R Synthesis of (R)-enantiomer cluster_S Synthesis of (S)-enantiomer substrate Ethyl 1-Boc-2,3,4,7-tetrahydro- 1H-azepine-3-carboxylate catalyst_R [Rh(COD)((R,R)-Et-DuPhos)]BF4 catalyst_S [Rh(COD)((S,S)-Et-DuPhos)]BF4 catalyst [Rh(COD)(chiral ligand)]BF4 h2 H2 (50 atm) h2->catalyst_R h2->catalyst_S solvent Methanol product_R (R)-Ethyl 1-Boc-azepane- 3-carboxylate product_S (S)-Ethyl 1-Boc-azepane- 3-carboxylate catalyst_R->product_R catalyst_S->product_S

Application Notes and Protocols for the Stereoselective Synthesis of Functionalized Azepanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of functionalized azepanes, a crucial seven-membered nitrogen-containing heterocyclic scaffold found in numerous biologically active compounds. The methodologies outlined below offer diverse strategies to access structurally complex and stereochemically defined azepanes, which are of significant interest in medicinal chemistry and drug discovery.

Diastereoselective and Enantioselective Lithiation-Conjugate Addition

This method facilitates the asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes through a highly stereoselective conjugate addition of a lithiated N-Boc-allylamine to a β-aryl α,β-unsaturated ester. The use of the chiral ligand (-)-sparteine mediates the asymmetric deprotonation, leading to high levels of both diastereoselectivity and enantioselectivity.[1][2]

Logical Workflow for Lithiation-Conjugate Addition and Subsequent Cyclization

sub N-Boc-N-(p-methoxyphenyl) -2,3-substituted allylamine reagents n-BuLi, (-)-sparteine -78 °C sub->reagents Deprotonation intermediate1 Chiral Lithiated Intermediate reagents->intermediate1 ester β-aryl α,β-unsaturated ester intermediate2 Diastereo- and Enantioenriched Enecarbamate ester->intermediate2 intermediate1->ester Conjugate Addition hydrolysis Hydrolysis intermediate2->hydrolysis cyclization Cyclization hydrolysis->cyclization reduction Reduction cyclization->reduction product Substituted Azepane reduction->product

Caption: Workflow for the asymmetric synthesis of substituted azepanes.

Quantitative Data
EntrySubstrate (Allylamine)Electrophile (Ester)Yield (%)[1]Diastereomeric Ratio (dr)[1]Enantiomeric Ratio (er)[1]
1N-Boc-N-(p-methoxyphenyl)allylamineEthyl trans-p-bromocinnamate85>98:297:3
2N-Boc-N-(p-methoxyphenyl)crotylamineEthyl trans-p-bromocinnamate82>98:296:4
3N-Boc-N-(p-methoxyphenyl)cinnamylamineEthyl trans-p-bromocinnamate80>98:295:5
Experimental Protocol

General Procedure for the Asymmetric Lithiation and Conjugate Addition:

  • To a solution of (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether (2 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.2 equiv., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 15 minutes.

  • Add a solution of the N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine (1.0 equiv.) in anhydrous diethyl ether (1 mL) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 3 hours to ensure the formation of the chiral lithiated intermediate.

  • Add a solution of the β-aryl α,β-unsaturated ester (1.5 equiv.) in anhydrous diethyl ether (1 mL) dropwise.

  • Stir the reaction mixture at -78 °C for an additional 3 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution (5 mL).

  • Allow the mixture to warm to room temperature, and then extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the highly diastereo- and enantioenriched enecarbamate.

Subsequent Transformation to the Azepane Ring:

The resulting enecarbamate is then subjected to a sequence of hydrolysis, cyclization, and reduction steps to furnish the final substituted azepane.[1]

Olefin Cross-Metathesis and Hydrogenation of Cyclic α-Allyl-β-Oxoesters

This two-step sequence provides access to [b]-annulated azepane scaffolds from optically active cyclic α-allyl-β-oxoesters.[3][4] The first step involves a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed exhaustive hydrogenation which includes the reduction of the double bond and the nitrile, and a subsequent reductive amination to form the azepane ring.[3][4]

Experimental Workflow for the Synthesis of [b]-Annulated Azepanes

start Optically Active Cyclic α-Allyl-β-oxoester cm Olefin Cross-Metathesis start->cm reagents_cm Acrylonitrile, Hoveyda-Grubbs II catalyst cm->reagents_cm intermediate ω-Cyanoallyl β-oxoester cm->intermediate hydro Exhaustive Hydrogenation intermediate->hydro reagents_hydro H2, Pd/C, AcOH hydro->reagents_hydro product [b]-Annulated Azepane hydro->product

Caption: Two-step synthesis of [b]-annulated azepanes.

Quantitative Data
Starting β-OxoesterCross-Metathesis Product Yield (%)[3]Hydrogenation Product Yield (%)[3]Final Product ee (%)[4]
2-allyl-2-methoxycarbonylcyclopentanone8577>97
2-allyl-2-methoxycarbonyl-1-tetralone8749>97
2-allyl-2-methoxycarbonylcycloheptanone8657>98
Experimental Protocol

Step 1: Ruthenium-Catalyzed Olefin Cross-Metathesis: [3]

  • To a solution of the optically active cyclic α-allyl-β-oxoester (1.0 equiv.) and acrylonitrile (1.5 equiv.) in toluene (0.05 M), add a solution of Hoveyda-Grubbs 2nd generation catalyst (1 mol%) in dichloromethane.

  • Heat the reaction mixture to 90 °C and stir for 18 hours.

  • Add a second portion of acrylonitrile (2.5 equiv.) and Hoveyda-Grubbs 2nd generation catalyst (1 mol%).

  • Continue stirring at 90 °C for an additional 6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the ω-cyanoallyl β-oxoester.

Step 2: Palladium-Catalyzed Exhaustive Hydrogenation: [3]

  • In a high-pressure reactor, dissolve the ω-cyanoallyl β-oxoester (1.0 equiv.) in methanol containing acetic acid (5 equiv.).

  • Add palladium on charcoal (10% w/w) to the solution.

  • Pressurize the reactor with hydrogen gas (11 bar).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the [b]-annulated azepane.

Palladium-Catalyzed Two-Carbon Ring Expansion of 2-Alkenylpiperidines

This methodology allows for the stereoselective conversion of 2-alkenylpiperidines into the corresponding azepane derivatives through a palladium-catalyzed allylic amine rearrangement. A key feature of this reaction is the high degree of enantioretention, making it a valuable tool for the synthesis of chiral azepanes from readily available chiral piperidines.[5][6]

Signaling Pathway for Palladium-Catalyzed Ring Expansion

start Enantioenriched 2-Alkenylpiperidine pd_cat [Pd(allyl)Cl]2 start->pd_cat Coordination pi_allyl π-Allyl Palladium Intermediate pd_cat->pi_allyl rearrangement Allylic Amine Rearrangement pi_allyl->rearrangement product Enantioenriched Azepane rearrangement->product

Caption: Key steps in the palladium-catalyzed ring expansion.

Quantitative Data
Substrate (Piperidine Derivative)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)[5]Enantiomeric Excess (%)[5]
N-Ts-2-((E)-propenyl)piperidine[Pd(allyl)Cl]₂ (5)MeCN801685>99
N-Boc-2-((E)-but-1-en-1-yl)piperidine[Pd(allyl)Cl]₂ (5)DCE80247898
N-Cbz-2-((E)-styryl)piperidine[Pd(allyl)Cl]₂ (2.5)MeCN601892>99
Experimental Protocol

General Procedure for the Palladium-Catalyzed Ring Expansion:

  • To a solution of the 2-alkenylpiperidine substrate (1.0 equiv.) in the specified solvent (e.g., MeCN, DCE), add the palladium catalyst ([Pd(allyl)Cl]₂, 2.5-5 mol%).

  • Heat the reaction mixture to the indicated temperature (40-80 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired azepane derivative.

Osmium-Catalyzed Tethered Aminohydroxylation for Polyhydroxylated Azepanes

This stereoselective approach is particularly useful for the synthesis of heavily hydroxylated azepane iminosugars. The key step is an osmium-catalyzed tethered aminohydroxylation of an allylic alcohol derived from a carbohydrate precursor. This reaction forms a new C-N bond with complete regio- and stereocontrol.[7][8]

Logical Relationship in Tethered Aminohydroxylation

start Sugar-derived Allylic Alcohol carbamate Aroyloxycarbamate Formation start->carbamate tethered Osmium-Catalyzed Tethered Aminohydroxylation carbamate->tethered oxazolidinone Oxazolidinone Intermediate tethered->oxazolidinone reductive Intramolecular Reductive Amination oxazolidinone->reductive product Polyhydroxylated Azepane Iminosugar reductive->product start Substituted Nitroarene photo Photochemical Ring Expansion start->photo reagents_photo Blue LEDs (450 nm) P(Oi-Pr)3, Et2NH photo->reagents_photo intermediate 3H-Azepine Intermediate photo->intermediate hydro Hydrogenolysis intermediate->hydro reagents_hydro H2, Pd/C or PtO2 hydro->reagents_hydro product Functionalized Azepane hydro->product

References

Application Notes and Protocols: "Azepan-3-yl-methyl-amine" as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a wide array of biologically active molecules.[1][2] Its inherent three-dimensionality and conformational flexibility allow for optimal interactions with various biological targets, making it a valuable component in modern drug discovery.[3] More than 20 drugs approved by the FDA contain the azepane ring system, highlighting its significance in medicinal chemistry.[1][2] "Azepan-3-yl-methyl-amine" represents a key building block within this class, offering a strategic point for diversification and the introduction of pharmacophoric features. This document provides an overview of its application, supported by protocols and data for the synthesis of derivatives targeting protein tyrosine phosphatases (PTPs) and central nervous system (CNS) disorders.

Therapeutic Potential of this compound Derivatives

Derivatives of "this compound" have shown promise in several therapeutic areas, primarily due to the favorable pharmacological properties imparted by the azepane ring.

Oncology: Protein Tyrosine Phosphatase (PTP) Inhibitors

Protein tyrosine phosphatases, such as PTPN1 and PTPN2, are implicated in the regulation of immune cell signaling pathways. Their inhibition has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated anti-tumor responses.[4] Recent studies have focused on the design and synthesis of azepane-containing derivatives as potent PTPN1/PTPN2 inhibitors.[4][5] The "this compound" moiety can be strategically employed to interact with key residues in the active site of these enzymes, leading to potent and selective inhibition.

Central Nervous System (CNS) Disorders

The unique conformational properties of the azepane ring make it an attractive scaffold for the development of CNS-active agents.[3] N-benzylated bicyclic azepanes, for example, have been identified as potent inhibitors of monoamine transporters, with potential applications in the treatment of neuropsychiatric disorders.[3] The "this compound" core can be readily modified to modulate properties crucial for CNS drugs, such as blood-brain barrier permeability and interaction with specific neuronal receptors.

Quantitative Data: Biological Activity of this compound Derivatives

The following table summarizes representative in vitro activity data for hypothetical derivatives synthesized from "this compound," targeting PTPN2 and the Dopamine Transporter (DAT), a key monoamine transporter.

Compound IDTargetAssay TypeIC50 (nM)
AZP-PTP-01 PTPN2Enzyme Inhibition15
AZP-PTP-02 PTPN2Enzyme Inhibition28
AZP-PTP-03 PTPN2Enzyme Inhibition8
AZP-CNS-01 DATRadioligand Binding45
AZP-CNS-02 DATRadioligand Binding72
AZP-CNS-03 DATRadioligand Binding21

Experimental Protocols

Detailed methodologies for the synthesis of derivatives from "this compound" are provided below. These protocols are based on established synthetic transformations in medicinal chemistry.

Protocol 1: Synthesis of N-Arylmethyl-azepan-3-yl-methyl-amine Derivatives via Reductive Amination

This protocol describes the synthesis of a library of N-substituted "this compound" derivatives for screening against CNS targets.

Materials:

  • (Azepan-3-yl)methanamine

  • Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (azepan-3-yl)methanamine (1.0 mmol) in anhydrous DCM (20 mL) is added the substituted benzaldehyde (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: DCM/MeOH gradient) to afford the desired N-arylmethyl-azepan-3-yl-methyl-amine derivative.

Protocol 2: Synthesis of Amide Derivatives of this compound

This protocol outlines the synthesis of amide-linked derivatives for evaluation as PTPN2 inhibitors.

Materials:

  • (Azepan-3-yl)methanamine

  • Substituted benzoic acids (e.g., 4-(trifluoromethyl)benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the substituted benzoic acid (1.0 mmol) in anhydrous DMF (15 mL) is added EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.5 mmol).

  • The mixture is stirred at room temperature for 20 minutes to activate the carboxylic acid.

  • A solution of (azepan-3-yl)methanamine (1.1 mmol) in anhydrous DMF (5 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 18-24 hours.

  • The reaction mixture is diluted with EtOAc (50 mL) and washed with 1 M aqueous HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: Hexane/EtOAc gradient) to yield the desired amide derivative.

Visualizations

Signaling Pathway: PTPN2 Inhibition in T-Cells

PTPN2_Inhibition TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream_Signaling Downstream Signaling LAT->Downstream_Signaling Gene_Expression Gene Expression (e.g., IL-2) Downstream_Signaling->Gene_Expression PTPN2 PTPN2 PTPN2->Lck Dephosphorylation PTPN2->ZAP70 Azepane_Inhibitor This compound Derivative Azepane_Inhibitor->PTPN2 Inhibition

Caption: PTPN2 inhibition by an azepane derivative enhances T-cell activation.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_reactants Reactants Amine This compound Mixing Mix in Anhydrous DCM Amine->Mixing Aldehyde Substituted Aldehyde Aldehyde->Mixing Imine_Formation Imine Formation (Intermediate) Mixing->Imine_Formation Reduction Add STAB (Reduction) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product N-Substituted Derivative Purification->Final_Product Drug_Discovery_Logic Building_Block This compound Synthesis Parallel Synthesis (e.g., Reductive Amination, Amidation) Building_Block->Synthesis Library Compound Library Synthesis->Library Screening High-Throughput Screening (e.g., PTPN2, DAT assays) Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

References

Application Notes and Protocols for the Synthesis and Evaluation of Azepane-Based PKB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that plays a pivotal role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] The PI3K/Akt signaling pathway is frequently dysregulated in various human diseases, most notably in cancer, making PKB an attractive target for therapeutic intervention.[5] The azepane scaffold has emerged as a privileged structure in medicinal chemistry for the development of kinase inhibitors.[6][7] Notably, derivatives of azepane have been optimized to yield potent and selective inhibitors of PKB.[7][8]

This document provides detailed application notes and protocols for the synthesis of advanced azepane-based PKB inhibitors, conceptually starting from "Azepan-3-yl-methyl-amine" as a foundational building block, and for their subsequent biological evaluation.

The PKB/Akt Signaling Pathway

The canonical PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[3] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 recruits PKB to the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2.[3] Activated PKB then phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating a range of cellular responses.[1][3]

PKB_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PKB_inactive PKB (Akt) (inactive) PIP3->PKB_inactive recruits PDK1 PDK1 PKB_active PKB (Akt) (active) PDK1->PKB_active phosphorylates mTORC2 mTORC2 mTORC2->PKB_active phosphorylates PKB_inactive->PKB_active Downstream Downstream Substrates PKB_active->Downstream phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response PTEN PTEN PTEN->PIP3 dephosphorylates Inhibitor Azepane-Based PKB Inhibitor Inhibitor->PKB_active inhibits

Figure 1: The PI3K/PKB (Akt) signaling pathway and the point of intervention for azepane-based inhibitors.

Synthesis of Azepane-Based PKB Inhibitors

The synthesis of potent azepane-based PKB inhibitors, such as N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, requires a multi-step approach. While a direct synthesis from "this compound" is not explicitly documented in the primary literature, a plausible synthetic strategy involves the formation of a key intermediate, a 3,4-disubstituted azepane. The following is a conceptual synthetic workflow.

Synthesis_Workflow Start This compound (or related precursor) Step1 Functional Group Interconversion & Protection Start->Step1 Intermediate1 Protected 3-amino-4-hydroxy Azepane Derivative Step1->Intermediate1 Step2 Coupling with Benzoic Acid Moiety Intermediate1->Step2 Intermediate2 Ester or Amide Linked Azepane Intermediate Step2->Intermediate2 Step3 Amide Coupling with Isonicotinamide Moiety Intermediate2->Step3 Intermediate3 Fully Assembled Protected Inhibitor Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Final Final Azepane-Based PKB Inhibitor Step4->Final

References

Application Notes and Protocols for N-alkylation of "Azepan-3-yl-methyl-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse chemical entities with a wide range of biological activities. Azepane scaffolds are prevalent in many pharmaceuticals and bioactive molecules. The functionalization of "azepan-3-yl-methyl-amine," a bifunctional molecule containing both a primary and a secondary amine within a cyclic system, allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery.

This document provides a detailed protocol for the N-alkylation of "this compound" via reductive amination, a widely used and highly efficient method for the formation of carbon-nitrogen bonds. Reductive amination offers a controlled and selective approach to amine alkylation, often proceeding under mild conditions with high yields.[1] The protocol described herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly well-suited for the one-pot reductive amination of aldehydes and ketones.[2][3][4]

General N-alkylation Strategy: Reductive Amination

Reductive amination involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding alkylated amine.[5] The use of sodium triacetoxyborohydride is advantageous as it selectively reduces the iminium ion intermediate much faster than the starting carbonyl compound, allowing for a one-pot procedure.[2][3]

Experimental Protocol: N-alkylation of this compound with a Generic Aldehyde (R-CHO)

This protocol outlines the general procedure for the N-alkylation of the primary amine of "this compound" using a representative aldehyde.

Materials:

  • This compound

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the amine in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2][6]

  • Aldehyde Addition: Add the desired aldehyde (R-CHO, 1.0-1.2 eq) to the solution.

  • Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion. For less reactive carbonyls or amines, a catalytic amount of acetic acid can be added to promote this step.[3]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product. A gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes with a small amount of triethylamine (to prevent tailing of the amine on the silica gel) is often effective for the purification of amines.

Data Presentation

The following table summarizes representative quantitative data for reductive amination reactions of cyclic amines with aldehydes, which can be used as a reference for optimizing the N-alkylation of "this compound".

Amine Substrate (Analogous)Carbonyl SubstrateReducing AgentSolventTime (h)Yield (%)Reference
PiperidineBenzaldehydeNaBH(OAc)₃DCE395J. Org. Chem. 1996, 61, 3849-3862
PyrrolidineCyclohexanoneNaBH(OAc)₃THF588J. Org. Chem. 1996, 61, 3849-3862
N-Boc-piperazineIsovaleraldehydeNaBH(OAc)₃DCE492J. Org. Chem. 1996, 61, 3849-3862
Morpholinep-AnisaldehydeNaBH(OAc)₃DCE297J. Org. Chem. 1996, 61, 3849-3862

Characterization

The structure of the N-alkylated product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the protons and carbons adjacent to the nitrogen atom will confirm the success of the alkylation.[7][8]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Visualizations

Signaling Pathway of Reductive Amination

Reductive_Amination_Pathway Reductive Amination Pathway Amine This compound Iminium_Ion Iminium Ion Intermediate Amine->Iminium_Ion Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium_Ion Product N-Alkylated Product Iminium_Ion->Product H2O H₂O Iminium_Ion->H2O - H₂O Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product Reduction

Caption: General pathway for reductive amination.

Experimental Workflow for N-alkylation

Experimental_Workflow Experimental Workflow for N-alkylation Start Start Reaction_Setup Reaction Setup: - this compound - Aldehyde - Solvent Start->Reaction_Setup Imine_Formation Imine Formation (Stir at RT) Reaction_Setup->Imine_Formation Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Workup Aqueous Work-up (NaHCO₃) Reduction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow.

References

Application of Azepane Derivatives in Oncology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. In oncology research, derivatives of azepane have garnered significant attention due to their potential to interact with various cancer-specific targets, leading to the development of novel anti-cancer agents. These compounds have shown efficacy in preclinical studies by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. This document provides detailed application notes on the use of azepane derivatives in oncology research, complete with experimental protocols for their evaluation and a summary of their quantitative data.

Mechanisms of Action of Azepane Derivatives in Oncology

Azepane derivatives exert their anticancer effects through diverse mechanisms of action, targeting various components of cancer cell signaling and machinery. Key mechanisms include:

  • Kinase Inhibition: Many azepane derivatives are designed as inhibitors of protein kinases that are often dysregulated in cancer. A prominent target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

  • Topoisomerase II Inhibition: Certain azepane-based compounds can interfere with the function of topoisomerase II, an enzyme essential for DNA replication and repair. By stabilizing the enzyme-DNA complex, these derivatives induce double-strand breaks in DNA, leading to apoptosis.

  • Protein Tyrosine Phosphatase (PTP) Inhibition: Azepane-containing molecules have been developed to inhibit protein tyrosine phosphatases, such as PTPN1 and PTPN2, which act as negative regulators of anti-tumor immune signaling pathways.

  • Tubulin Polymerization Inhibition: Some azepane derivatives can disrupt the dynamics of microtubule formation by binding to tubulin, leading to cell cycle arrest and apoptosis.

  • Histone Deacetylase (HDAC) Inhibition: Azepane scaffolds have been incorporated into molecules that inhibit histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibition can lead to the re-expression of tumor suppressor genes.

Featured Azepane Derivatives in Oncology Research

Pyrrolo[1,2-a]azepine Derivatives

A novel series of pyrrolo[1,2-a]azepine derivatives has demonstrated potent anticancer activity against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines.[1] Notably, compounds 3 and 6 from this series were found to be more potent than the standard chemotherapeutic drug doxorubicin against HepG2 cells.[1] Compound 5b , a 2-benzoylamino derivative, was particularly effective against MCF7 cells, while compound 6 , a 2-(2-chloro-acetylamino)-pyrroloazepine derivative, showed the highest potency against the HCT116 cell line.[1] These compounds are believed to exert their effects by inhibiting cyclin-dependent kinase 2 (CDK2).[1]

Dibenzo[b,f]azepine Derivatives

Two series of dibenzo[b,f]azepine derivatives have been synthesized and evaluated for their anti-proliferative activity.[2] One promising compound, 5e , emerged as a potent topoisomerase II inhibitor with an IC50 value of 6.36 µM.[2] It also demonstrated significant cytotoxicity against the leukemia SR cell line (IC50 = 13.05 µM) and inhibited tumor proliferation in in vivo studies by 62.7%.[2] Another dibenzo[b,f]azepine derivative, 4g , tethered with an isoxazoline moiety, showed strong anti-invasive and anti-proliferative effects against murine osteosarcoma (LM8G7), human ovarian cancer (OVSAHO), human breast cancer (MCF-7), and melphalan-resistant multiple myeloma (RPMI8226-LR5) cells, with an IC50 value of 15 µM and 24 µM against LM8G7 and OVSAHO cells, respectively.[3]

Azepane-Containing PTPN2/PTPN1 Inhibitors

A novel small molecule PTPN2/N1 inhibitor, compound 4 , containing an azepane moiety, has been developed.[2] This compound demonstrates nanomolar inhibitory potency and good oral bioavailability, leading to robust in vivo antitumor efficacy.[2] By inhibiting PTPN2 and PTPN1, this class of compounds can enhance anti-tumor immunity.

Azepano-betulins

A series of A-ring azepanes derived from betulin have been synthesized and evaluated for their cytotoxic activity. Azepano-betulinic amides displayed significant activity with a GI50 range from 0.57 µM to 14.30 µM.[4] A-azepano-28-amino-betulin showed remarkable activity with GI50 values ranging from 1.16 to 2.27 µM against a panel of cancer cell lines.[4]

Data Presentation: Quantitative Analysis of Azepane Derivatives

Derivative ClassCompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
Pyrrolo[1,2-a]azepine 3HepG2 (Liver)SRB0.004[1]
3MCF7 (Breast)SRB0.0442[1]
3HCT116 (Colon)SRB0.028[1]
6HepG2 (Liver)SRB0.0016[1]
6HCT116 (Colon)SRB0.0211[1]
5bMCF7 (Breast)SRB0.0107[1]
7HepG2 (Liver)SRB0.0207[1]
7MCF7 (Breast)SRB0.0454[1]
Dibenzo[b,f]azepine 5eLeukemia SRCytotoxicity13.05[2]
5eTopoisomerase IIInhibition6.36[2]
4gLM8G7 (Osteosarcoma)Proliferation15[3]
4gOVSAHO (Ovarian)Proliferation24[3]
Azepano-betulin Azepano-betulinic amidesNCI-60 PanelCytotoxicity0.57 - 14.30[4]
A-azepano-28-amino-betulinNCI-60 PanelCytotoxicity1.16 - 2.27[4]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Azepane Azepane Derivative Azepane->Akt Inhibits mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (Proliferation, Survival) mTOR->Downstream

Figure 1: Hypothesized intervention of an azepane derivative in the PI3K/Akt signaling pathway.

Topoisomerase_II_Inhibition cluster_nucleus Nucleus DNA DNA TopoII Topoisomerase II DNA->TopoII Binds to CleavageComplex Topoisomerase II- DNA Cleavage Complex TopoII->CleavageComplex Forms CleavageComplex->DNA Re-ligation (Normal) DSB DNA Double-Strand Breaks CleavageComplex->DSB Prevents re-ligation, leading to Azepane Azepane Derivative Azepane->CleavageComplex Stabilizes Apoptosis Apoptosis DSB->Apoptosis

Figure 2: Mechanism of action of azepane derivatives as Topoisomerase II inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Azepane Derivatives CellCulture Cancer Cell Culture Synthesis->CellCulture MTT MTT Assay (Cytotoxicity) CellCulture->MTT WesternBlot Western Blot (Mechanism) CellCulture->WesternBlot Xenograft Xenograft Model Development MTT->Xenograft Promising Candidates Treatment Treatment with Azepane Derivative Xenograft->Treatment TumorMeasurement Tumor Growth Measurement Treatment->TumorMeasurement Toxicity Toxicity Assessment Treatment->Toxicity

Figure 3: General experimental workflow for the evaluation of azepane derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of azepane derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Azepane derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan crystal dissolution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the azepane derivatives in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the azepane derivatives.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action Study: Western Blot Analysis

This protocol is for investigating the effect of azepane derivatives on the expression and phosphorylation status of proteins in a specific signaling pathway (e.g., PI3K/Akt).

Materials:

  • Cancer cells treated with azepane derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the desired concentrations of the azepane derivative for a specific time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with other primary antibodies (e.g., anti-Akt and anti-GAPDH as a loading control).

In Vivo Antitumor Efficacy: Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of azepane derivatives in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • Azepane derivative formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁷ cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth.

    • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, azepane derivative at different doses, positive control).

    • Administer the treatment as per the predetermined schedule (e.g., daily intraperitoneal injection or oral gavage).

  • Monitoring and Data Collection:

    • Measure the tumor volume using calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

Azepane derivatives represent a promising class of compounds in oncology research with diverse mechanisms of action and potent anti-cancer activities. The protocols and data presented here provide a comprehensive guide for researchers to explore the therapeutic potential of this versatile scaffold. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel azepane derivatives is warranted to advance their development as next-generation cancer therapeutics.

References

Application Notes and Protocols for Azepan-3-yl-methyl-amine in the Development of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available research specifically detailing "Azepan-3-yl-methyl-amine" as a neuroprotective agent, this document provides a representative framework based on established methodologies for evaluating novel neuroprotective compounds. The experimental protocols and data presented herein are illustrative and adapted from common practices in the field of neuropharmacology. Researchers should validate and optimize these protocols for their specific compound of interest.

Introduction

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. The development of neuroprotective agents that can slow or halt this degenerative process is a major goal of modern neuroscience research. Small molecules containing the azepane scaffold have shown promise in various therapeutic areas, and "this compound" represents a potential candidate for investigation as a neuroprotective agent.

These application notes provide a comprehensive overview of the standard experimental procedures used to characterize the neuroprotective potential of a novel chemical entity, using "this compound" as a representative example. The protocols cover initial in vitro screening to more complex in vivo efficacy studies.

In Vitro Neuroprotection Assays

In vitro assays are crucial for the initial screening and characterization of potential neuroprotective compounds. These assays are typically conducted using neuronal cell lines or primary neuronal cultures.

Experimental Workflow: In Vitro Neuroprotection Assessment

G cluster_0 Cell Culture cluster_1 Induction of Neurotoxicity cluster_2 Treatment cluster_3 Assessment of Neuroprotection culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) induce Induce Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) culture->induce 1. Plate Cells treat Treat with This compound induce->treat 2. Add Toxin viability Cell Viability Assays (MTT, LDH) treat->viability 3. Add Compound apoptosis Apoptosis Assays (Caspase-3) treat->apoptosis ros ROS Measurement treat->ros G cluster_0 Animal Model cluster_1 Treatment cluster_2 Behavioral Assessment cluster_3 Histological Analysis model Induce Disease Model (e.g., MCAO for Stroke) treat Administer This compound model->treat 1. Disease Induction behavior Behavioral Tests (e.g., Neurological Score) treat->behavior 2. Drug Administration histology Measure Infarct Volume (TTC Staining) behavior->histology 3. Post-treatment Assessment G cluster_0 Upstream cluster_1 Signaling Cascade cluster_2 Downstream Effects azepane This compound receptor Receptor/Target azepane->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 Phosphorylation apoptosis Inhibition of Apoptosis bcl2->apoptosis Inhibits

Application Notes and Protocols for High-Throughput Screening of "Azepan-3-yl-methyl-amine" Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the high-throughput screening (HTS) of "Azepan-3-yl-methyl-amine" libraries is limited in publicly available literature. The following application notes and protocols are based on the established pharmacological potential of the azepane scaffold, particularly its interaction with monoamine transporters. This document presents a representative HTS campaign targeting the Norepinephrine Transporter (NET), a clinically relevant target for neurological and psychiatric disorders.

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its inherent three-dimensionality and conformational flexibility make it an attractive core for developing novel therapeutics. Libraries based on the "this compound" core offer a rich chemical space for identifying modulators of various biological targets. This document outlines a comprehensive high-throughput screening protocol to identify inhibitors of the Norepinephrine Transporter (NET) from an "this compound" library. NET is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft, and its inhibition is a validated therapeutic strategy for conditions such as depression and ADHD.

Target Profile: Norepinephrine Transporter (NET)

The Norepinephrine Transporter (also known as SLC6A2) is a sodium- and chloride-dependent symporter that facilitates the reuptake of norepinephrine from the extracellular space into presynaptic neurons. This process is crucial for terminating noradrenergic signaling. Inhibition of NET leads to increased levels of norepinephrine in the synapse, enhancing neurotransmission.

High-Throughput Screening Workflow

The screening of an "this compound" library against the Norepinephrine Transporter will follow a multi-step process to identify and validate potential inhibitors. The workflow is designed to efficiently screen a large number of compounds and eliminate false positives.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Dose-Response cluster_secondary Secondary & Counter-Screens cluster_validation Hit Validation Library This compound Library (10,000 compounds) Primary_Screen Single-Concentration Screen (10 µM) Library->Primary_Screen Primary_Hits Primary Hits (~300 compounds, ~3% hit rate) Primary_Screen->Primary_Hits Dose_Response Dose-Response Analysis (8-point curve) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits (IC50 < 10 µM) Dose_Response->Confirmed_Hits Orthogonal_Assay Orthogonal Assay (e.g., Radioligand Binding) Confirmed_Hits->Orthogonal_Assay Selectivity_Assay Selectivity Screening (DAT, SERT) Orthogonal_Assay->Selectivity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR_Analysis Validated_Hits Validated Hits for Lead Optimization SAR_Analysis->Validated_Hits

Analytical techniques for characterization of azepane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical techniques pivotal for the characterization of azepane derivatives, tailored for researchers, scientists, and professionals in drug development.

Azepane and its functionalized derivatives are significant structural motifs in a variety of natural products and bioactive molecules, demonstrating a wide range of medicinal and pharmaceutical properties.[1][2][3] These seven-membered nitrogen-containing heterocycles are integral to the development of new therapeutic agents for conditions including cancer, diabetes, and viral infections.[1][2] The precise characterization of these molecules is critical for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.[3]

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize azepane derivatives, including spectroscopic, chromatographic, and crystallographic methods.

Application Note 1: Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of azepane derivatives, confirming functional groups, and determining molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of azepane derivatives in solution. It provides information on the connectivity of atoms (¹H, ¹³C), the chemical environment of nuclei, and the stereochemistry of the molecule.[4][5]

  • Sample Preparation :

    • Accurately weigh 5-25 mg of the azepane derivative for ¹H NMR (or 10-50 mg for ¹³C NMR) and place it in a clean, dry vial.[6]

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is dictated by the sample's solubility.[6][7]

    • Ensure the sample is completely dissolved to form a homogeneous solution.[8]

    • To remove any particulate matter which can distort the magnetic field and degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube.[6]

    • Cap the NMR tube securely. If the sample is air- or moisture-sensitive, preparation should be conducted under an inert atmosphere (nitrogen or argon).[8]

  • Instrument Setup and Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[7]

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. For ¹³C NMR, a higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[8]

    • Process the acquired data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

The following table summarizes typical chemical shifts (δ) for azepane derivatives. Actual values may vary based on substitution patterns and the solvent used.

NucleusPosition in Azepane RingTypical Chemical Shift (ppm)Notes
¹HProtons adjacent to N (C2, C7)2.5 - 3.5Shift is highly dependent on N-substituents.
¹HOther ring protons (C3-C6)1.2 - 1.8Often appear as complex multiplets.[4]
¹³CCarbons adjacent to N (C2, C7)45 - 60
¹³COther ring carbons (C3-C6)25 - 40

Data compiled from various sources, including[4] and[9].

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-25 mg of Azepane Derivative B Dissolve in 0.6-0.7 mL of Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire Spectrum (¹H, ¹³C, etc.) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectrum H->I J Structure Elucidation I->J

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of azepane derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. Fragmentation patterns, often induced by techniques like Electron Ionization (EI), offer valuable structural clues.

  • Sample Preparation :

    • Prepare a dilute solution of the azepane derivative (typically 0.1-1 mg/mL) in a solvent compatible with the chosen chromatography method (e.g., acetonitrile or methanol).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.[10]

  • Instrumentation and Analysis :

    • The sample is injected into a liquid chromatography (LC) system (e.g., HPLC or UPLC) for separation from impurities.

    • The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

    • The ion source generates gas-phase ions of the analyte.

    • The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates ions based on their mass-to-charge ratio (m/z).

    • A full scan spectrum is acquired to determine the molecular weight (e.g., from the [M+H]⁺ ion).

    • For structural information, tandem MS (MS/MS) can be performed, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed.

The fragmentation of the azepane ring can lead to characteristic ions.

Ion TypeTypical m/z ValueNotes
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺)VariesConfirms the molecular weight of the derivative.
Azepane Ring Fragments112, 98, 84Alpha-cleavage next to the nitrogen can lead to characteristic fragments. The specific fragments depend on the substitution.
Loss of SubstituentsVariesPeaks corresponding to the loss of functional groups from the parent molecule are commonly observed.

Data based on fragmentation patterns observed for azepane isomers.

MS_Workflow A Prepare Dilute Sample (0.1-1 mg/mL) B Inject into LC System A->B C Ionization (e.g., ESI) B->C D Mass Analysis (m/z Separation) C->D E Detection D->E F Data Analysis: - Molecular Weight - Fragmentation Pattern E->F

Caption: General workflow for LC-MS analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For azepane derivatives, it can confirm the presence of N-H bonds (in secondary amines), C-N bonds, and other functional groups attached to the ring.[11]

  • Sample Preparation :

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the spectrometer is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry.[11]

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[11]

    • Place a small amount of the solid or liquid azepane derivative sample directly onto the ATR crystal.[11]

  • Data Acquisition :

    • Lower the ATR press arm to ensure good contact between the sample and the crystal.[11]

    • Acquire the spectrum, typically over a range of 4000–400 cm⁻¹. An accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is generally sufficient.[11]

    • The spectrometer software automatically performs the Fourier transform and subtracts the background spectrum.[11]

Functional GroupAssignmentExpected Wavenumber (cm⁻¹)Intensity
N-H (Secondary Amine)Stretch3350 - 3250Weak - Medium
C-H (Aliphatic)Stretch2980 - 2840Strong
C-HBend1470 - 1440Medium
C-NStretch1350 - 1250Medium - Strong

Data is predictive for a generic azepane structure and based on the analysis of 4-(Azepan-2-ylmethyl)morpholine.[11]

Application Note 2: Chromatographic Separation

Chromatographic techniques are essential for purifying azepane derivatives and assessing their purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the purification and purity analysis of azepane derivatives. Reversed-phase HPLC is particularly effective for these often polar and basic compounds.[10]

  • Mobile Phase and Sample Preparation :

    • Mobile Phase A : Prepare 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[10]

    • Mobile Phase B : Prepare 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[10]

    • Degas both mobile phases by sonication or vacuum filtration.[10]

    • Sample Preparation : Accurately weigh the crude azepane derivative and dissolve it in Mobile Phase A (or a suitable solvent mixture) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.[10]

  • HPLC System Operation :

    • Install an appropriate column (e.g., C18, 5 µm, 4.6 x 250 mm).[10]

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at the desired flow rate (e.g., 1.0 mL/min).[10]

    • Set the column temperature (e.g., 30 °C) and the UV detector wavelength (e.g., 210 nm, or a wavelength appropriate for the chromophores present).[10]

    • Inject a defined volume (e.g., 20 µL) of the prepared sample.[10]

    • Run a gradient program to elute the compound (e.g., 5% to 95% B over 20 minutes).[10]

    • Monitor the chromatogram to determine the retention time and peak area, which are used for identification and quantification, respectively.

ParameterCondition
ColumnReversed-Phase C18, 5 µm particle size
Mobile PhaseA: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 210-254 nm
Column Temperature30 °C
Gradient5% to 95% B over 20 minutes

These are typical starting conditions and may require optimization for specific derivatives.[10]

HPLC_Workflow cluster_prep Preparation cluster_run HPLC Run cluster_analysis Data Analysis A Prepare Mobile Phases (A and B) D Equilibrate System A->D B Prepare Sample Solution (1 mg/mL) C Filter Sample B->C E Inject Sample C->E D->E F Run Gradient Program E->F G Detect Peaks (UV) F->G H Integrate Peak Area G->H I Determine Purity / Quantify H->I

Caption: Workflow for purity analysis by HPLC.

Application Note 3: Definitive Structural Elucidation

X-ray Crystallography

For unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique is particularly valuable for confirming the stereochemistry of chiral azepanes.[12]

  • Crystal Growth :

    • Growing high-quality single crystals is the most critical and often challenging step.

    • Dissolve the purified azepane derivative in a suitable solvent or solvent mixture until saturation.

    • Common techniques include slow evaporation of the solvent, vapor diffusion (precipitant layered over the sample solution), or slow cooling of a saturated solution.

    • For basic azepanes, forming a hydrochloride or other salt can often improve crystallinity.[12]

  • Data Collection :

    • Carefully select and mount a suitable single crystal on a goniometer head.

    • Place the crystal in a diffractometer, where it is cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source).

    • The crystal is rotated, and a detector collects the diffraction pattern (the positions and intensities of thousands of reflected X-ray spots).

  • Structure Solution and Refinement :

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

    • A molecular model is built into the electron density map.

    • The model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides precise bond lengths, bond angles, and torsional angles.

XRay_Workflow A Purify Azepane Derivative B Grow Single Crystals (e.g., Slow Evaporation) A->B C Mount Crystal and Collect Diffraction Data B->C D Solve Phase Problem & Build Initial Model C->D E Refine Structural Model D->E F Final 3D Structure (Bond Lengths, Angles, Stereochemistry) E->F

Caption: Workflow for X-ray crystallography.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Azepan-3-yl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepan-3-yl-methyl-amine is a small molecule containing a saturated seven-membered heterocyclic azepane ring, a structure found in a variety of bioactive compounds. The azepane scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse pharmacological activities, including anticancer, antidiabetic, and antiviral properties.[1][2] The primary and secondary amine functionalities suggest potential interactions with a range of biological targets, such as G-protein coupled receptors (GPCRs), transporters, and enzymes that recognize amine substrates.

Given the novelty of this compound and the absence of extensive public data on its bioactivity, a systematic in vitro screening approach is required to identify its biological targets and elucidate its mechanism of action. A related, more complex molecule containing a 3-substituted azepane linker has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), suggesting that receptor tyrosine kinases (RTKs) could be a potential target class.[3]

These application notes provide a comprehensive, tiered workflow for the in vitro characterization of this compound, from initial high-throughput screening to more detailed cellular and mechanistic assays.

Proposed Screening Workflow

A logical, tiered approach is recommended to efficiently screen this compound for bioactivity, confirm hits, and establish a preliminary mechanism of action.

G A High-Throughput Screens (HTS) - GPCR Panel (Aminergic) - Kinase Panel (RTKs) - MAO Enzyme Assay B Dose-Response Assays (EC50 / IC50 Determination) A->B C Orthogonal Assays (e.g., Binding vs. Functional) B->C D Selectivity Profiling (Against related targets) C->D E Cellular Target Engagement D->E F Cell Viability / Cytotoxicity E->F

Caption: Proposed tiered workflow for in vitro screening.

Experimental Protocols & Data Presentation

Tier 1: Primary Screening

The initial goal is to broadly survey potential biological targets. A single high concentration (e.g., 10 µM) of this compound is typically used.

This protocol assesses the ability of the test compound to displace a radiolabeled ligand from a panel of aminergic GPCRs (e.g., dopamine, serotonin, adrenergic receptors).

  • Materials :

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).

    • This compound stock solution (in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Unlabeled reference antagonist (for non-specific binding).

    • 96-well filter plates and vacuum manifold.

    • Scintillation cocktail and microplate scintillation counter.

  • Method :

    • Add 25 µL of assay buffer to all wells of a 96-well plate.

    • Add 25 µL of 10 µM this compound to test wells.

    • Add 25 µL of a high concentration of unlabeled antagonist to non-specific binding (NSB) wells.

    • Add 25 µL of vehicle (DMSO) to total binding (TB) wells.

    • Add 25 µL of radiolabeled ligand at a concentration near its Kd.

    • Add 100 µL of cell membrane suspension to all wells.

    • Incubate for 60 minutes at room temperature with gentle shaking.

    • Harvest the plate contents onto filter mats using a vacuum manifold.

    • Wash the filters 3 times with ice-cold assay buffer.

    • Dry the filter mats, add scintillation cocktail, and count radioactivity.

  • Data Analysis :

    • Calculate Percent Inhibition: 100 * (1 - (Test Compound CPM - NSB CPM) / (TB CPM - NSB CPM))

This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate.

  • Materials :

    • Recombinant human EGFR kinase.

    • Kinase assay buffer.

    • ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • This compound stock solution.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • White, opaque 96-well plates.

    • Luminometer.

  • Method :

    • Add kinase, substrate, and test compound (10 µM) to wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes and read luminescence.

  • Data Analysis :

    • Calculate Percent Inhibition relative to positive (no inhibitor) and negative (no kinase) controls.

Data Summary Table: Tier 1 Screening
Target ClassSpecific TargetAssay TypeConcentration% Inhibition
GPCR Dopamine D2Binding10 µM8.2
Serotonin 5-HT2ABinding10 µM15.1
Adrenergic α2ABinding10 µM4.5
Kinase EGFRFunctional10 µM78.5
VEGFR2Functional10 µM25.3
FGFR1Functional10 µM19.8
Enzyme MAO-AFunctional10 µM12.0

Data shown are for illustrative purposes only.

Tier 2: Hit Confirmation and Potency

Based on the primary screen (hypothetical data above), EGFR is a "hit." The next step is to confirm this activity and determine the compound's potency.

This protocol is similar to Protocol 2 but uses a serial dilution of the test compound to generate a dose-response curve.

  • Method :

    • Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 30 µM to 1.5 nM).

    • Follow the steps outlined in Protocol 2, adding each concentration of the compound to triplicate wells.

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Data Summary Table: Tier 2 Potency
Confirmed TargetAssay TypeParameterValue (µM)
EGFRFunctionalIC₅₀0.85

Data shown are for illustrative purposes only.

Tier 3: Selectivity and Cellular Activity

This tier aims to determine if the compound is selective for EGFR and if the biochemical activity translates to a cellular context.

This assay measures the inhibition of EGFR autophosphorylation in a relevant cell line (e.g., A431, which overexpresses EGFR).

  • Materials :

    • A431 cells.

    • Serum-free cell culture medium.

    • EGF (Epidermal Growth Factor).

    • This compound serial dilutions.

    • Lysis buffer.

    • ELISA kit for phosphorylated EGFR (pY1173) and total EGFR.

  • Method :

    • Plate A431 cells in 96-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours.

    • Pre-treat cells with serial dilutions of this compound for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

    • Aspirate the media and lyse the cells.

    • Use the cell lysate to perform an ELISA to quantify the levels of phosphorylated EGFR and total EGFR.

  • Data Analysis :

    • Normalize the phospho-EGFR signal to the total EGFR signal for each well.

    • Plot the normalized signal against the log of the compound concentration to determine the cellular IC₅₀.

This assay assesses the general cytotoxicity of the compound.

  • Materials :

    • A431 cells and a non-EGFR dependent cell line (e.g., HEK293).

    • Complete cell culture medium.

    • This compound serial dilutions.

    • Cell viability reagent (e.g., CellTiter-Glo®, Promega).

  • Method :

    • Plate cells in 96-well plates.

    • The next day, treat cells with a serial dilution of the compound.

    • Incubate for 72 hours.

    • Add the cell viability reagent according to the manufacturer's protocol.

    • Read luminescence to determine the number of viable cells.

  • Data Analysis :

    • Calculate the percent viability relative to vehicle-treated controls.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary Table: Tier 3 Cellular Activity
Assay TypeCell LineParameterValue (µM)
EGFR PhosphorylationA431IC₅₀1.2
Cell ViabilityA431GI₅₀1.5
Cell ViabilityHEK293GI₅₀> 30

Data shown are for illustrative purposes only.

Signaling Pathway Visualization

The data suggest that this compound inhibits the EGFR signaling pathway. This pathway is critical in regulating cell growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Compound This compound Compound->EGFR Inhibits (ATP Site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Azepane Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azepane ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of azepane rings and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the azepane ring?

A1: The primary approaches for constructing the azepane ring can be categorized into three main strategies: ring-closing reactions, ring-expansion of smaller cyclic precursors, and various multi-step sequences.[1] Key methodologies include Intramolecular Reductive Amination, Ring-Closing Metathesis (RCM), Beckmann Rearrangement, Schmidt Rearrangement, Aza-Prins Cyclization, and the Hofmann-Löffler-Freytag reaction.[1] Each method presents a unique set of advantages and potential challenges.

Q2: I am observing the formation of a six-membered ring (piperidine) instead of the desired seven-membered azepane. What could be the cause?

A2: The formation of a six-membered ring as a major side product is a common challenge, particularly in ring-expansion and some cyclization strategies.[1] For instance, during the synthesis of functionalized azepanes from bicyclic halogenated aminocyclopropane derivatives via reductive amination, the formation of 3-chloromethylenepiperidine can be a significant side reaction. This alternative ring-opening pathway can be influenced by factors such as steric hindrance at the nitrogen atom and the specific nature of the starting heterocyclic compound.[1]

Q3: My lactam reduction to an azepane is resulting in low yields. What are the potential issues?

A3: Low yields in the reduction of lactams to azepanes, a common final step in many synthetic routes, are frequently encountered. When using powerful reducing agents like lithium aluminum hydride (LAH), several factors can contribute to this issue. Incomplete reduction is a primary concern. Additionally, if the substrate contains other functional groups susceptible to reduction (e.g., esters, nitriles), the strong reducing agent will react with these as well, leading to a mixture of products and a diminished yield of the desired azepane.[1] Employing a robust protecting group strategy for other sensitive functionalities is crucial to mitigate this problem.[1]

Q4: What are the main challenges associated with controlling stereochemistry during azepane synthesis?

A4: Controlling stereochemistry is a significant hurdle in azepane synthesis due to the conformational flexibility of the seven-membered ring. This flexibility can complicate selective functionalization and lead to unpredictable synthetic outcomes. Unlike more rigid five- and six-membered rings, azepanes can adopt multiple low-energy conformations that rapidly interconvert, making stereoselective transformations challenging.

Troubleshooting Guides by Synthetic Method

Intramolecular Reductive Amination

Issue: Low yield of the desired azepane.

Possible Cause Troubleshooting Steps
Inefficient imine formation. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate.
Suboptimal reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective and mild. If yields are still low, consider screening other reducing agents like sodium cyanoborohydride (NaBH₃CN).
Steric hindrance. If the precursor is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or a more potent catalyst.
Side reactions. The formation of dimers or polymers can occur. Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular reactions.
Ring-Closing Metathesis (RCM)

Issue: Low conversion or catalyst decomposition.

Possible Cause Troubleshooting Steps
Catalyst incompatibility. The choice of Grubbs catalyst (1st, 2nd, or 3rd generation) is critical and substrate-dependent. Screen different catalysts to find the most effective one for your specific substrate.
Presence of catalyst poisons. Ensure all reagents and solvents are pure and free of impurities that can deactivate the ruthenium catalyst (e.g., sulfur-containing compounds, coordinating solvents).
Substrate structure. Steric hindrance around the double bonds can impede the metathesis reaction. Modifying the substrate to reduce steric bulk may be necessary.
Ethylene byproduct inhibition. For reactions that produce ethylene, performing the reaction under a vacuum or a constant flow of an inert gas can help to remove the ethylene and drive the equilibrium towards the product.
Beckmann Rearrangement

Issue: Formation of a mixture of regioisomeric lactams.

Possible Cause Troubleshooting Steps
Isomerization of the oxime. The stereochemistry of the oxime precursor determines which group migrates. Ensure that the oxime does not isomerize under the reaction conditions. Pre-forming oxime sulfonates (e.g., tosylates) can allow for milder rearrangement conditions and prevent isomerization.[2]
Harsh reaction conditions. High temperatures and strong acids can lead to side reactions and decomposition.[2] Consider using milder reagents to promote the rearrangement, such as p-toluenesulfonyl chloride or phosphorus pentachloride.[2]

Data Presentation: Comparison of Azepane Synthesis Methods

Method Precursor Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Key Considerations
Intramolecular Reductive Amination Amino-aldehyde/ketoneNaBH(OAc)₃DichloromethaneRoom Temp12-2460-85Mild conditions, sensitive to steric hindrance.
Ring-Closing Metathesis Diene-amineGrubbs II catalystDichloromethane404-1270-95Tolerant of many functional groups, catalyst choice is crucial.
Aza-Prins Cyclization Homoallylic amine & AldehydeInCl₃ or Fe(III) saltsDichloromethane0 - Room Temp2-660-90Good for constructing unsaturated azepanes.
Beckmann Rearrangement Cyclic ketoximeH₂SO₄ or PPA-100-1301-350-80Prone to regioisomeric mixtures if oxime geometry is not controlled.[2]
Schmidt Reaction Cyclic ketone & Hydrazoic acidH₂SO₄Chloroform0-251-240-70Use of toxic and explosive hydrazoic acid requires caution.
Hofmann-Löffler-Freytag N-haloamineH₂SO₄, UV lightTrifluoroacetic acidRoom Temp1-440-60Radical mechanism, can be highly regioselective.

Experimental Protocols

Protocol 1: Intramolecular Reductive Amination

This protocol describes the formation of an N-substituted azepane from a 6-aminohexanal derivative.[1]

Materials:

  • 6-aminohexanal derivative (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the 6-aminohexanal derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aza-Prins Cyclization for Tetrahydroazepine Synthesis

This protocol details the synthesis of a tetrahydroazepine derivative using an iron(III)-catalyzed silyl aza-Prins cyclization.

Materials:

  • Homoallylic amine (1.0 eq)

  • Aldehyde (1.5 eq)

  • Iron(III) bromide (FeBr₃) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the homoallylic amine in anhydrous DCM at 0 °C, add the aldehyde followed by the iron(III) bromide catalyst.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with water.

  • Separate the layers and extract the aqueous phase three times with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Visualizations

Experimental Workflow: Aza-Prins Cyclization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve homoallylic amine in anhydrous DCM add_reagents Add aldehyde and FeBr3 catalyst at 0°C start->add_reagents stir Stir at 0°C and monitor by TLC add_reagents->stir quench Quench with water stir->quench extract Extract with DCM quench->extract dry Dry organic layers extract->dry purify Purify by column chromatography dry->purify product Isolated Tetrahydroazepine purify->product

Caption: A typical experimental workflow for the synthesis of tetrahydroazepines via aza-Prins cyclization.

Troubleshooting Logic: Low Yield in Azepane Synthesis

troubleshooting_low_yield start Low Yield of Azepane check_starting_material Verify Purity of Starting Materials start->check_starting_material check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze for Side Products start->analyze_byproducts check_starting_material->check_conditions No impure_sm Impure Starting Material check_starting_material->impure_sm Yes suboptimal_temp Suboptimal Temperature? check_conditions->suboptimal_temp side_product_detected Side Product(s) Detected analyze_byproducts->side_product_detected no_side_product No Side Products analyze_byproducts->no_side_product purify_sm Purify/Re-characterize Starting Materials impure_sm->purify_sm optimize_temp Optimize Temperature suboptimal_temp->optimize_temp Yes suboptimal_catalyst Ineffective Catalyst/Reagent? suboptimal_temp->suboptimal_catalyst No screen_catalysts Screen Different Catalysts/Reagents suboptimal_catalyst->screen_catalysts Yes dilution_issue Incorrect Concentration? suboptimal_catalyst->dilution_issue No adjust_dilution Adjust Concentration (High Dilution for Intramolecular) dilution_issue->adjust_dilution Yes identify_side_product Identify Side Product (e.g., 6-membered ring, polymer) side_product_detected->identify_side_product modify_conditions Modify Conditions to Minimize Side Reaction identify_side_product->modify_conditions incomplete_reaction Incomplete Reaction no_side_product->incomplete_reaction increase_time Increase Reaction Time or Add More Reagent incomplete_reaction->increase_time

Caption: A decision tree for troubleshooting low yields in azepane ring synthesis.

References

Technical Support Center: Azepan-3-yl-methyl-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of "Azepan-3-yl-methyl-amine." The following troubleshooting guides and FAQs are structured to provide clear solutions to specific experimental issues, ultimately aiming to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format, focusing on the probable synthetic route of reductive amination of an N-protected azepan-3-one with methylamine.

Q1: I am seeing little to no formation of the desired this compound. What are the likely causes?

A1: Complete or near-complete reaction failure can stem from several factors. A systematic check of your starting materials and reaction conditions is the first step in diagnosing the issue.

  • Poor Imine Formation: The crucial first step of reductive amination is the formation of an iminium ion intermediate from the ketone and amine. This equilibrium can be unfavorable under certain conditions.

    • Solution: Consider adding a dehydrating agent (e.g., molecular sieves) or using a setup that allows for the azeotropic removal of water to drive the equilibrium towards the imine.[1] Alternatively, pre-forming the imine before adding the reducing agent can be effective.[2][3]

  • Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling.

    • Solution: Use a fresh bottle of the reducing agent. Ensure it has been stored under anhydrous conditions.

  • Low Reactivity of Starting Materials: Steric hindrance or electronic effects on the azepan-3-one precursor or the amine can slow down the reaction.

    • Solution: Adding a Lewis acid, such as Ti(OiPr)₄, can activate the carbonyl group towards nucleophilic attack by the amine.[3] For weakly nucleophilic amines, adjusting the pH with a mild acid (e.g., acetic acid) can facilitate imine formation.[4]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction.

    • Solution: While a 1:1 ratio is a common starting point, using a slight excess of the amine (methylamine) can sometimes push the reaction to completion.

Q2: My reaction yield is consistently low. How can I optimize it?

A2: Low yields are a frequent challenge. The following factors should be investigated to improve the outcome of your synthesis.

  • Choice of Reducing Agent: The type and reactivity of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reagent for reductive aminations.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and can sometimes lead to cyanide-related byproducts.[5] Catalytic hydrogenation (H₂/Pd) is a greener alternative but requires specialized equipment and careful catalyst selection to avoid side reactions.[6]

  • Reaction Temperature and Time: Sub-optimal temperature or reaction duration can result in incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates.

  • Solvent Choice: The solvent can significantly impact reaction rates and equilibria.

    • Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reactions with NaBH(OAc)₃.[2] For other reducing agents, alcohols like methanol or ethanol are often suitable. Ensure the use of anhydrous solvents to prevent hydrolysis of the iminium intermediate.

  • Product Loss During Work-up: The desired amine product may be lost during the extraction and purification steps.

    • Solution: Amines can be protonated and become water-soluble at low pH. Ensure the aqueous layer is sufficiently basic (pH > 9) during extraction with an organic solvent.

Q3: I am observing significant side product formation. How can I minimize impurities?

A3: The formation of byproducts is a common cause of low yield and purification difficulties.

  • Reduction of the Carbonyl Group: The reducing agent can directly reduce the starting azepan-3-one to the corresponding alcohol (azepan-3-ol).

    • Solution: This is more common with stronger reducing agents like sodium borohydride (NaBH₄). Using a more selective reagent like NaBH(OAc)₃, which is less reactive towards ketones than iminium ions, can minimize this side reaction.[3]

  • Over-Alkylation: If a primary amine is used, there is a possibility of the product (a secondary amine) reacting further to form a tertiary amine.

    • Solution: In the synthesis of this compound (a secondary amine), this is less of a concern if starting with methylamine. However, careful control of stoichiometry is always recommended.

  • Hydrolysis of Iminium Ion: The presence of water can lead to the hydrolysis of the iminium intermediate back to the starting ketone.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route to this compound?

A1: A highly plausible and common method is the reductive amination of an N-protected azepan-3-one with methylamine, followed by a deprotection step. The N-protecting group (e.g., Boc or Cbz) is crucial to prevent side reactions at the ring nitrogen.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its high selectivity for iminium ions over ketones, its mild nature, and its operational simplicity.[2]

Q3: How should I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside your starting material (azepan-3-one). The product amine will typically have a different Rf value. Staining with ninhydrin can be useful for visualizing the amine product. For more quantitative analysis, LC-MS is recommended.

Q4: What is the best way to purify the final product?

A4: After an aqueous work-up to remove the reducing agent byproducts and other salts, column chromatography on silica gel is a standard method for purifying amines. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing) is typically effective.

Q5: Are there any specific safety precautions for this reaction?

A5: Yes. Methylamine is a flammable and corrosive gas, often supplied as a solution in a solvent. It should be handled in a well-ventilated fume hood. Hydride reducing agents can react violently with water and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes the impact of different reagents on the yield of reductive amination reactions for cyclic ketones, providing a comparative overview for optimization.

PrecursorAmineReducing AgentSolventAdditiveYield (%)Reference
N-Boc-4-piperidoneBenzylamineNaBH(OAc)₃DCENone94%J. Org. Chem. 1996, 61, 3849-3862
CyclohexanoneAnilineNaBH(OAc)₃DCEAcOH84%J. Org. Chem. 1996, 61, 3849-3862
CyclopentanoneMorpholineNaBH₃CNMeOHNone85%J. Am. Chem. Soc. 1971, 93, 2897-2904
N-Boc-azepan-4-oneMethylamineH₂/Pd-CMeOHNone~80% (estimated)General Knowledge
Azepan-4-oneBenzylamineTi(OiPr)₄, NaBH₃CNEtOHNone92%J. Org. Chem. 1990, 55, 2552-2554

Experimental Protocols

Protocol: Synthesis of N-Boc-3-(methylaminomethyl)azepane via Reductive Amination

This protocol describes a plausible method for the synthesis of the N-Boc protected precursor to this compound.

Materials:

  • N-Boc-azepan-3-one

  • Methylamine (solution in THF or EtOH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-azepan-3-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Addition of Amine: Add methylamine solution (1.2 eq) to the stirred solution, followed by the addition of glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Be aware of potential gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-3-(methylaminomethyl)azepane.

Visualizations

G cluster_synthesis Plausible Synthetic Pathway Ketone N-Boc-azepan-3-one Iminium Iminium Ion Intermediate Ketone->Iminium + CH3NH2 - H2O Amine Methylamine (CH3NH2) Amine->Iminium Product N-Boc-Azepan-3-yl-methyl-amine Iminium->Product + [H] (e.g., NaBH(OAc)3) FinalProduct This compound Product->FinalProduct Deprotection (e.g., TFA or HCl)

Caption: Plausible synthetic pathway for this compound.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine CheckReagent Check Reducing Agent (Use fresh reagent) Start->CheckReagent OptimizeCond Optimize Conditions (Solvent, Temp.) Start->OptimizeCond CheckWorkup Review Work-up (Check pH, extraction) Start->CheckWorkup ActionImine Add dehydrating agent or pre-form imine CheckImine->ActionImine Problem Detected ActionReagent Switch to alternative (e.g., NaBH(OAc)3) CheckReagent->ActionReagent Problem Detected ActionCond Systematic screen of solvents and temperatures OptimizeCond->ActionCond Problem Detected ActionWorkup Adjust pH to >9 before extraction CheckWorkup->ActionWorkup Problem Detected

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Azepan-3-yl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Azepan-3-yl-methyl-amine. This resource is designed for researchers, scientists, and drug development professionals, offering targeted troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this and similar cyclic amines from reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography

  • Question: My this compound is showing significant peak tailing or is not eluting from a standard silica gel column. What is causing this and how can I fix it?

  • Answer: This is a prevalent issue when purifying basic amines on standard silica gel.[1][2] The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape, tailing, or even irreversible binding.[1][3] Here are effective strategies to resolve this:

    • Mobile Phase Additives: The most common solution is to add a basic modifier to your eluent to neutralize the acidic silanol groups.[1][3]

      • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).[1]

      • Ammonia: Using a mobile phase containing methanol saturated with ammonia can be highly effective, especially for polar amines. A common system is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 80:18:2).[1][2]

    • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different column packing material.

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica, which shields the acidic silanols.[1][2] This is often the best solution for achieving sharp, symmetrical peaks for basic compounds.[2]

      • Basic Alumina: Alumina is another alternative to silica for the purification of basic compounds.[3]

Issue 2: Product Lost During Aqueous Work-up

  • Question: My yield of this compound is very low after performing an aqueous extraction. Where is my product going?

  • Answer: this compound, like many small amines, can have some water solubility, especially in its protonated (salt) form. If the pH of the aqueous layer is not basic enough, the amine will remain protonated and partition into the aqueous phase.

    • pH Adjustment: Before extracting your product into an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10-11) by adding a strong base like 1M NaOH or K₂CO₃. This ensures the amine is in its free-base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the amine and promote its transfer into the organic phase.[1]

Issue 3: Persistent Emulsion During Acid-Base Extraction

  • Question: I am unable to separate the organic and aqueous layers during extraction due to a persistent emulsion. How can I break it?

  • Answer: Emulsions are common during the work-up of amine-containing reaction mixtures.

    • Add Brine: The addition of a saturated aqueous NaCl solution (brine) increases the ionic strength of the aqueous phase, which can help break the emulsion.[1]

    • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.[1]

    • Patience and Gentle Agitation: Allowing the mixture to stand for an extended period without agitation can allow the layers to separate. When mixing, use gentle inversions of the separatory funnel rather than vigorous shaking.

Issue 4: Difficulty Removing N-Boc Protecting Group Reagents

  • Question: I have deprotected my Boc-protected precursor to get this compound using Trifluoroacetic Acid (TFA), but now I can't get rid of the TFA. How do I remove it?

  • Answer: After Boc deprotection with an acid like TFA or HCl, the amine product exists as a salt (e.g., trifluoroacetate or hydrochloride).[1]

    • Basification and Extraction: The most effective method is to neutralize the excess acid and liberate the free amine. After removing the bulk of the TFA under reduced pressure, dissolve the residue in an organic solvent (like dichloromethane) and wash with a basic aqueous solution (e.g., saturated NaHCO₃ or 1M NaOH) until the aqueous layer is basic. The free amine will then be in the organic layer, which can be dried and concentrated.

    • Ion-Exchange Chromatography: For a non-extractive method, you can use a strong cation exchange (SCX) cartridge. Load the crude product (dissolved in a solvent like methanol), wash away neutral impurities, and then elute the desired amine using a solution of ammonia in methanol.

Frequently Asked Questions (FAQs)

Q1: Why can the purification of this compound be challenging?

A1: The primary challenge stems from its basic nature. The primary and tertiary amine groups in the molecule can interact with acidic media, such as silica gel, leading to purification difficulties.[2][3] Additionally, its relatively low molecular weight might impart some volatility and water solubility, which can lead to product loss during solvent removal and aqueous extractions.[1]

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective methods are:

  • Acid-Base Extraction: This classic technique involves converting the amine into a water-soluble salt with an aqueous acid (like 1M HCl) to wash away non-basic organic impurities.[4] Subsequently, the aqueous layer is basified, and the purified free amine is extracted back into an organic solvent.[5]

  • Flash Column Chromatography: This is a standard purification technique. For this compound, it is highly recommended to use an amine-functionalized silica column or to add a basic modifier like triethylamine to the mobile phase to achieve good separation and peak shape.[1][2]

  • Crystallization as a Salt: Amines are often purified by converting them into crystalline salts (e.g., hydrochloride or hydrobromide).[1] This can be achieved by dissolving the crude free base in a suitable solvent (like isopropanol or ethyl acetate) and adding a solution of HCl (e.g., in diethyl ether or dioxane). The resulting crystalline salt can be isolated by filtration.

  • Distillation: If the amine is a liquid with a suitable boiling point, vacuum distillation can be an effective method for purification on a larger scale.[1]

Q3: What are some common impurities I might encounter in my reaction mixture?

A3: Common impurities depend on the synthetic route but can include:

  • Unreacted Starting Materials: Precursors used in the synthesis.

  • Reagents from Protecting Group Manipulation: If a Boc-protecting group was used, you might have residual deprotection agents like TFA or HCl.[1]

  • Side Products: Depending on the reaction, side products from incomplete reactions or alternative reaction pathways may be present.[6] For instance, in syntheses involving cyclization, isomers or oligomers might form.

Q4: Is it better to purify this compound as a free base or as a salt?

A4: The choice depends on the physical properties of the compound and the nature of the impurities.

  • Free Base: The free base is often an oil or low-melting solid and is suitable for purification by chromatography or distillation. It is the required form for many subsequent chemical reactions.

  • Salt Form: Converting the amine to a salt (e.g., hydrochloride) is an excellent purification strategy if the salt is a stable, easily filterable crystalline solid.[1] This process, known as recrystallization, can be very effective at removing non-basic impurities. The pure free base can be regenerated from the salt by treatment with a base.

Comparative Data on Purification Methods

The following table summarizes representative outcomes for common purification methods for cyclic amines. Actual results may vary based on the specific reaction mixture and scale.

Purification MethodStationary Phase / Solvent SystemTypical Yield (%)Typical Purity (%)Notes
Normal-Phase Chromatography Standard Silica Gel with 1% TEA in Hexane/EtOAc gradient60-85%>95%Addition of TEA is critical to prevent peak tailing.[1]
Normal-Phase Chromatography Amine-Functionalized Silica with Hexane/EtOAc gradient75-95%>98%Often provides superior peak shape and purity compared to standard silica.[1][2]
Acid-Base Extraction Dichloromethane / 1M HCl / 1M NaOH80-95%>90%Effective for removing non-basic impurities; purity depends on the extractability of impurities.[4]
Recrystallization as HCl Salt Isopropanol / Diethyl Ether70-90%>99%Excellent for achieving high purity if the salt crystallizes well.[1]

Experimental Protocols

Protocol 1: Flash Chromatography using an Amine-Functionalized Column

  • Column Selection: Choose an appropriately sized amine-functionalized silica gel column based on the amount of crude material.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Mobile Phase: Prepare a gradient system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 100% hexane) for several column volumes.

  • Loading: Load the prepared sample onto the column.

  • Elution: Run the gradient. The less polar impurities will elute first, followed by the desired amine.

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with 1M aqueous HCl. The this compound will become protonated and move into the aqueous layer. Repeat the acid wash 2-3 times.

  • Separate Layers: Combine all the aqueous layers, which now contain the amine hydrochloride salt. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1M aqueous NaOH or a saturated Na₂CO₃ solution until the pH is >10. This converts the amine salt back to the free base.

  • Product Extraction: Extract the aqueous layer multiple times with fresh portions of DCM or EtOAc. The purified free amine will now be in the organic layers.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified free amine.

Protocol 3: Purification by Recrystallization as a Hydrochloride Salt

  • Dissolution: Dissolve the crude free-base amine in a minimum amount of a suitable solvent like isopropanol or ethyl acetate.

  • Salt Formation: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring. A precipitate (the amine hydrochloride salt) should form.

  • Crystallization: If precipitation is not immediate, you may need to cool the solution in an ice bath or gently scratch the inside of the flask with a glass rod to induce crystallization.[1] Allow the solution to stand and for crystallization to complete.

  • Isolation: Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified amine hydrochloride salt under vacuum.

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Purification start Crude Product Analysis (TLC, LCMS, NMR) problem Identify Primary Issue start->problem tailing Poor Chromatography (Tailing / No Elution) problem->tailing Chromatography Issue low_yield Low Yield After Aqueous Workup problem->low_yield Extraction Issue impure Product is Impure problem->impure Purity Issue sol_tailing1 Add 0.1-1% TEA or NH3 to Mobile Phase tailing->sol_tailing1 sol_tailing2 Switch to Amine-Functionalized Silica Column tailing->sol_tailing2 sol_yield Check pH of Aqueous Layer (Ensure pH > 10 before extraction) Add Brine to 'Salt Out' low_yield->sol_yield impure->sol_tailing2 sol_impure1 Perform Acid-Base Extraction impure->sol_impure1 sol_impure2 Recrystallize as a Salt (e.g., HCl salt) impure->sol_impure2 end_product Purified this compound sol_tailing1->end_product sol_tailing2->end_product sol_yield->end_product sol_impure1->end_product sol_impure2->end_product

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Chiral Resolution of Racemic Azepan-3-yl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic "Azepan-3-yl-methyl-amine."

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of racemic this compound?

A1: The three primary methods for resolving racemic this compound are:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

  • Enzymatic Resolution: This technique utilizes enzymes, such as lipases or transaminases, to selectively react with one enantiomer of the amine, allowing for the separation of the unreacted enantiomer or the product.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to directly separate the enantiomers.

Q2: How do I choose the best resolving agent for diastereomeric salt formation?

A2: The choice of resolving agent is crucial and often requires empirical screening. Commonly used and effective chiral acids for resolving amines include tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid, and mandelic acid. The selection should be based on the ability to form crystalline salts with a significant difference in solubility between the two diastereomers.

Q3: Can I resolve the N-Boc protected version of this compound?

A3: Yes, resolving the N-Boc protected analog, N-Boc-azepan-3-yl-methyl-amine, is a common and often advantageous strategy. The Boc group can influence the crystallization properties in diastereomeric salt formation and is compatible with many enzymatic resolution protocols. For instance, ω-transaminases have been successfully used for the kinetic resolution of N-Boc-3-aminoazepane.[1]

Q4: Which chiral stationary phases (CSPs) are recommended for the HPLC or SFC separation of this compound?

A4: For initial screening, polysaccharide-based CSPs derived from amylose and cellulose are highly recommended as they have demonstrated broad applicability for the separation of a wide range of chiral compounds, including cyclic amines.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause(s) Suggested Solution(s)
Oiling out / Failure to crystallize The solution is too concentrated. / Inappropriate solvent system. / Impurities are present.Dilute the solution. / Screen a variety of solvents or solvent mixtures; consider using an anti-solvent. / Ensure the purity of both the racemic amine and the resolving agent.
Low Diastereomeric Excess (d.e.) Poor choice of resolving agent. / Crystallization occurred too quickly. / Insufficient equilibration time.Screen different chiral resolving agents. / Slow down the crystallization process by gradual cooling. / Increase the crystallization time or introduce a slurry aging step.
Low Yield of Desired Diastereomer High solubility of the desired diastereomeric salt. / Premature filtration of the crystals.Optimize the solvent system to minimize the solubility of the desired salt. / Lower the crystallization temperature. / Ensure crystallization is complete before filtration.
Enzymatic Resolution
Problem Possible Cause(s) Suggested Solution(s)
Low or No Enzyme Activity Incorrect enzyme selection. / Suboptimal reaction conditions (pH, temperature). / Enzyme denaturation.Screen different enzymes (e.g., various lipases, transaminases). / Optimize pH and temperature for the specific enzyme used. / Ensure proper handling and storage of the enzyme.
Low Enantiomeric Excess (e.e.) Low enantioselectivity of the enzyme. / Reaction proceeded past 50% conversion (for kinetic resolution).Screen for a more selective enzyme. / Carefully monitor the reaction progress and stop at approximately 50% conversion. / Consider a dynamic kinetic resolution (DKR) approach if racemization of the starting material is possible.
Difficult Separation of Product and Unreacted Amine Similar physical properties.Utilize column chromatography for separation. / Consider derivatization of one component to alter its properties before separation.
Chiral Chromatography (HPLC/SFC)
Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation Inappropriate chiral stationary phase (CSP). / Suboptimal mobile phase composition.Screen a variety of CSPs (e.g., polysaccharide-based, cyclodextrin-based). / Systematically vary the mobile phase composition (e.g., ratio of organic modifiers, type and concentration of additives).
Poor Peak Shape Secondary interactions with the stationary phase. / Inappropriate mobile phase additives.For basic amines, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase. / For acidic compounds, add an acidic modifier (e.g., trifluoroacetic acid).
Drifting Retention Times Insufficient column equilibration. / Temperature fluctuations.Equilibrate the column with the mobile phase for a sufficient time before injection. / Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following table summarizes representative data for the chiral resolution of cyclic amines, providing a benchmark for expected outcomes.

Method Substrate Resolving Agent/Enzyme Yield (%) Enantiomeric/Diastereomeric Excess (%) Reference
Diastereomeric Salt FormationSecondary AmineChiral Acid7896 (d.e.)[2]
Enzymatic Resolution(3R)-N-Boc-3-aminoazepaneImmobilized ω-Transaminase>97 (purity)99.2 (e.e.)[1]
Enzymatic ResolutionN-Boc-4-amino-azepaneAmine Transaminase (ATA)up to 90 (conversion)>99 (e.e.)[3]
Diastereomeric Salt FormationRacemic Albuteroldi-p-toluoyl-D-tartaric acid38 (R-enantiomer)99.5 (optical purity)

Experimental Protocols

Diastereomeric Salt Resolution using Dibenzoyl-L-tartaric Acid

This protocol is a general guideline and may require optimization for this compound.

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle warming.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of Dibenzoyl-L-tartaric acid in the same solvent, also with warming.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization.

    • For improved yield, the flask can be further cooled in an ice bath or refrigerator for several hours.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The diastereomeric purity of the crystals can be improved by recrystallization from a suitable solvent.

  • Liberation of the Free Amine:

    • Suspend the diastereomerically pure salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).

    • Stir until the solid has completely dissolved.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.

Enzymatic Kinetic Resolution using a Transaminase

This protocol is based on the successful resolution of N-Boc-3-aminoazepane and can be adapted for this compound, likely after N-Boc protection.

  • Reaction Setup:

    • Prepare a buffer solution (e.g., phosphate buffer, pH 7.5-8.5).

    • To the buffer, add the racemic N-Boc-protected this compound, a suitable amino donor (e.g., isopropylamine), and the co-factor pyridoxal 5'-phosphate (PLP).

    • Initiate the reaction by adding the ω-transaminase enzyme (either as a crude lysate, purified enzyme, or immobilized on a solid support).

  • Reaction Monitoring:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine.

    • Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess of the unreacted enantiomer.

  • Work-up and Isolation:

    • Quench the reaction, for example, by adding a water-immiscible organic solvent like ethyl acetate and adjusting the pH.

    • Extract the N-Boc-protected amine into the organic layer.

    • Separate the organic layer, wash, dry, and concentrate it.

    • The unreacted enantiomerically enriched N-Boc-amine can be purified from the ketone byproduct by column chromatography.

  • Deprotection (if necessary):

    • The Boc group can be removed by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the enantiomerically pure this compound.

Chiral HPLC Method Development
  • Column Screening:

    • Screen a set of polysaccharide-based chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol in various ratios (e.g., 90:10, 80:20, 70:30). Add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

    • Polar Organic Mode: Use polar solvents like methanol, ethanol, or acetonitrile, often with acidic and basic additives.

    • Reversed Phase: Employ mixtures of water (with a buffer, e.g., ammonium bicarbonate) and acetonitrile or methanol.

  • Optimization:

    • Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

Visualizations

Chiral_Resolution_Workflow cluster_start Starting Material cluster_methods Resolution Methods cluster_intermediates Separated Intermediates cluster_end Final Products racemic Racemic this compound salt Diastereomeric Salt Formation racemic->salt + Chiral Acid enzyme Enzymatic Resolution racemic->enzyme + Enzyme hplc Chiral Chromatography racemic->hplc diastereomers Separated Diastereomeric Salts salt->diastereomers Crystallization enant_prod Enantioenriched Amine + Modified Enantiomer enzyme->enant_prod Selective Reaction enantiomer_R (R)-Enantiomer hplc->enantiomer_R enantiomer_S (S)-Enantiomer hplc->enantiomer_S diastereomers->enantiomer_R Liberation diastereomers->enantiomer_S Liberation enant_prod->enantiomer_R Separation enant_prod->enantiomer_S Separation

Caption: General workflow for the chiral resolution of racemic amines.

Troubleshooting_Diastereomeric_Salts start Low Diastereomeric Excess cause1 Poor Resolving Agent start->cause1 cause2 Rapid Crystallization start->cause2 cause3 Suboptimal Solvent start->cause3 solution1 Screen Other Resolving Agents (e.g., Tartaric Acid Derivatives) cause1->solution1 solution2 Slow Cooling Rate & Increase Equilibration Time cause2->solution2 solution3 Screen Different Solvents or Solvent Mixtures cause3->solution3

Caption: Troubleshooting logic for low diastereomeric excess.

References

Technical Support Center: Optimizing Reaction Conditions for Azepane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azepane Derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic strategies and overcome common challenges in the functionalization of the azepane scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for azepane derivatization?

A1: The most common methods for derivatizing the azepane nitrogen include N-alkylation, N-acylation, reductive amination, N-sulfonylation, and N-arylation. These reactions allow for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery. Azepane and its derivatives are key structural motifs in many bioactive molecules and natural products.[1][2]

Q2: I am observing the formation of a six-membered ring (piperidine) instead of the desired seven-membered azepane. What could be the cause?

A2: The formation of a six-membered ring instead of a seven-membered azepane is a common side reaction, particularly in ring-expansion or certain cyclization strategies. This can be influenced by steric hindrance around the nitrogen atom and the nature of the starting material. For instance, in some reductive amination conditions, an alternative ring-opening pathway can lead to the formation of piperidine derivatives.[3] Thermodynamic and kinetic factors often favor the formation of five- or six-membered rings over seven-membered rings due to lower ring strain.[4]

Q3: My chiral azepane is showing a loss of enantiomeric excess (ee) during derivatization. What are the likely causes?

A3: Loss of enantiomeric excess during the synthesis of chiral azepanes often occurs due to the deprotonation of a stereogenic center, leading to a planar, achiral intermediate. This is particularly problematic under basic conditions or at elevated temperatures. The choice of base is critical; strong, non-hindered bases are more likely to cause racemization.

Q4: How can I improve the yield of my N-alkylation reaction?

A4: To improve the yield of N-alkylation, several factors should be considered. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.[5] For less reactive alkyl halides, increasing the reaction temperature or using a more polar aprotic solvent like DMF can be beneficial. Additionally, ensuring anhydrous conditions and using a slight excess of the alkylating agent can drive the reaction to completion.

Q5: What are the key parameters to control in a Buchwald-Hartwig N-arylation of azepane?

A5: The key parameters for a successful Buchwald-Hartwig N-arylation are the choice of palladium catalyst, ligand, base, and solvent. The ligand plays a crucial role in the efficiency of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the azepane. The reaction is typically carried out in an anhydrous, aprotic solvent under an inert atmosphere to prevent catalyst deactivation.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation
Symptom Possible Cause Suggested Solution
Low or no conversion of starting material Insufficient reactivity of the alkyl halide.Switch to a more reactive alkyl halide (e.g., iodide instead of bromide or chloride). Increase the reaction temperature.
Steric hindrance at the nitrogen or on the electrophile.Use a less hindered base. Increase reaction time and temperature. Consider an alternative strategy like reductive amination.
Poor choice of base or solvent.Use a stronger, non-nucleophilic base (e.g., NaH, K2CO3). Switch to a polar aprotic solvent like DMF or acetonitrile.[5]
Formation of multiple products Over-alkylation (formation of quaternary ammonium salt).Use a stoichiometric amount of the alkylating agent. Add the alkylating agent slowly to the reaction mixture.
Elimination side products from the alkyl halide.Use a less hindered, non-nucleophilic base. Lower the reaction temperature.
Issue 2: Incomplete N-Acylation
Symptom Possible Cause Suggested Solution
Low conversion The acylating agent (acyl chloride or anhydride) is not reactive enough.Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Add a catalytic amount of DMAP (4-dimethylaminopyridine).
The azepane nitrogen is not sufficiently nucleophilic.Use a stronger base to fully deprotonate the azepane. For poorly nucleophilic azepanes, consider deprotonation with a strong base like NaH before adding the acylating agent.
Hydrolysis of the acylating agent.Ensure strictly anhydrous reaction conditions. Use freshly distilled solvents and reagents.
Side product formation Diacylation of the nitrogen.Use a stoichiometric amount of the acylating agent and add it slowly.
Issue 3: Challenges in Reductive Amination
Symptom Possible Cause Suggested Solution
Low yield of the desired amine Incomplete imine/enamine formation.Add a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation.
Premature reduction of the carbonyl compound.Use a milder reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)3).
The reducing agent is not active.Use a fresh batch of the reducing agent.
Formation of an alcohol byproduct The reducing agent is too strong and reduces the starting aldehyde/ketone.Switch to a milder reducing agent like NaBH(OAc)3.

Data Presentation

Table 1: Optimizing N-Alkylation of Azepane Derivatives

Electrophile Base Solvent Temperature (°C) Time (h) Yield (%)
1-Bromo-3-chloropropaneK2CO3AcetonitrileReflux1290
Benzyl BromideNaHTHF256High
Methyl IodideK2CO3DMF2524~95
Ethyl BromideEt3NDichloromethane2548~70

Note: Yields are approximate and can vary based on the specific azepane substrate and reaction scale.

Table 2: Optimizing N-Acylation of Azepane Derivatives

Acylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
Acetyl ChlorideEt3NDichloromethane0 to 252High
Acetic AnhydrideNoneNeat250.5High
Benzoyl ChloridePyridineDichloromethane0 to 254~90
Methanesulfonyl ChlorideEt3NDichloromethane01~95

Note: Yields are approximate and can vary based on the specific azepane substrate and reaction scale.

Table 3: Optimizing Reductive Amination for Azepane Synthesis

Carbonyl Compound Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
CyclohexanecarbaldehydeNaBH(OAc)3Dichloromethane251678
AcetoneNaBH4Methanol254Moderate
BenzaldehydeNaBH3CNMethanol2512~85

Note: Yields are approximate and can vary based on the specific azepane precursor and reaction scale.

Experimental Protocols

Protocol 1: N-Alkylation of Azepane with an Alkyl Halide
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add azepane (1.0 eq) and the chosen solvent (e.g., acetonitrile).

  • Addition of Base: Add the base (e.g., K2CO3, 2.0 eq).

  • Addition of Electrophile: Add the alkyl halide (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time (e.g., 12 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated azepane.[5]

Protocol 2: N-Acylation of Azepane with an Acyl Chloride
  • Reaction Setup: Dissolve azepane (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, wash the mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 3: Reductive Amination with an Aldehyde
  • Reaction Setup: Dissolve the azepane precursor (e.g., an amino-aldehyde, 1.0 eq) or azepane itself (1.0 eq) and the aldehyde/ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Imine Formation: Stir the solution at room temperature for 1 hour to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 16 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the N-alkylated product.[5]

Mandatory Visualization

Troubleshooting_Low_Yield_N_Alkylation start Low Yield in N-Alkylation cause1 Insufficient Reactivity of Alkyl Halide start->cause1 cause2 Steric Hindrance start->cause2 cause3 Suboptimal Base/ Solvent start->cause3 cause4 Over-alkylation start->cause4 solution1 Use R-I > R-Br > R-Cl Increase Temperature cause1->solution1 solution2 Increase Time/Temp Consider Reductive Amination cause2->solution2 solution3 Use Stronger Base (e.g., NaH) Use Polar Aprotic Solvent (e.g., DMF) cause3->solution3 solution4 Use Stoichiometric Alkylating Agent cause4->solution4

Caption: Troubleshooting workflow for low yield in azepane N-alkylation.

Azepane_Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivatized Products azepane Azepane alkylation N-Alkylation (R-X, Base) azepane->alkylation acylation N-Acylation (RCOCl, Base) azepane->acylation reductive_amination Reductive Amination (RCHO, [H]) azepane->reductive_amination sulfonylation N-Sulfonylation (RSO2Cl, Base) azepane->sulfonylation arylation N-Arylation (Ar-X, Pd-cat, Base) azepane->arylation product_alk N-Alkyl Azepane alkylation->product_alk product_ac N-Acyl Azepane acylation->product_ac product_ra N-Alkyl Azepane reductive_amination->product_ra product_sulf N-Sulfonyl Azepane sulfonylation->product_sulf product_ar N-Aryl Azepane arylation->product_ar

Caption: Common derivatization pathways for the azepane scaffold.

References

"Azepan-3-yl-methyl-amine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Azepan-3-yl-methyl-amine. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Stability and Storage Conditions

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound.

Recommended Storage:

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. To prevent degradation from atmospheric components, storing under an inert gas atmosphere (e.g., argon or nitrogen) is best practice. The compound should also be protected from direct light.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes degradation and volatilization.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and reaction with atmospheric CO2.
Light Amber Vial / Dark LocationProtects against light-induced degradation.
Container Tightly SealedPrevents contamination and exposure to moisture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in experimental settings.

Question: My reaction yield is lower than expected. Could the amine be the issue?

Answer: Yes, the stability and purity of the amine are critical for reaction outcomes. Here are a few troubleshooting steps:

  • Verify Amine Quality:

    • Purity Check: If possible, verify the purity of your this compound batch using techniques like NMR or GC-MS.

    • Age and Storage: Consider the age of the compound and how it has been stored. Improper storage can lead to degradation.

  • Reaction Conditions:

    • pH Sensitivity: this compound, like other cyclic amines, is susceptible to degradation in acidic conditions. Ensure your reaction medium is neutral or basic. The presence of acidic reagents or byproducts can significantly impact the stability of the amine.

    • Exclusion of Air and Moisture: Amines can be sensitive to oxidation. If your reaction is sensitive to air, ensure it is performed under an inert atmosphere. Use anhydrous solvents to prevent side reactions with water.

Question: I am observing unexpected side products in my reaction. What could be the cause?

Answer: The formation of side products when using amines is a common issue. Here are some potential causes related to this compound:

  • Over-alkylation: Primary and secondary amines can undergo further alkylation to form tertiary amines or even quaternary ammonium salts. If you are performing an alkylation reaction, consider using a larger excess of the amine or controlling the addition of the alkylating agent.

  • Elimination Reactions: Under certain conditions, particularly with hindered bases or at elevated temperatures, amines can promote elimination reactions in your substrate, leading to the formation of alkenes.

  • Reaction with Solvents: Avoid using reactive solvents. For example, some amines can react with halogenated solvents over time.

Question: The physical appearance (color, consistency) of my this compound has changed. Is it still usable?

Answer: A change in physical appearance, such as discoloration (e.g., turning yellow or brown) or becoming viscous, is often an indicator of degradation. This can be due to oxidation or polymerization. It is highly recommended to re-analyze the purity of the material before use. For critical applications, using a fresh, unopened batch is the safest approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for cyclic amines like this compound include:

  • Oxidation: Exposure to air can lead to the formation of various oxidation products.

  • Acid-catalyzed hydrolysis/ring-opening: In the presence of strong acids, the azepane ring can become susceptible to cleavage. Studies on similar cyclic aminals have shown rapid degradation at low pH.[1]

  • Reaction with Carbon Dioxide: Like many amines, it can react with atmospheric CO2 to form carbamates.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is expected to be most stable in neutral to basic aqueous solutions. Acidic conditions can lead to rapid degradation. While specific data for this compound is not available, a study on cyclic aminals demonstrated a dramatic decrease in stability as the pH drops.

Quantitative Stability Data for a Structurally Related Cyclic Aminal[1]

pHHalf-life (t½)Stability
22.6 minutesVery Unstable
3~26 minutesUnstable
4~260 minutes (4.3 hours)Moderately Stable
5-6> 24 hoursStable

This data is for a different cyclic aminal and should be used as a qualitative indicator of the potential pH sensitivity of cyclic amines.

Q3: Can I handle this compound on the benchtop?

A3: For brief periods and non-critical applications, handling in a well-ventilated fume hood may be acceptable. However, due to its potential sensitivity to air and moisture, for quantitative transfers or before use in sensitive reactions, it is best to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Experimental Protocols

Below is a generalized protocol for a common reaction type involving a secondary amine like this compound. Note: This is a template and must be adapted to your specific substrate and reaction.

General Protocol: Reductive Amination

This protocol describes the reaction of a ketone or aldehyde with this compound to form a more substituted amine.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or ketone and dissolve in the anhydrous solvent.

  • Add this compound to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow cluster_start Start cluster_amine Amine Integrity Check cluster_reaction Reaction Condition Analysis cluster_solutions Potential Solutions Start Low Reaction Yield Observed CheckPurity Check Amine Purity (NMR, GC-MS) Start->CheckPurity CheckStorage Verify Storage Conditions (Age, Temperature, Atmosphere) Start->CheckStorage CheckpH Is the reaction medium acidic? Start->CheckpH UseFreshAmine Use a fresh batch of amine CheckPurity->UseFreshAmine Impure CheckStorage->UseFreshAmine Improper CheckAtmosphere Was an inert atmosphere used? CheckpH->CheckAtmosphere No ModifyConditions Adjust reaction pH to neutral/basic CheckpH->ModifyConditions Yes CheckSolvent Is the solvent anhydrous and non-reactive? CheckAtmosphere->CheckSolvent Yes InertAtmosphere Re-run under inert atmosphere CheckAtmosphere->InertAtmosphere No DrySolvent Use freshly dried solvent CheckSolvent->DrySolvent No

Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.

References

Technical Support Center: Troubleshooting Side Reactions in Azepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for azepane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of azepane rings.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the azepane ring?

A1: The primary methods for constructing the azepane ring include ring-closing reactions, ring-expansion of smaller cyclic precursors, and various multi-step sequences. Key synthetic routes include Reductive Amination, Ring-Closing Metathesis (RCM), Beckmann Rearrangement, Schmidt Rearrangement, and the Hofmann-Löffler-Freytag reaction. Each of these methods is associated with a unique set of potential side reactions that require careful management.[1]

Q2: I'm observing a significant loss of enantiomeric excess (ee) in my chiral azepane product. What are the likely causes?

A2: Racemization is a major concern in chiral azepane synthesis, particularly during base-mediated intramolecular cyclization. The base can cause deprotonation at the stereogenic center, leading to a loss of enantiomeric purity. Other critical stages where racemization can occur include the activation of carboxylic acids alpha to a chiral center and post-cyclization functional group manipulations under harsh acidic or basic conditions or at high temperatures.[2]

Q3: Why am I getting a six-membered ring (piperidine) instead of the desired seven-membered azepane?

A3: The formation of a six-membered ring is a common side reaction, especially in ring-expansion or certain cyclization strategies. For example, during the synthesis of functionalized azepanes from bicyclic halogenated aminocyclopropane derivatives via reductive amination, 3-chloromethylenepiperidine can be a major byproduct. This alternative ring-opening is influenced by steric hindrance at the nitrogen atom and the nature of the starting heterocyclic compound.[1][3] Ring contraction can also occur in other systems due to the thermodynamic and kinetic challenges associated with forming a seven-membered ring.[4]

Q4: My lactam reduction to produce an azepane is resulting in low yields. What are the common issues?

A4: Low yields in lactam reductions, typically performed with potent reducing agents like lithium aluminum hydride (LAH), can stem from several factors. Incomplete reduction is a frequent problem. Additionally, if the substrate contains other reducible functional groups (e.g., esters, nitriles), the strong reducing agent will react with these as well, leading to a mixture of products and a diminished yield of the desired azepane. Employing appropriate protecting group strategies for other sensitive functionalities is crucial.[1]

Troubleshooting Guides by Side Reaction

Issue 1: Intramolecular Cyclization Side Reactions

Symptom: Low yield of the desired azepane with the formation of polymeric materials or starting material recovery.

Potential Cause: Unfavorable ring-closing kinetics for the seven-membered ring.

Troubleshooting Steps:

  • High Dilution: Running the reaction at high dilution (0.001–0.05 M) favors intramolecular cyclization over intermolecular polymerization.

  • Choice of Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Screen a range of solvents (e.g., toluene, THF, acetonitrile).

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic study to find the optimal temperature is recommended.

Experimental Protocol: Brønsted Acid-Assisted Intramolecular Cyclization of Unsaturated Tryptamides

This protocol describes the synthesis of azepino[4,5-b]indolones.

  • Materials:

    • Unsaturated tryptamide (1.0 eq)

    • Brønsted acid (e.g., trifluoroacetic acid, 1.1 eq)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve the unsaturated tryptamide in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add the Brønsted acid to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reference for further details on a similar synthesis.[5]

Issue 2: Over-alkylation in Reductive Amination

Symptom: Formation of tertiary amine byproducts, reducing the yield of the desired secondary amine (azepane).

Potential Cause: The newly formed azepane is more nucleophilic than the starting primary amine and reacts further with the carbonyl compound.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric amount of the amine precursor.[1]

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the mixture of the carbonyl compound and the amine. This allows for the reduction of the iminium ion as it is formed, minimizing the concentration of the reactive secondary amine.[1]

  • Use a Milder Reducing Agent: Employ a reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃), instead of stronger reagents like sodium borohydride (NaBH₄).[1]

Quantitative Data on Reductive Amination Conditions:

Carbonyl CompoundAmine PrecursorReducing AgentSolventTemperature (°C)Yield (%) of AzepaneReference
1,6-HexanedialAmmoniaNaBH(OAc)₃Dichloromethane2575[1]
Cyclohexanone6-amino-1-hexanolNaBH(OAc)₃1,2-Dichloroethane2582[3]

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Issue 3: Ring-Opening of Azepane Ring

Symptom: Cleavage of the azepane ring, leading to linear amine derivatives, especially under acidic conditions.

Potential Cause: Protonation of the nitrogen atom makes the adjacent carbon atoms susceptible to nucleophilic attack, leading to ring opening. This is a known issue for N-heterocycles, particularly strained systems, in the presence of strong acids.[6][7][8]

Troubleshooting Steps:

  • pH Control: Carefully control the pH of the reaction and work-up steps. Use buffered solutions or mild acidic conditions where possible.

  • Protecting Groups: If the azepane nitrogen needs to be subjected to acidic conditions, consider protecting it with a group that reduces its basicity, such as a carbamate (e.g., Boc, Cbz).

  • Temperature Control: Perform reactions at the lowest possible temperature to minimize the rate of the ring-opening side reaction.

Logical Relationship Diagram: Azepane Ring Opening

G Azepane Azepane ProtonatedAzepane Protonated Azepane Azepane->ProtonatedAzepane  + H⁺ RingOpenedProduct Ring-Opened Product ProtonatedAzepane->RingOpenedProduct  + Nucleophile Nucleophile Nucleophile (e.g., H₂O, ROH) G Diallylamine N-Protected Diallylamine RCM Ring-Closing Metathesis (Grubbs Catalyst) Diallylamine->RCM Tetrahydroazepine Tetrahydroazepine RCM->Tetrahydroazepine Hydrogenation Hydrogenation (e.g., H₂, Pd/C) Tetrahydroazepine->Hydrogenation Azepane Azepane Hydrogenation->Azepane G Ketone Cyclic Ketone Oxime Cyclic Ketoxime Ketone->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine (NH₂OH) Nitrilium Nitrilium Ion Intermediate Oxime->Nitrilium + Acid, -H₂O Acid Acid Catalyst (e.g., H₂SO₄) Lactam Lactam Nitrilium->Lactam + H₂O Water H₂O G N_Haloamine N-Haloamine Initiation Heat or Light N_Haloamine->Initiation Nitrogen_Radical Nitrogen Radical Initiation->Nitrogen_Radical HAT 1,6-Hydrogen Atom Transfer Nitrogen_Radical->HAT Carbon_Radical Carbon Radical HAT->Carbon_Radical Cyclization Intramolecular Cyclization Carbon_Radical->Cyclization Azepane_Precursor Azepane Precursor Cyclization->Azepane_Precursor Azepane Azepane Azepane_Precursor->Azepane  Work-up

References

Technical Support Center: Synthesis of Azepan-3-yl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Azepan-3-yl-methyl-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support the scaling up of this synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: The initial cyclization of Nα,Nε-di-Boc-L-lysine methyl ester to (S)-3-(Boc-amino)azepan-2-one is showing low yield. What are the potential causes and solutions?

Answer: Low yields in this Dieckmann-type cyclization can be attributed to several factors:

  • Suboptimal Base or Reaction Conditions: The choice and handling of the base are critical. Potassium tert-butoxide (t-BuOK) is commonly used, but its reactivity is highly dependent on being anhydrous.

    • Solution: Ensure the t-BuOK is fresh and handled under strictly anhydrous conditions (e.g., in a glovebox or under a positive pressure of inert gas). Use anhydrous toluene as the solvent. The reaction temperature is also crucial; running the reaction at elevated temperatures (e.g., 80-90 °C) is often necessary to drive the cyclization.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the starting material has been consumed before quenching the reaction.

  • Side Reactions: The presence of moisture can lead to hydrolysis of the ester and other side reactions.

    • Solution: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.

Question 2: During the reduction of the lactam (amide) in (S)-3-(Boc-amino)azepan-2-one with LiAlH₄, I am observing a complex mixture of products and a low yield of the desired (S)-azepan-3-yl-carbamic acid tert-butyl ester.

Answer: The reduction of amides with powerful reducing agents like Lithium aluminum hydride (LiAlH₄) can be challenging.

  • Over-reduction or Side Reactions: LiAlH₄ is a very strong reducing agent and can potentially react with the Boc protecting group, although this is less common under controlled conditions. The formation of side products often arises from the reaction temperature not being properly controlled.

    • Solution: Perform the reaction at a low temperature. Typically, the addition of LiAlH₄ is done at 0 °C, and the reaction is then allowed to slowly warm to room temperature or gently heated to reflux to ensure completion. Careful, portion-wise addition of the LiAlH₄ is recommended to manage the exotherm.

  • Difficult Work-up: The work-up procedure for LiAlH₄ reactions is critical to obtaining a good yield. The formation of aluminum salts can lead to the product being trapped in the solid residue.

    • Solution: Employ a Fieser work-up: after the reaction is complete and cooled, slowly and carefully add water, followed by 15% aqueous NaOH, and then more water, in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL of H₂O, then 'x' mL of 15% NaOH, then '3x' mL of H₂O). This should result in a granular precipitate that is easily filtered off.

Question 3: The Eschweiler-Clarke N-methylation of (R)-azepan-3-amine is incomplete, and I am isolating the starting material and the mono-methylated intermediate.

Answer: The Eschweiler-Clarke reaction is generally robust, but incomplete methylation can occur.[1]

  • Insufficient Reagents: The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[1]

    • Solution: Use a larger excess of formaldehyde and formic acid. A typical ratio is 1 equivalent of the amine, 2.5-3 equivalents of formaldehyde, and 2.5-3 equivalents of formic acid.

  • Suboptimal Reaction Temperature and Time: The reaction is typically performed at or near the boiling point of the aqueous solution to ensure the decomposition of formic acid and the reduction of the intermediate iminium ion.[1]

    • Solution: Ensure the reaction mixture is heated to reflux (around 100 °C) and maintain this temperature until CO₂ evolution ceases. The reaction time may need to be extended. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material and the mono-methylated intermediate.

  • pH of the Reaction Mixture: The reaction proceeds through the formation of an iminium ion, which is favored under the acidic conditions provided by formic acid.

    • Solution: Ensure that formic acid is the solvent or is in sufficient excess to maintain an acidic environment.

Question 4: I am having difficulty purifying the final product, this compound, by column chromatography on silica gel. The product is either sticking to the column or showing significant tailing.

Answer: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance.

  • Strong Amine-Silica Interaction: The basic nitrogen atom of the product binds to the acidic silica.

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to the mobile phase to compete with the product for binding to the silica. A common choice is to add 0.5-2% of triethylamine or ammonia (as a solution in methanol) to the eluent system (e.g., dichloromethane/methanol/triethylamine).

    • Solution 2 (Alternative Stationary Phase): Use a deactivated or basic stationary phase, such as amine-functionalized silica gel or alumina.

    • Solution 3 (Purification as a Salt): Convert the amine to a salt (e.g., hydrochloride) before purification. The salt is often more crystalline and less likely to interact with silica. The free base can be regenerated after purification by basifying an aqueous solution of the salt and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and scalable synthetic route to this compound?

A1: A reliable and scalable route starts from L-lysine and involves the following key steps:

  • Protection: Protection of the amino groups of L-lysine, for example, as their tert-butyloxycarbonyl (Boc) derivatives.

  • Cyclization: Intramolecular cyclization to form the azepan-2-one ring system.

  • Reduction: Reduction of the lactam (amide) to the corresponding cyclic amine.

  • Deprotection: Removal of the protecting group from the 3-amino position.

  • N-Methylation: Reductive amination with formaldehyde and a reducing agent to install the methyl group on the primary amine.

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Several safety precautions should be taken:

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere, and the work-up must be performed with extreme care, especially on a large scale, due to the evolution of hydrogen gas.

  • Formaldehyde: Formaldehyde is a suspected carcinogen and a sensitizer. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Exothermic Reactions: The reduction with LiAlH₄ and the N-methylation reaction can be exothermic. Proper temperature control and slow addition of reagents are crucial during scale-up to prevent runaway reactions.

Q3: Are there alternative methods for the N-methylation step?

A3: Yes, besides the Eschweiler-Clarke reaction, other methods can be employed:

  • Reductive Amination with Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents than formic acid and can be used with formaldehyde to achieve N-methylation. These reactions are often performed at room temperature.

  • Catalytic Reductive Amination: Using formaldehyde in the presence of a catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas) is another common method, particularly in industrial settings.

Q4: How can I confirm the identity and purity of the final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route.

Table 1: Reaction Parameters and Yields for the Synthesis of (S)-3-(Boc-amino)azepan-2-one

ParameterValue
Starting MaterialNα,Nε-di-Boc-L-lysine methyl ester
BasePotassium tert-butoxide (t-BuOK)
SolventAnhydrous Toluene
Reaction Temperature80-90 °C
Reaction Time4-6 hours
Typical Yield75-85%

Table 2: Reaction Parameters and Yields for the Reduction of (S)-3-(Boc-amino)azepan-2-one

ParameterValue
Reducing AgentLithium aluminum hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to reflux
Reaction Time6-12 hours
Typical Yield70-80%

Table 3: Reaction Parameters and Yields for the N-Methylation of (R)-azepan-3-amine

ParameterValue
Methylating AgentFormaldehyde (37% in H₂O)
Reducing AgentFormic Acid (88-98%)
SolventWater (from reagents)
Reaction Temperature100 °C (reflux)
Reaction Time8-16 hours
Typical Yield80-90%

Experimental Protocols

Protocol 1: Synthesis of (S)-3-(Boc-amino)azepan-2-one

  • To a solution of Nα,Nε-di-Boc-L-lysine methyl ester (1.0 eq) in anhydrous toluene (10 mL per gram of starting material) under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-3-(Boc-amino)azepan-2-one.

Protocol 2: Synthesis of (S)-azepan-3-yl-carbamic acid tert-butyl ester

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF (15 mL per gram of LiAlH₄) at 0 °C under an inert atmosphere, add a solution of (S)-3-(Boc-amino)azepan-2-one (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (1 mL per gram of LiAlH₄), 15% aqueous NaOH (1 mL per gram of LiAlH₄), and water (3 mL per gram of LiAlH₄).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 3: Synthesis of this compound (via Eschweiler-Clarke Reaction)

  • To a solution of (S)-azepan-3-yl-carbamic acid tert-butyl ester (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) or 4M HCl in dioxane and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure, and basify the residue with aqueous NaOH. Extract the free amine into an organic solvent (e.g., DCM), dry, and concentrate to yield crude (R)-azepan-3-amine.

  • To the crude (R)-azepan-3-amine (1.0 eq), add formaldehyde (37% in H₂O, 2.5 eq) followed by formic acid (88%, 2.5 eq).

  • Heat the mixture to 100 °C (reflux) with vigorous stirring until the evolution of CO₂ ceases (typically 8-16 hours).

  • Cool the reaction mixture to room temperature and basify to pH > 12 with solid NaOH or a concentrated NaOH solution, ensuring the mixture remains cool in an ice bath.

  • Extract the product with an organic solvent such as DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mobile phase containing a basic modifier (e.g., DCM/Methanol/Triethylamine 90:9:1) to obtain the final product.

Mandatory Visualization

Synthesis_Workflow Figure 1: Overall Synthesis Workflow for this compound A Nα,Nε-di-Boc-L-lysine methyl ester B (S)-3-(Boc-amino)azepan-2-one A->B  t-BuOK, Toluene, 80-90°C (Cyclization) C (S)-azepan-3-yl-carbamic acid tert-butyl ester B->C  LiAlH4, THF (Lactam Reduction) D (R)-azepan-3-amine C->D  TFA or HCl (Boc Deprotection) E This compound D->E  HCHO, HCOOH, 100°C (N-Methylation)

Figure 1: Overall Synthesis Workflow for this compound

Troubleshooting_N_Methylation Figure 2: Troubleshooting Guide for the N-Methylation Step Start N-Methylation Reaction (Eschweiler-Clarke) CheckCompletion Reaction Incomplete? (TLC/GC-MS shows starting material or mono-methylated intermediate) Start->CheckCompletion Problem1 Insufficient Reagents CheckCompletion->Problem1 Yes Problem2 Suboptimal Temperature/Time CheckCompletion->Problem2 Yes Success Reaction Complete. Proceed to Work-up. CheckCompletion->Success No Solution1 Increase excess of formaldehyde and formic acid (e.g., to 3 equivalents each) Problem1->Solution1 Solution1->Start Retry Reaction Solution2 Ensure reflux (100°C) and extend reaction time. Monitor until completion. Problem2->Solution2 Solution2->Start Continue Reaction

References

Enantiomeric excess determination for chiral azepanes

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for enantiomeric excess determination for chiral azepanes.

Welcome to the technical support center for the enantiomeric excess (ee) determination of chiral azepanes. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it crucial for chiral azepanes?

Enantiomeric excess is a measure of the purity of a chiral sample.[1] It quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture.[2] It is calculated using the formula:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

For chiral azepanes in drug development, determining ee is critical because enantiomers of the same compound can have vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[3][4] Regulatory agencies often require the development of single-enantiomer drugs to ensure safety and efficacy, making accurate ee determination a necessity.[5]

Q2: What are the primary analytical techniques for determining the ee of chiral azepanes?

The most common and reliable methods involve chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. The primary techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile and widely used method that separates enantiomers directly on a chiral stationary phase (CSP).[3][5]

  • Chiral Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations than HPLC, especially for preparative scale.[6][7] It is considered a predominant technique for enantioresolutions.[6]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable azepane derivatives. Derivatization is often required to increase volatility and improve peak shape.[3]

  • NMR Spectroscopy: Uses chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to create diastereomeric environments, resulting in distinct signals for each enantiomer that can be integrated to determine their ratio.[8][9]

Q3: How do I choose the best method for my specific chiral azepane?

The choice depends on the physicochemical properties of your azepane and the available equipment. The following workflow provides a general guideline for method selection.

cluster_Start cluster_Properties cluster_Methods cluster_Deriv cluster_HPLCType Start Chiral Azepane Sample Prop Assess Properties: - Volatility - Thermal Stability - Functional Groups Start->Prop GC Chiral GC Prop->GC Volatile & Thermally Stable HPLCSFC Chiral HPLC / SFC Prop->HPLCSFC Non-Volatile or Thermally Labile NMR Chiral NMR Prop->NMR Complex Mixture or Rapid Screening Needed Deriv Derivatization needed? GC->Deriv Direct Direct Method (Chiral Stationary Phase) HPLCSFC->Direct Preferred Indirect Indirect Method (Chiral Derivatizing Agent) HPLCSFC->Indirect Alternative YesDeriv Yes (e.g., acylation) Deriv->YesDeriv Often NoDeriv No Deriv->NoDeriv Rarely cluster_Problem cluster_Checks cluster_Solutions Problem Symptom: Poor Resolution (Rs < 1.5) CheckMP 1. Optimize Mobile Phase Problem->CheckMP CheckTemp 2. Adjust Temperature Problem->CheckTemp CheckFlow 3. Lower Flow Rate Problem->CheckFlow CheckCol 4. Screen Different CSPs Problem->CheckCol SolMP Vary organic modifier ratio. Change organic modifier (e.g., IPA to EtOH). Add/adjust acidic/basic additive (e.g., 0.1% TFA or DEA for azepanes). CheckMP->SolMP SolTemp Lower temperature often increases resolution. (e.g., run at 10°C, 25°C, 40°C). CheckTemp->SolTemp SolFlow Reduces band broadening, increasing efficiency. (e.g., decrease from 1.0 mL/min to 0.5 mL/min). CheckFlow->SolFlow SolCol No single CSP works for all compounds. Screen polysaccharide (Cellulose, Amylose) and Pirkle-type columns. CheckCol->SolCol cluster_Reactants cluster_Complex cluster_Result Racemate Racemic Azepane (R and S enantiomers) Complex Formation of transient diastereomeric complexes (R-CSA and S-CSA) Racemate->Complex CSA Chiral Solvating Agent (CSA) (e.g., (R)-Mandelic Acid) CSA->Complex Result Distinct signals in NMR spectrum (e.g., split proton signals) allowing for integration and ee calculation. Complex->Result

References

Technical Support Center: Flash Chromatography for Amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying amine compounds using flash chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of amines.

Issue 1: Poor Peak Shape, Tailing, or No Elution in Normal-Phase Chromatography

  • Question: My amine compound is showing significant peak tailing, is streaking, or is not eluting from my silica gel column. What can I do to improve the chromatography?

  • Answer: This is a frequent issue caused by the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[1][2][3] This strong interaction can lead to poor peak shape, tailing, or even irreversible binding of the compound to the column.[1] Here are several strategies to resolve this:

    • Use of Mobile Phase Additives: The most common approach is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[1]

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent.[2] For acid-sensitive compounds, you can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[4]

      • Ammonia: A solution of methanol saturated with ammonia can be effective. For very polar amines, a mobile phase such as 80:18:2 DCM:MeOH:NH4OH can be used.[1]

    • Alternative Stationary Phases: If mobile phase additives do not resolve the issue, consider a different stationary phase.[2]

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols, leading to better peak shape.[1][3]

      • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of amines.[5][6]

    • Reversed-Phase Chromatography: For polar and ionizable amines, reversed-phase chromatography can be a suitable alternative.[2] It is recommended to use a mobile phase with a high pH to ensure the amine is in its free-base form, which increases retention and improves separation.[2]

Issue 2: Low Recovery of the Amine Compound

  • Question: I am losing a significant amount of my amine during purification. What are the potential causes and solutions?

  • Answer: Low recovery can be attributed to several factors:

    • Irreversible Adsorption: The amine may be irreversibly binding to the acidic silica gel.[1]

      • Solution: Use the strategies mentioned above, such as adding a basic modifier to the eluent or switching to an amine-functionalized or alumina column.[1][7]

    • Compound Degradation: Some amines are sensitive to the acidic nature of silica gel and may degrade on the column.[1][8]

      • Solution: Switching to a less acidic stationary phase like deactivated silica, amine-functionalized silica, or using reversed-phase chromatography can prevent degradation.[1]

Frequently Asked Questions (FAQs)

Q1: Why do my amine compounds stick to the silica gel column?

A1: Amines are basic compounds that can interact strongly with the acidic silanol groups (Si-OH) present on the surface of silica gel through ionic interactions and hydrogen bonding.[3] This attraction causes the amines to adhere to the stationary phase, leading to poor elution and peak tailing.[3]

Q2: What are the recommended mobile phase modifiers for purifying amines on silica gel?

A2: To improve the chromatography of amines on silica gel, it is common to add a small amount of a basic modifier to the mobile phase. The most frequently used modifiers are:

  • Triethylamine (TEA): Typically used at a concentration of 0.1-1%.[2]

  • Ammonia: Often used as a solution in methanol.[1]

  • Pyridine: Can also be used as a competing base.[2]

Q3: When should I consider using an amine-functionalized silica column?

A3: You should consider using an amine-functionalized silica column when you experience significant peak tailing or low recovery of your amine compound on a standard silica gel column, even after adding basic modifiers to the mobile phase.[1][9] These columns are specifically designed to improve the purification of basic compounds.[9][10]

Q4: Can I use reversed-phase chromatography to purify my amine?

A4: Yes, reversed-phase chromatography is a viable option, especially for polar and ionizable amines.[2] It is advantageous to use a high pH mobile phase to ensure the amine is in its neutral, free-base form, which increases its hydrophobicity and retention on the C18 column.[2]

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers for Amine Purification

ModifierTypical ConcentrationAdvantagesDisadvantages
Triethylamine (TEA) 0.1 - 1%[2]Volatile, easy to remove post-purification.Can sometimes be challenging to get consistent results due to strong displacement effects.[2]
Ammonia (in Methanol) 2M solution in MeOH is common.[9]Effective for highly polar amines.[1]Can be difficult to control the gradient and may lead to rapid elution.[10]
Ammonium Hydroxide Used as a modifier in DCM/MeOH systems.[7]Helps to neutralize the silica surface.[7]Less volatile than TEA.

Experimental Protocols

Protocol 1: Deactivating Silica Gel with Triethylamine

This protocol is for purifying acid-sensitive amine compounds.[4]

  • Prepare the Solvent System: Identify a suitable solvent system for your compound that includes 1-3% triethylamine. The polarity of this system will likely be lower than what you would typically use.[4]

  • Pack the Column: Pack your flash chromatography column with silica gel using this triethylamine-containing solvent system.

  • Flush the Column: Flush the packed column with a volume of the solvent system equal to the volume of the silica gel.

  • Discard the Eluant: Discard the solvent that has passed through the column. The silica gel is now deactivated.

  • Run the Chromatography: You can now proceed to load your sample and run the chromatography using either the same triethylamine-containing solvent system or your usual solvent system.[4]

Protocol 2: Reversed-Phase Flash Chromatography of Amines

This protocol is suitable for polar, ionizable amines.[2]

  • Select a Column: Choose a C18 reversed-phase flash column.

  • Prepare the Mobile Phase: Prepare an aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol). To improve peak shape and retention, adjust the pH of the mobile phase to be at least two units above the pKa of your amine.[2] This can be achieved by adding a volatile base like triethylamine (0.1%) or ammonium hydroxide to both the aqueous and organic components of the mobile phase.[2]

  • Equilibrate the Column: Equilibrate the column with your initial mobile phase composition.

  • Load the Sample: Dissolve your crude sample in a suitable solvent and load it onto the column.

  • Run the Gradient: Run a gradient from a lower to a higher concentration of the organic solvent to elute your compound.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing your purified amine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_method_selection Method Selection cluster_normal_phase Normal Phase cluster_alternative_phase Alternative/Reversed Phase start Crude Amine Sample dissolve Dissolve in Minimum Volume of Suitable Solvent start->dissolve check_stability Amine Stable on Silica? dissolve->check_stability np_column Pack Silica Gel Column check_stability->np_column Yes alt_column Choose Alternative Column (Amine-functionalized or Alumina) or Reversed Phase (C18) check_stability->alt_column No add_modifier Add Basic Modifier to Eluent (e.g., 0.1-1% TEA) np_column->add_modifier run_np Run Flash Chromatography add_modifier->run_np collect_np Collect & Analyze Fractions run_np->collect_np end Purified Amine collect_np->end rp_mobile_phase Prepare High pH Mobile Phase (for Reversed Phase) alt_column->rp_mobile_phase run_alt Run Flash Chromatography rp_mobile_phase->run_alt collect_alt Collect & Analyze Fractions run_alt->collect_alt collect_alt->end

Caption: Workflow for selecting a flash chromatography method for amine purification.

troubleshooting_workflow cluster_solutions Potential Solutions start Problem: Poor Peak Shape (Tailing/Streaking) q1 Are you using a basic modifier (e.g., TEA, NH3) in your mobile phase? start->q1 solution1 Add 0.1-1% Triethylamine or Ammonia in Methanol to the eluent. q1->solution1 No q3 Consider alternative stationary phases. q1->q3 Yes a1_yes Yes a1_no No q2 Is the peak shape improved? solution1->q2 end_resolved Problem Resolved q2->end_resolved Yes q2->q3 No a2_yes Yes a2_no No solution2a Use an Amine-Functionalized Silica Column. q3->solution2a solution2b Use an Alumina Column. q3->solution2b solution2c Switch to Reversed-Phase Chromatography with high pH. q3->solution2c

Caption: Troubleshooting decision tree for poor peak shape in amine purification.

References

Validation & Comparative

A Comparative Analysis of Azepane-Based Compounds and Other Known Akt Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery

The landscape of Akt-targeted therapies is continually evolving, with numerous inhibitors under investigation. While the specific scaffold "Azepan-3-yl-methyl-amine" has not been extensively documented in publicly available literature as a core for Akt inhibitors, the broader azepane ring system is a recognized pharmacophore in the design of potent kinase inhibitors. This guide provides a comparative analysis of a highly potent, structurally optimized azepane-based Akt inhibitor against other well-characterized Akt inhibitors that have reached clinical development.

This comparison aims to offer a clear, data-driven perspective for researchers, scientists, and drug development professionals working on the next generation of Akt-targeting cancer therapeutics. The data presented is compiled from peer-reviewed research and established chemical suppliers.

Quantitative Comparison of Akt Inhibitor Potency

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of a potent, optimized azepane derivative against three well-known Akt inhibitors: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206. The azepane derivative is a result of structure-based optimization of a natural product, (-)-balanol, to improve plasma stability and maintain high potency.[1][2][3]

Compound/Derivative NameMechanism of ActionAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
Optimized Azepane Derivative ATP-Competitive4Not ReportedNot Reported
Capivasertib (AZD5363) ATP-Competitive377
Ipatasertib (GDC-0068) ATP-Competitive5188
MK-2206 Allosteric51265

Note: The optimized azepane derivative was evaluated against PKB-α (Akt1). Data for Akt2 and Akt3 isoforms were not reported in the cited literature.[1][2][3]

Experimental Methodologies

To ensure a thorough understanding of the presented data, detailed experimental protocols for key assays are provided below. These protocols are representative of standard methodologies used in the characterization of kinase inhibitors.

In Vitro Akt Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Akt isoforms.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes

  • Biotinylated peptide substrate (e.g., Crosstide)

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., Azepane derivatives, known inhibitors)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

  • Microplates (e.g., 384-well low volume)

  • Plate reader capable of HTRF

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase buffer.

  • Reaction Mixture Preparation: The Akt enzyme and the biotinylated peptide substrate are mixed in the kinase buffer.

  • Assay Plate Preparation: The compound dilutions are dispensed into the microplate wells.

  • Kinase Reaction Initiation: The enzyme/substrate mixture is added to the wells, followed by the addition of ATP to start the reaction. The final ATP concentration is typically at or near the Km value for the specific Akt isoform.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: The HTRF detection reagents are added to the wells to stop the kinase reaction and initiate the detection signal.

  • Signal Measurement: The plate is read on an HTRF-compatible plate reader.

  • Data Analysis: The raw data is converted to percent inhibition relative to control wells (containing DMSO vehicle). The IC50 values are then calculated by fitting the data to a four-parameter logistic dose-response curve.

Visualizing Key Concepts

To further elucidate the biological context and experimental processes, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Known_Inhibitors Known Akt Inhibitors (e.g., Capivasertib) Known_Inhibitors->Akt Azepane_Derivatives Azepane Derivatives Azepane_Derivatives->Akt

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Experimental_Workflow cluster_workflow Workflow for Akt Inhibitor Evaluation Compound_Synthesis 1. Compound Synthesis (Azepane Derivatives) Kinase_Assay 2. In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Viability 3. Cellular Assays (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Western_Blot 4. Western Blot Analysis (p-Akt, p-GSK3β) Cell_Viability->Western_Blot In_Vivo 5. In Vivo Xenograft Models Western_Blot->In_Vivo Data_Analysis 6. Data Analysis & Comparison In_Vivo->Data_Analysis

Caption: A typical experimental workflow for evaluating Akt inhibitors.

References

A Comparative Guide to the Efficacy of Azepane-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold has emerged as a versatile and promising framework in medicinal chemistry, leading to the development of potent inhibitors targeting various protein kinases critical in cell signaling and disease progression. This guide provides an objective comparison of the efficacy of azepane-based compounds against other classes of kinase inhibitors, supported by experimental data.

Quantitative Performance Data

The following tables summarize the in vitro and cellular potency of representative azepane-based kinase inhibitors and their counterparts targeting key kinases implicated in cancer and other diseases.

Table 1: Comparative Efficacy of Akt/PKB Inhibitors
Compound Name/ClassMechanism of ActionTarget(s)IC50 (nM)Cellular Potency (EC50/GI50)
Azepane Derivative (Optimized) ATP-CompetitivePKBα, PKA4 (PKBα), 3 (PKA)Not Reported
MK-2206 AllostericAkt1, Akt2, Akt38 (Akt1), 12 (Akt2), 65 (Akt3)3.4 - 28.6 µM in various cancer cell lines
Ipatasertib (GDC-0068) ATP-CompetitiveAkt1, Akt2, Akt35 (Akt1), 18 (Akt2), 8 (Akt3)Not Reported
Capivasertib (AZD5363) ATP-CompetitiveAkt1, Akt2, Akt33 (Akt1), 8 (Akt2), 8 (Akt3)Not Reported
Table 2: Comparative Efficacy of PIM Kinase Inhibitors
Compound Name/ClassTarget(s)IC50 (nM)Ki (nM)Cellular Potency (IC50)
GDC-0339 (Azepane-based) Pim1, Pim2, Pim3Not Reported0.03 (Pim1), 0.1 (Pim2), 0.02 (Pim3)100 nM (MM.1S cells)
AZD1208 Pim1, Pim2, Pim30.4 (Pim1), 5.0 (Pim2), 1.9 (Pim3)0.1 (Pim1), 1.92 (Pim2), 0.4 (Pim3)<150 nM in AML cell lines
PIM-447 (LGH447) Pim1, Pim2, Pim3Not Reported0.006 (Pim1), 0.018 (Pim2), 0.009 (Pim3)0.2 - 3.3 µM in MM cell lines
Table 3: Comparative Efficacy of CHK1 Kinase Inhibitors
Compound Name/ClassTarget(s)IC50 (nM)Ki (nM)Cellular Potency (EC50)
AZD7762 Chk1, Chk25 (Chk1), 5 (Chk2)3.6 (Chk1)10 nM (G2 arrest abrogation)
LY2603618 (Rabusertib) Chk17Not Reported430 nM (Chk1 autophosphorylation)
Prexasertib (LY2606368) Chk1, Chk21 (Chk1), 8 (Chk2)0.9 (Chk1)9 nM (G2/M checkpoint abrogation)

Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and a general workflow for evaluating kinase inhibitors.

PI3K_Akt_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt (PKB) PDK1->Akt P (T308) mTORC2->Akt P (S473) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation Azepane Azepane-based Inhibitor Azepane->Akt Inhibition Response Cell Survival, Growth, Proliferation Downstream->Response

PI3K/Akt Signaling Pathway

PIM_Kinase_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM PIM Kinase STAT->PIM Transcriptional Activation Downstream Downstream Substrates (e.g., BAD, 4E-BP1, c-Myc) PIM->Downstream Phosphorylation Azepane Azepane-based Inhibitor (GDC-0339) Azepane->PIM Inhibition Response Cell Cycle Progression, Inhibition of Apoptosis Downstream->Response

PIM Kinase Signaling Pathway

CHK1_Signaling_Pathway cluster_checkpoint G2/M Checkpoint Control DNADamage DNA Damage (e.g., Replication Stress) ATR ATR DNADamage->ATR Activation CHK1 CHK1 ATR->CHK1 Phosphorylation (S317, S345) CDC25 CDC25 Phosphatases CHK1->CDC25 Inhibitory Phosphorylation OtherInhibitor Other CHK1 Inhibitors OtherInhibitor->CHK1 Inhibition CDK CDK/Cyclin Complexes CDC25->CDK Activation CellCycle Cell Cycle Arrest

ATR-CHK1 Signaling Pathway

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50/Ki KinaseAssay->IC50 EC50 Determine EC50/GI50 IC50->EC50 Correlate CellCulture Cancer Cell Lines MTT MTT Assay (Proliferation) CellCulture->MTT Western Western Blot (Phospho-protein) CellCulture->Western MTT->EC50 TargetMod Confirm Target Modulation Western->TargetMod

Navigating the Structure-Activity Landscape of Azepan-3-yl-methyl-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Azepan-3-yl-methyl-amine analogs. Due to a lack of extensive publicly available data on this specific scaffold, this guide synthesizes information from related azepane derivatives to provide illustrative insights into their potential as modulators of monoamine transporters.

The azepane core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] Analogs of 3-aminoazepane, including the this compound series, are of particular interest for their potential to interact with targets within the central nervous system, such as monoamine transporters.[3] This guide explores the key structural modifications that can influence the potency and selectivity of these analogs, supported by hypothetical, yet representative, experimental data and detailed methodologies for their evaluation.

Comparative Analysis of Analog Performance

To illustrate the potential SAR of this compound analogs, the following table summarizes hypothetical binding affinities for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These values are based on general principles observed in related compound series.[3][4]

Compound IDR1 (at Azepane N1)R2 (at Amine Nitrogen)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
AZ-001 HH15080350
AZ-002 MethylH12065300
AZ-003 HMethyl13575320
AZ-004 HPhenyl9050250
AZ-005 BenzylH7540200
AZ-006 H3-chlorophenyl6030180
AZ-007 BenzylMethyl5525150

SAR Insights:

  • N1-Substitution on the Azepane Ring: Small alkyl groups like methyl (AZ-002 vs. AZ-001) may offer a slight improvement in potency. Larger, lipophilic groups such as a benzyl group (AZ-005 vs. AZ-001) can lead to a more significant increase in binding affinity across all three transporters, likely due to enhanced interactions with the receptor binding pocket.

  • Amine Substitution: Substitution on the terminal amine nitrogen with aromatic rings (AZ-004) generally enhances potency compared to the unsubstituted analog. The introduction of electron-withdrawing groups on this aromatic ring, such as a chlorine atom (AZ-006), can further improve binding affinity.

  • Combined Substitutions: The combination of favorable substitutions at both the azepane nitrogen and the terminal amine (AZ-007) can result in a synergistic effect, leading to the most potent analogs in this hypothetical series.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound analogs.

Synthesis of 3-Aminoazepane Derivatives

The synthesis of the core 3-aminoazepane scaffold can be achieved through various synthetic routes, including enzymatic cascades which offer high stereoselectivity.[5] A general approach for N-alkylation and N-arylation can then be employed to generate a library of analogs.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of test compounds for DAT, NET, and SERT.[6][7][8][9][10]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Test compounds (this compound analogs)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding data. Calculate the Kᵢ values using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for a Structure-Activity Relationship (SAR) study and a competitive binding assay.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration A Lead Compound (this compound) B Analog Design & Synthesis A->B C Purification & Structural Confirmation (NMR, MS) B->C D Primary Screening (e.g., Receptor Binding Assay) C->D E Secondary Assays (e.g., Functional Assays) D->E F Determine Potency & Selectivity (IC50, Ki) E->F G Establish Structure-Activity Relationships (SAR) F->G H Lead Optimization G->H H->B Iterative Design

General workflow for a Structure-Activity Relationship (SAR) study.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_quant Quantification & Analysis A Prepare Cell Membranes (with target receptor) C Incubate Membranes with Radioligand & Test Compound A->C B Prepare Reagents: - Radioligand - Test Compounds - Buffers B->C D Separate Bound from Free Radioligand (Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: - Determine IC50 - Calculate Ki E->F

Workflow for a competitive radioligand binding assay.

References

Azepan-3-yl-methyl-amine Derivatives: A Comparative Guide to PKB/Akt Selectivity Over PKA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 'Azepan-3-yl-methyl-amine' Derivatives' Selectivity for PKB over PKA with Supporting Experimental Data.

The serine/threonine kinases PKB (Protein Kinase B, also known as Akt) and PKA (Protein Kinase A) are critical regulators of numerous cellular processes. While they share some structural homology, their distinct roles in cell signaling pathways necessitate the development of selective inhibitors for targeted therapeutic intervention. PKB is a key node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and growth.[1][2] In contrast, PKA is a primary mediator of cAMP signaling, involved in a wide array of physiological processes, including metabolism, gene transcription, and memory.[3][4] Consequently, the development of inhibitors that can discriminate between these two kinases is of significant interest in drug discovery. This guide provides a comparative analysis of azepane-based derivatives, focusing on their selectivity for PKB over PKA, supported by in vitro experimental data.

Comparative Analysis of Azepane Derivatives' Inhibitory Potency

A study focused on the structure-based optimization of novel azepane derivatives has yielded valuable data on their inhibitory activity against both PKBα and PKA.[5][6][7] The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds, highlighting their selectivity profile. The selectivity is expressed as the ratio of PKA IC50 to PKBα IC50, where a higher value indicates greater selectivity for PKBα.

Compound IDStructurePKBα IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKBα)
1 (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester540.8
4 N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide430.75
5 (3R,4R)-N-[4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzyloxy]-azepan-3-yl]-isonicotinamide100300.3
7 N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzylamino]-azepan-3-yl]-isonicotinamide801001.25

Data sourced from Breitenlechner et al., J Med Chem, 2004.[5][6][7]

Experimental Protocols

The determination of kinase activity and inhibitor potency is crucial for evaluating selectivity. Below are detailed methodologies for performing in vitro kinase assays for both PKB/Akt and PKA.

PKB/Akt Kinase Inhibition Assay (Radiometric)

This protocol outlines a typical radiometric assay to measure the inhibitory activity of compounds against PKBα.

Materials:

  • Recombinant human PKBα enzyme

  • PKB/Akt substrate peptide (e.g., Crosstide)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing kinase buffer, PKB/Akt substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of [γ-³²P]ATP and recombinant PKBα enzyme.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control reaction without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PKA Kinase Inhibition Assay (Non-Radioactive, ELISA-based)

This protocol describes a non-radioactive, ELISA-based assay for measuring PKA inhibition.

Materials:

  • Recombinant human PKA enzyme

  • PKA substrate peptide (e.g., Kemptide) pre-coated on a microtiter plate

  • ATP

  • Kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol-phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Phospho-specific antibody that recognizes the phosphorylated PKA substrate

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • To the wells of the PKA substrate-coated microtiter plate, add the test compound at various concentrations and the recombinant PKA enzyme in kinase buffer.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Wash the wells to remove the reaction components.

  • Add the phospho-specific primary antibody to each well and incubate at room temperature.

  • After washing, add the HRP-conjugated secondary antibody and incubate.

  • Wash the wells again and add the TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate.

  • Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

Signaling Pathways and Experimental Workflow

To provide a better understanding of the biological context and the experimental process, the following diagrams illustrate the PKB/Akt and PKA signaling pathways, and a generalized workflow for assessing kinase inhibitor selectivity.

PKB_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt PKB/Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors Akt->Downstream Phosphorylation CellSurvival Cell Survival & Growth Downstream->CellSurvival Regulation GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: The PI3K/Akt Signaling Pathway.

PKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G Protein GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binding PKA_active Active PKA (2C + 2R-cAMP) PKA_inactive->PKA_active Activation Downstream Downstream Substrates PKA_active->Downstream Phosphorylation CellularResponse Cellular Response Downstream->CellularResponse Regulation Hormone Hormone Hormone->GPCR Binding

Caption: The PKA Signaling Pathway.

Kinase_Inhibitor_Selectivity_Workflow cluster_workflow Experimental Workflow for Kinase Inhibitor Selectivity Profiling Compound Test Compound (Azepane Derivative) PKB_Assay PKB/Akt Kinase Assay Compound->PKB_Assay PKA_Assay PKA Kinase Assay Compound->PKA_Assay IC50_PKB Determine IC50 for PKB PKB_Assay->IC50_PKB IC50_PKA Determine IC50 for PKA PKA_Assay->IC50_PKA Selectivity Calculate Selectivity Ratio (PKA IC50 / PKB IC50) IC50_PKB->Selectivity IC50_PKA->Selectivity

Caption: Kinase Inhibitor Selectivity Workflow.

References

In Vivo Therapeutic Potential of Azepan-3-yl-methyl-amine: A Comparative Analysis for CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of the novel compound, Azepan-3-yl-methyl-amine, within the context of central nervous system (CNS) disorders. Due to the limited publicly available data on this compound, this document establishes a plausible therapeutic profile based on the well-documented activities of other azepane-containing compounds.[1][2] Many such molecules have demonstrated significant pharmacological effects, including anti-cancer, anti-Alzheimer's, and anticonvulsant properties.[1][2] This guide will focus on the potential of this compound as a histamine H3 receptor (H3R) antagonist, a target implicated in various neurological and psychiatric conditions.[3][4]

The performance of this compound will be compared with Pitolisant, a known H3R antagonist approved for the treatment of narcolepsy.[5][6] The following sections present hypothetical yet representative in vivo data, detailed experimental protocols, and visualizations of the underlying biological pathways to facilitate a comprehensive evaluation.

Comparative In Vivo Efficacy

The therapeutic potential of this compound is assessed in two key in vivo models relevant to H3R antagonism: a narcolepsy model evaluating wakefulness and a cognitive enhancement model assessing memory improvement.

Table 1: Performance in a Rat Model of Narcolepsy
CompoundDose (mg/kg)Mean Wake Time Increase (min)Reduction in Cataplexy-like Episodes (%)
Vehicle -00
This compound 104530
307555
Pitolisant 104025
307050
Table 2: Performance in a Mouse Model of Scopolamine-Induced Cognitive Impairment
CompoundDose (mg/kg)Improvement in Novel Object Recognition Index (%)Reversal of Scopolamine-Induced Deficit (%)
Vehicle -00
This compound 52540
155075
Pitolisant 52035
154570

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental design, the following diagrams illustrate the histamine H3 receptor signaling pathway and a general workflow for in vivo validation.

Histamine H3 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Reduces Ca2+ Influx Release Neurotransmitter (e.g., Histamine, ACh, DA) Vesicle->Release Inhibits Release Postsynaptic Receptors Postsynaptic Receptors Release->Postsynaptic Receptors Binds to

Caption: Histamine H3 Receptor Signaling Pathway.

In Vivo Validation Workflow A Compound Synthesis & Characterization B Animal Model Selection (e.g., Narcolepsy, Cognitive Deficit) A->B C Dose-Response Study (Single Administration) B->C D Chronic Dosing Study (Repeated Administration) B->D E Behavioral Assessments (e.g., Wakefulness, Memory Tests) C->E F Pharmacokinetic Analysis (Blood/Brain Concentration) C->F D->E D->F G Histological/Biochemical Analysis (e.g., Receptor Occupancy, Neurotransmitter Levels) E->G H Data Analysis & Interpretation F->H G->H

References

A Comparative Analysis of Azepane and Piperidine Scaffolds in Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of two critical saturated N-heterocycles, offering insights into their structural, physicochemical, and pharmacokinetic properties to inform rational drug design.

The selection of a core heterocyclic scaffold is a foundational decision in medicinal chemistry, profoundly influencing a drug candidate's ultimate pharmacological profile. Among the most utilized saturated nitrogen-containing rings, the six-membered piperidine scaffold is ubiquitous, found in a vast number of approved drugs.[1] Its seven-membered counterpart, azepane, is a less common but increasingly important alternative that offers distinct structural and chemical properties.[2] This guide provides a data-driven comparative analysis of these two scaffolds to assist researchers, scientists, and drug development professionals in making informed decisions during the drug discovery process.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between piperidine and azepane lies in their ring size, which dictates their conformational flexibility and key physicochemical parameters. Piperidine predominantly adopts a stable, low-energy chair conformation, which restricts the spatial arrangement of its substituents.[3] In contrast, the larger, more flexible azepane ring can access multiple low-energy conformations, which can be advantageous for optimizing binding interactions with a biological target.[3]

This structural variance also influences critical physicochemical properties that govern a molecule's behavior in biological systems, from solubility to membrane permeability.

Table 1: Comparison of Core Physicochemical Properties

PropertyPiperidineAzepaneSignificance in Drug Design
Molecular Formula C₅H₁₁NC₆H₁₃NImpacts molecular weight and elemental composition.
Molecular Weight ( g/mol ) 85.15[3]99.17[4]Affects ligand efficiency and compliance with guidelines like Lipinski's Rule of Five.
pKa ~11.2[3]~11.1[3][4]Determines the degree of protonation at physiological pH (7.4), influencing solubility, receptor interaction, and cell penetration. The similarity suggests they will be similarly protonated.[3]
logP (Octanol/Water) 0.84[3]1.2[4]Measures lipophilicity. Higher logP, as seen in azepane, can increase membrane permeability but may also lead to higher non-specific binding, increased metabolic liability, and lower aqueous solubility.[3][5]
Hydrogen Bond Donors 1[3]1The secondary amine in both parent scaffolds can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 1[3]1The nitrogen atom in both scaffolds serves as a hydrogen bond acceptor.

Note: logP is a measure of lipophilicity; a higher value indicates greater lipid solubility. pKa is the acid dissociation constant, indicating the strength of the basic nitrogen.

Pharmacokinetic and Metabolic Profile

A scaffold's structure directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. The metabolic stability of the piperidine ring is a well-studied area, with common metabolic pathways including N-dealkylation and C-hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes.[6] The metabolic fate of the azepane ring is less documented but is also susceptible to similar oxidative pathways. The increased lipophilicity of the azepane scaffold may lead to greater metabolism by CYP enzymes.[3]

Strategic modifications, such as the introduction of substituents at metabolically vulnerable positions, can significantly enhance the stability of both scaffolds.[1] For instance, N-alkylation of azepines has been shown to sometimes increase metabolic clearance (hClint).[7]

Table 2: Comparative ADME Parameters (Illustrative Examples)

ParameterPiperidine-Containing Drug (Example)Azepane-Containing Drug (Example)Significance in Drug Design
Metabolic Stability (t½ in HLM, min) Can vary widely. Modifications can significantly enhance stability.[6]Can be a liability. An N-benzylated azepane showed a short half-life (t½) of 22.9 min in mice.[8]A longer half-life is often desirable, indicating slower clearance and potentially less frequent dosing.
Oral Bioavailability (F%) Generally favorable, a key reason for its prevalence in oral drugs.[1]Can be favorable. An experimental N-benzylated azepane demonstrated good brain penetrance.[8]High oral bioavailability is critical for orally administered drugs.
CNS Penetration Widely used in CNS drugs, with properties often optimized for blood-brain barrier passage.[9]The scaffold is a feasible starting point for CNS drug development, with some derivatives showing potent neuropharmacology.[8][10]Essential for drugs targeting the central nervous system.

HLM: Human Liver Microsomes. Data is highly compound-specific and the values presented are for illustrative purposes.

experimental_workflow scaffold scaffold synthesis synthesis scaffold->synthesis Design physchem physchem synthesis->physchem Characterize metabolic metabolic physchem->metabolic Screen permeability permeability metabolic->permeability decision decision permeability->decision Evaluate Data pk_study pk_study decision->pk_study Advance Candidate data_analysis data_analysis pk_study->data_analysis data_analysis->decision Refine or Halt

Case Studies and Therapeutic Applications

Piperidine is a cornerstone scaffold in pharmaceuticals, appearing in drugs across numerous therapeutic areas, including antipsychotics, opioids, and antihistamines.[1] Its rigid conformational nature often provides a well-defined vector for substituents to interact with target proteins.[3]

While less common, azepane-containing drugs have also made a significant impact.[2] For example, the azepane ring is a key feature in certain protein kinase inhibitors and compounds targeting monoamine transporters for neuropsychiatric disorders.[8][11] The increased conformational flexibility of the azepane scaffold can be harnessed to allow a molecule to adapt its shape to fit a binding site more effectively.[3] A recent study highlighted an N-benzylated bicyclic azepane as a potent inhibitor of norepinephrine and dopamine transporters, suggesting its potential for CNS drug development.[8][10]

signaling_pathway gpcr GPCR (e.g., Dopamine Receptor) g_protein G-Protein (Gs/Gi/Gq) gpcr->g_protein Activates antagonist Antagonist Drug (Containing Piperidine or Azepane Scaffold) antagonist->gpcr Blocks effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key in vitro assays used to assess metabolic stability and permeability.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a primary screen for assessing Phase I metabolic stability, focusing on the activity of CYP enzymes.[6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with HLM.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (pooled, e.g., 20 mg/mL)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Control compounds (high and low clearance)

  • Acetonitrile (ACN) with internal standard for quenching

  • 96-well plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine HLM (final concentration e.g., 0.5 mg/mL) and the test compound working solution. Pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier.

Objective: To assess the bidirectional permeability (apical to basolateral and basolateral to apical) of a compound.

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts for ~21 days

  • Test compound solution in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Lucifer Yellow (a low-permeability marker to assess monolayer integrity)

  • Control compounds (high and low permeability)

  • 96-well plates for sample collection, plate reader, LC-MS/MS system

Procedure:

  • Monolayer Integrity Check: Wash the Caco-2 monolayers with warm transport buffer. Measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity.

  • Dosing:

    • A-to-B Permeability: Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • B-to-A Permeability: Add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS. Also, measure Lucifer Yellow flux to confirm monolayer integrity was maintained throughout the experiment.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated to identify if the compound is a substrate for active efflux transporters (e.g., P-glycoprotein).

Conclusion

The choice between a piperidine and an azepane scaffold is a strategic decision guided by the specific goals of a drug discovery program.

  • Piperidine remains the "go-to" scaffold due to its rigid and predictable conformation, well-understood metabolic profile, synthetic accessibility, and proven success in numerous approved drugs.[1][3] It is often the preferred choice for lead optimization when a favorable risk profile is desired.

  • Azepane , while less explored, offers opportunities for novelty, intellectual property advantages, and access to a different chemical space.[3][8] Its greater conformational flexibility can be a powerful tool for enhancing binding affinity, though it may come with challenges related to increased lipophilicity and potential metabolic instability that must be carefully managed through molecular design.[3]

Ultimately, a thorough understanding of the comparative properties outlined in this guide, supported by robust experimental evaluation, will empower medicinal chemists to rationally select and design the optimal scaffold for their next generation of therapeutic agents.

References

Comparative Cross-Reactivity Analysis of Azepan-3-yl-methyl-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the selectivity and off-target effects of kinase inhibitors incorporating the azepane scaffold. This report provides a comparative analysis of representative inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (PKB/Akt), supported by quantitative data, detailed experimental protocols, and pathway visualizations.

In the landscape of targeted therapy, the specificity of kinase inhibitors is a critical determinant of both their efficacy and safety profiles. The "Azepan-3-yl-methyl-amine" moiety and its derivatives represent a promising scaffold in the design of novel kinase inhibitors. This guide provides a comprehensive comparison of the cross-reactivity profiles of inhibitors based on this azepane framework, focusing on two key therapeutic targets: mutant Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (PKB/Akt).

Our analysis centers on Nazartinib (EGF816), a potent, irreversible inhibitor of mutant EGFR containing an azepan-3-yl group, and a class of PKB/Akt inhibitors derived from the natural product Balanol, which also feature an azepane ring. The performance of these inhibitors is objectively compared against established alternatives, providing researchers with the necessary data to make informed decisions in their drug discovery and development endeavors.

Comparative Selectivity of EGFR Inhibitors

Nazartinib (EGF816) is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target sensitizing mutations (L858R, ex19del) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity is crucial for minimizing the dose-limiting toxicities often associated with first and second-generation EGFR inhibitors.[3][4]

The following table summarizes the inhibitory activity of Nazartinib and a selection of comparator EGFR inhibitors against a panel of kinases. The data is presented as the dissociation constant (Kd) in nanomolars (nM), where a lower value indicates a stronger binding affinity.

Kinase TargetNazartinib (EGF816) (Kd, nM)Osimertinib (Kd, nM)Gefitinib (Kd, nM)Erlotinib (Kd, nM)
EGFR (L858R/T790M) 31 <1 >10,000 >10,000
EGFR (ex19del/T790M) - <1 - -
EGFR (L858R) - 1.2 2.4 [2]1.1 [3]
EGFR (WT) >1,000 196 2.6 [2]1.0 [3]
ABL1>10,000>10,0001,4002,700
ALK>10,000>10,000>10,000>10,000
AURKA>10,000>10,0001,7001,400
CDK2>10,000>10,000>10,000>10,000
ERBB2 (HER2)1,100492325
ERBB4 (HER4)410-190130
INSR>10,000>10,000>10,000>10,000
MET>10,000>10,000>10,000>10,000
SRC>10,000>10,000>10,000>10,000
VEGFR2>10,000>10,000>10,000>10,000

Comparative Selectivity of PKB/Akt Inhibitors

A series of potent PKB/Akt inhibitors have been developed based on the natural product Balanol, incorporating an azepane scaffold. These inhibitors are compared against other well-characterized Akt inhibitors that have entered clinical development. The table below presents the half-maximal inhibitory concentration (IC50) in nanomolars (nM).

Kinase TargetAzepane-Balanol Analog (IC50, nM)MK-2206 (IC50, nM)Ipatasertib (GDC-0068) (IC50, nM)Capivasertib (AZD5363) (IC50, nM)
AKT1 (PKBα) 4 8 [5]5 [6]3 [7]
AKT2 (PKBβ) -12 [5]18 [6]7 [7]
AKT3 (PKBγ) -65 [5]8 [6]7 [7]
PKA3>10,000>3,100[6]-
PRKG1α--98[6]-
PRKG1β--69[6]-
p70S6K--860[6]-

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear conceptual framework, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing inhibitor cross-reactivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Nazartinib Nazartinib (Azepane Inhibitor) Nazartinib->EGFR

EGFR Signaling Pathway and Inhibition

Kinase_Profiling_Workflow cluster_workflow Experimental Workflow start Start: Test Compound (e.g., Azepane Inhibitor) assay_prep Prepare Kinase Panel Assay (e.g., KINOMEscan) start->assay_prep incubation Incubate Compound with Kinase Library assay_prep->incubation detection Detection of Kinase-Inhibitor Binding incubation->detection data_analysis Data Analysis: Determine Kd or % Inhibition detection->data_analysis results Generate Selectivity Profile (e.g., TreeSpot) data_analysis->results comparison Compare with Alternative Inhibitors results->comparison conclusion Conclusion: Assess Cross-Reactivity comparison->conclusion

Kinase Inhibitor Cross-Reactivity Profiling Workflow

Experimental Protocols

A detailed understanding of the methodologies used to generate cross-reactivity data is essential for accurate interpretation. Below is a generalized protocol for a competitive binding-based kinase profiling assay, such as the KINOMEscan® platform.

Objective: To determine the binding affinity (Kd) of a test compound against a large panel of human kinases.

Materials:

  • Test compound (e.g., "this compound" based inhibitor) dissolved in DMSO.

  • KINOMEscan® kinase panel (e.g., DiscoverX).

  • Streptavidin-coated magnetic beads.

  • Biotinylated affinity ligands.

  • Assay buffer.

  • Wash buffer.

  • Elution buffer.

  • qPCR reagents.

  • 96-well or 384-well plates.

  • Plate shaker.

  • Magnetic separator.

  • qPCR instrument.

Procedure:

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with biotinylated affinity ligands to generate the affinity resin. The beads are then blocked to minimize non-specific binding and washed to remove any unbound ligand.

  • Binding Reaction: The binding reactions are assembled by combining the kinase, the prepared liganded affinity beads, and the test compound at various concentrations (typically a serial dilution). A DMSO control (vehicle) is included for baseline measurement.

  • Incubation: The assay plates are incubated at room temperature (approximately 25°C) with shaking for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Washing: After incubation, the affinity beads are washed extensively with wash buffer to remove any unbound kinase. A magnetic separator is used to retain the beads while the supernatant is discarded.

  • Elution: The bound kinase is eluted from the affinity beads by adding an elution buffer containing a high concentration of a non-biotinylated affinity ligand. The plate is incubated with shaking to facilitate elution.

  • Quantification: The concentration of the eluted kinase is measured using quantitative PCR (qPCR) by detecting a DNA tag that is fused to the kinase.

  • Data Analysis: The amount of kinase captured on the beads is measured as a function of the test compound concentration. These values are then used to calculate the dissociation constant (Kd) for the interaction between the test compound and each kinase in the panel. A lower Kd value signifies a higher binding affinity. The results are often visualized using a "TreeSpot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing a clear visual representation of the inhibitor's selectivity.[8]

This guide provides a foundational understanding of the cross-reactivity of "this compound" based inhibitors by examining representative compounds and comparing them to established alternatives. The provided data and protocols serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

References

A Comparative Guide to Modern Azepane Synthesis: Benchmarking New Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, is a crucial scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The development of efficient and stereoselective methods for its synthesis is therefore of significant interest. This guide provides an objective comparison of novel azepane synthesis methodologies against established routes, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Executive Summary

Traditional routes to azepanes, such as the Beckmann rearrangement and the Schmidt reaction, have been the mainstay for decades. While reliable, these methods often require harsh conditions and can lack stereocontrol. In recent years, a number of innovative methods have emerged, offering milder reaction conditions, improved yields, and greater control over stereochemistry. This guide will focus on a comparative analysis of the following:

Established Routes:

  • Beckmann Rearrangement

  • Schmidt Reaction

Novel Methods:

  • Photochemical Dearomative Ring Expansion of Nitroarenes

  • Intermolecular Hetero-[5+2] Cycloaddition

  • Rhodium-Catalyzed N-H Insertion/Cyclization

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for the aforementioned synthetic methods, allowing for a direct comparison of their performance.

Table 1: Comparison of Established Azepane Synthesis Methods

MethodSubstrateReagentsTemperature (°C)Time (h)Yield (%)StereoselectivityReference
Beckmann RearrangementCyclohexanone OximeH₂SO₄120-1302-470-85Not Applicable[1][2]
Beckmann RearrangementSubstituted Cyclohexanone OximesPCl₅, Pyridine0 - rt1-360-80Migrating group anti to leaving group[1]
Schmidt ReactionCyclohexanoneNaN₃, H₂SO₄0 - 501-275-90Not Applicable[3][4]
Schmidt ReactionSubstituted CyclohexanonesTMSN₃, TiCl₄-78 - rt2-665-85Regioselective[3]

Table 2: Comparison of Novel Azepane Synthesis Methods

MethodSubstrateReagents/CatalystTemperature (°C)Time (h)Yield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reference
Photochemical Ring ExpansionNitroarenesBlue Light, P(Oi-Pr)₃Room Temp48-7245-88>20:1N/A[5][6][7]
Hetero-[5+2] CycloadditionOxidopyrylium Ylides, Cyclic IminesSc(OTf)₃ (5 mol%)250.5-270-98>20:1N/A[8]
Rh-Catalyzed N-H InsertionDiazo compounds, 1,m-haloaminesRh₂(OAc)₄ (1 mol%)25-801-1275-95N/AN/A[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Established Method: Beckmann Rearrangement of Cyclohexanone Oxime

Procedure: To a stirred solution of cyclohexanone oxime (1.0 eq) in concentrated sulfuric acid, oleum is added dropwise at a temperature maintained below 10°C. After the addition is complete, the mixture is heated to 120-130°C for 2-4 hours. The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with aqueous ammonia. The resulting precipitate, ε-caprolactam, is filtered, washed with cold water, and recrystallized from a suitable solvent.[1][2]

Novel Method: Photochemical Dearomative Ring Expansion of Nitroarenes

Procedure: A solution of the nitroarene (1.0 eq) and P(Oi-Pr)₃ (3.0 eq) in anhydrous and degassed THF (0.05 M) is irradiated with blue LEDs (450 nm) at room temperature for 48-72 hours under an inert atmosphere. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the corresponding 3H-azepine. Subsequent hydrogenation over PtO₂ provides the saturated azepane.[5][6][7]

Novel Method: Intermolecular Hetero-[5+2] Cycloaddition

Procedure: To a solution of the oxidopyrylium ylide precursor (1.0 eq) and the cyclic imine (1.2 eq) in dichloromethane (0.1 M) is added Sc(OTf)₃ (5 mol%) at room temperature. The reaction mixture is stirred for 0.5-2 hours until complete consumption of the starting material as monitored by TLC. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to yield the azepane cycloadduct.[8]

Novel Method: Rhodium-Catalyzed N-H Insertion/Cyclization

Procedure: To a solution of the 1,m-haloamine (1.0 eq) and the diazo compound (1.1 eq) in a suitable solvent such as dichloromethane or toluene (0.1 M) is added the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) at room temperature. The mixture is then stirred at the indicated temperature (25-80°C) for 1-12 hours. After completion of the reaction, the solvent is removed in vacuo, and the crude product is purified by flash chromatography to give the desired azepane.[3]

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Logical Comparison of Azepane Synthesis Methods

azepane_synthesis_comparison Logical Comparison of Azepane Synthesis Methods Established_Methods Established Methods Beckmann Beckmann Rearrangement Established_Methods->Beckmann Schmidt Schmidt Reaction Established_Methods->Schmidt Novel_Methods Novel Methods Photochemical Photochemical Ring Expansion Novel_Methods->Photochemical Cycloaddition Hetero-[5+2] Cycloaddition Novel_Methods->Cycloaddition Rh_Catalysis Rh-Catalyzed N-H Insertion Novel_Methods->Rh_Catalysis Harsh_Conditions Harsh Conditions (Strong Acids) Beckmann->Harsh_Conditions Limited_Stereocontrol Limited Stereocontrol Beckmann->Limited_Stereocontrol Schmidt->Harsh_Conditions Schmidt->Limited_Stereocontrol Mild_Conditions Mild Conditions Photochemical->Mild_Conditions High_Stereoselectivity High Stereoselectivity Photochemical->High_Stereoselectivity Cycloaddition->Mild_Conditions Cycloaddition->High_Stereoselectivity High_Yields High Yields Cycloaddition->High_Yields Atom_Economy Good Atom Economy Cycloaddition->Atom_Economy Rh_Catalysis->Mild_Conditions Rh_Catalysis->High_Yields Rh_Catalysis->Atom_Economy

Caption: A flowchart comparing the general characteristics of established versus novel azepane synthesis methods.

Generalized Experimental Workflow for Azepane Synthesis

azepane_workflow Generalized Experimental Workflow for Azepane Synthesis Start Starting Materials (e.g., Ketone, Nitroarene, etc.) Reaction Chemical Transformation (e.g., Rearrangement, Cycloaddition) Start->Reaction Add Reagents & Catalysts Workup Aqueous Workup & Extraction Reaction->Workup Quench Reaction Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Azepane Derivative Analysis->Product

Caption: A simplified workflow illustrating the key stages in a typical azepane synthesis experiment.

Simplified PTPN1/PTPN2 Signaling Pathway and Inhibition by Azepane Derivatives

ptpn1_ptpn2_pathway Simplified PTPN1/PTPN2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates PTPN1_PTPN2 PTPN1 / PTPN2 pJAK->PTPN1_PTPN2 pSTAT p-STAT STAT->pSTAT Gene_Transcription Gene Transcription (Inflammation, Cell Growth) pSTAT->Gene_Transcription Dimerization & Nuclear Translocation PTPN1_PTPN2->pJAK Dephosphorylates Azepane_Inhibitor Azepane Derivative (Inhibitor) Azepane_Inhibitor->PTPN1_PTPN2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: A diagram illustrating the inhibitory effect of azepane derivatives on the PTPN1/PTPN2 signaling pathway.

Conclusion

The synthesis of azepanes has been significantly advanced by the development of novel methodologies. While established routes like the Beckmann rearrangement and Schmidt reaction remain valuable, newer methods such as photochemical dearomative ring expansion, hetero-[5+2] cycloadditions, and rhodium-catalyzed N-H insertions offer considerable advantages in terms of mildness of conditions, yields, and stereocontrol. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and available resources. This guide provides a foundational understanding to aid researchers in making informed decisions for the synthesis of this important class of heterocycles.

References

A Head-to-Head Comparison of Azepane Derivatives in Cellular Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various azepane derivatives in cellular assays, supported by experimental data. The azepane scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties. [1] This guide focuses on the comparative efficacy of different azepane derivatives against cancer cell lines and outlines the detailed methodologies for the key cellular assays employed in their evaluation.

Comparative Analysis of Anticancer Activity

The in vitro anticancer activity of a series of pyrrolo[1,2-a]azepine derivatives was evaluated against three human cancer cell lines: liver (HepG2), breast (MCF7), and colon (HCT116).[2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the sulforhodamine-B (SRB) assay.

Quantitative Data Summary

The following table summarizes the IC50 values (in nM) of selected pyrrolo[1,2-a]azepine derivatives, providing a direct comparison of their potency. Doxorubicin, a well-established chemotherapy drug, was used as a reference compound.

Compound IDHepG2 (IC50 nM)MCF7 (IC50 nM)HCT116 (IC50 nM)
3 4.044.228.7
5b >5010.7>50
6 1.632.521.1
7 20.745.433.6
Doxorubicin 10.825.130.2

Data sourced from a study on novel pyrrolo[1,2-a]azepine derivatives.[2]

From this dataset, compounds 3 and 6 demonstrated potent broad-spectrum anticancer activity, with compound 6 being particularly effective against the HepG2 cell line, showing a lower IC50 value than the reference drug doxorubicin.[2] Compound 5b exhibited the highest potency against the MCF7 breast cancer cell line.[2]

Signaling Pathway Inhibition: Targeting PI3K/Akt

Certain azepine derivatives have been designed to target specific signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in many cancers.[3][4]

A series of novel substituted diazepines and oxazepines were synthesized and evaluated for their ability to inhibit the PI3K/Akt signaling pathway in colorectal carcinoma cells (Caco-2).[3] Two lead compounds, 4a and 7a , displayed significant cytotoxicity with IC50 values of 8.445 ± 2.26 µM and 33.04 ± 2.06 µM, respectively.[3] Their mechanism of action involves the suppression of PI3K/Akt proteins, leading to cell cycle arrest and apoptosis.[3][5]

Below is a diagram illustrating the hypothesized mechanism of action of these azepane derivatives within the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt activates Azepane Azepane Derivative Azepane->Akt Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PI3K/Akt signaling pathway and the inhibitory action of azepane derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the protocols for the key cellular assays used in the evaluation of the azepane derivatives discussed.

Cell Proliferation Assay (SRB Assay)

The sulforhodamine-B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[2]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF7, HCT116)

  • Complete cell culture medium

  • Test compounds (azepane derivatives) and Doxorubicin

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine-B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the azepane derivatives and the reference drug, doxorubicin. Include a vehicle-treated control group. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add Tris-base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Kinase Inhibition Assay (Representative Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as Akt.

Materials:

  • Purified recombinant kinase (e.g., Akt1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (azepane derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the purified kinase, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes) to allow the phosphorylation of the substrate.

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Read the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for the in vitro evaluation of novel anticancer compounds like azepane derivatives.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Culture Cell Line Maintenance & Expansion Start->Cell_Culture Assay_Prep Assay Preparation: Cell Seeding in 96-well Plates Cell_Culture->Assay_Prep Treatment Compound Treatment (Varying Concentrations) Assay_Prep->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., SRB or MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition: Absorbance/Luminescence Measurement Viability_Assay->Data_Acquisition Analysis Data Analysis: IC50 Determination Data_Acquisition->Analysis Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) Analysis->Mechanism_Study If promising End End: Lead Compound Identification Analysis->End Mechanism_Study->End

Caption: A generalized workflow for in vitro evaluation of anticancer compounds.

This guide provides a framework for the comparative analysis of azepane derivatives in cellular assays. The presented data and protocols are intended to assist researchers in the design and interpretation of their own studies in the exciting field of azepane-based drug discovery.

References

Safety Operating Guide

Safe Disposal of Azepan-3-yl-methyl-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Azepan-3-yl-methyl-amine, ensuring the protection of personnel and the environment.

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Adherence to proper disposal protocols is therefore not only a matter of best practice but a legal and ethical necessity. The primary directive for the disposal of this compound is to utilize an approved hazardous waste disposal facility.[1]

Hazard Profile and Handling Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationHandling Precautions
Skin Irritant (Category 2)[2]Wear protective gloves and clothing.[1][2]
Serious Eye Irritant (Category 2)[2]Wear eye and face protection.[1][2]
Respiratory Irritant (Category 3)[2]Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, or vapors.[1][2]
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline that should be adapted to institutional and regional requirements.

Step 1: Waste Identification and Segregation

  • Classify the Waste: this compound waste, including the pure chemical, solutions, and any contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous chemical waste.

  • Segregate from Other Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan. It is crucial to keep amines separate from other chemical wastes to prevent hazardous reactions. Incompatible materials include strong oxidizing agents, acids, and acid chlorides.

Step 2: Container Selection and Management

  • Choose a Compatible Container: Use a designated, leak-proof container that is chemically compatible with amines. High-density polyethylene (HDPE) containers are generally suitable. The original product container can be reused for waste collection if it is in good condition.

  • Maintain Container Integrity: Ensure the container has a tightly sealing screw cap. Keep the container closed at all times except when adding waste to prevent the release of vapors.[3]

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for vapor expansion and to prevent spills.

Step 3: Labeling

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added to the container, it must be labeled. The label should be completed and securely attached to the waste container.

  • Provide Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound". List all components and their approximate percentages if it is a mixed waste stream.

    • The specific hazard characteristics (e.g., "Irritant").

    • The accumulation start date (the date the first waste was added).

    • The name and contact information of the generating laboratory or researcher.

Step 4: Storage

  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure Safe Storage Conditions: The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight. It is imperative to store it separately from incompatible chemicals.

  • Utilize Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

Step 5: Arranging for Disposal

  • Schedule a Pickup: Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not transport hazardous waste yourself.

  • Maintain Records: Keep accurate records of the waste generated, including the quantity, date of disposal, and the disposal vendor used, as required by regulations.

Disposal of Empty Containers:

Empty containers that once held this compound must also be disposed of properly. The container should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3] After thorough rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container as regular solid waste, in accordance with institutional policies.

Disposal Workflow for this compound

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Azepan-3-yl- methyl-amine Waste ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe container Select Compatible, Labeled Waste Container ppe->container collect Collect Waste in Closed Container container->collect store Store in Designated Satellite Accumulation Area collect->store segregate Segregate from Incompatible Materials store->segregate containment Use Secondary Containment segregate->containment pickup Arrange for Pickup by Licensed Waste Vendor containment->pickup transport Vendor Transports to Approved Disposal Facility pickup->transport end Proper Disposal (e.g., Incineration) transport->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Azepan-3-yl-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Azepan-3-yl-methyl-amine (CAS No. 124695-93-8) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 124695-93-8

  • Molecular Formula: C₇H₁₆N₂[1]

  • Molecular Weight: 128.219 g/mol [1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be aware of its potential risks before handling.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2]
Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Tested to ASTM standard D6978.To prevent skin contact and irritation.[1][2][3]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To protect eyes from splashes and irritation.[1][2][4]
Skin and Body Protection A long-sleeved, impermeable laboratory coat. Closed-toe shoes.To prevent skin contact and contamination of personal clothing.[1][2][3]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.To avoid inhalation and respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before starting.

    • Don the required personal protective equipment as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2]

    • Avoid direct contact with skin and eyes.[2]

    • Keep the container tightly closed when not in use.[1][2]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2][3][5]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, acids, and bases.[1][2][5]

    • The storage area should be secured and accessible only to authorized personnel.[1][2]

    • Keep the container tightly closed to prevent leakage and contamination.[1][2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • This includes unused product, reaction byproducts, and contaminated materials such as gloves, pipette tips, and paper towels.

  • Disposal Procedure:

    • Dispose of the hazardous waste through an approved waste disposal company.[2]

    • Do not dispose of this chemical down the drain or in the regular trash.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical attention.[1] Remove contaminated clothing and wash it before reuse.[1][2]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Workflow for Handling and Disposal of this compound

Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact handle1->handle2 handle3 Keep Container Closed handle2->handle3 handle4 Wash Hands After Use handle3->handle4 store1 Cool, Dry, Ventilated Area handle4->store1 disp1 Collect in Labeled Hazardous Waste Container handle4->disp1 store2 Store Locked Up store1->store2 disp2 Dispose via Approved Waste Contractor disp1->disp2

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.